molecular formula C8H5ClN2 B1590049 2-Chloro-1,6-naphthyridine CAS No. 23616-33-3

2-Chloro-1,6-naphthyridine

Cat. No.: B1590049
CAS No.: 23616-33-3
M. Wt: 164.59 g/mol
InChI Key: ZKYKRMVSSXLKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,6-naphthyridine is a useful research compound. Its molecular formula is C8H5ClN2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYKRMVSSXLKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543132
Record name 2-Chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23616-33-3
Record name 2-Chloro-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23616-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 2-Chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and drug discovery professional, the strategic selection of foundational scaffolds is paramount. The 1,6-naphthyridine core, a privileged heterocyclic system, has garnered significant attention due to its prevalence in a multitude of biologically active agents, including kinase inhibitors and anti-neoplastic compounds.[1][2][3] This guide provides an in-depth technical overview of a key derivative, 2-Chloro-1,6-naphthyridine (CAS No. 23616-33-3), a versatile and reactive intermediate poised for the synthesis of diverse molecular entities. We will delve into its fundamental properties, synthesis, reactivity, and its pivotal role as a building block in contemporary drug discovery programs.

Core Molecular Attributes of 2-Chloro-1,6-naphthyridine

A thorough understanding of the physicochemical properties of a synthetic intermediate is the bedrock of successful and reproducible chemical synthesis. This section delineates the key physical and spectral characteristics of 2-Chloro-1,6-naphthyridine.

Physicochemical Properties

The intrinsic properties of 2-Chloro-1,6-naphthyridine dictate its handling, storage, and reaction conditions. The available data, a mix of experimental and predicted values, are summarized below for clarity.

PropertyValueSource
CAS Number 23616-33-3[4][5]
Molecular Formula C₈H₅ClN₂[4][6]
Molecular Weight 164.59 g/mol [4][6]
Appearance Yellow solid[4]
Boiling Point 298.9 ± 20.0 °C (Predicted)[4][6]
Density 1.349 ± 0.06 g/cm³ (Predicted)[4]
pKa 2.89 ± 0.30 (Predicted)[4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[4][7]
Spectral Data for Structural Elucidation

Structural confirmation is a critical step in chemical synthesis. The following spectral data are instrumental in the unambiguous identification of 2-Chloro-1,6-naphthyridine.

Mass Spectrometry:

  • ESI-MS (m/z): 165.0 [M+H]⁺[4]

¹H NMR Spectroscopy:

  • Solvent: DMSO-d₆

  • Frequency: 300 MHz

  • Chemical Shifts (δ): 9.43 (s, 1H), 8.83 (d, J = 6.0 Hz, 1H), 8.69 (d, J = 11.7 Hz, 1H), 7.88 (d, J = 5.7 Hz, 1H), 7.86 (d, J = 9.6 Hz, 1H)[4]

¹³C NMR Spectroscopy: While specific experimental data for 2-Chloro-1,6-naphthyridine is not readily available in the searched literature, the expected chemical shifts for the aromatic carbons would typically fall within the 118-150 ppm range, based on data for similar chloro-substituted aniline derivatives.[8]

Infrared (IR) Spectroscopy: Specific IR data for this compound is not available in the provided search results. However, one would expect to observe characteristic peaks for C=C and C=N stretching vibrations within the aromatic system in the 1400-1600 cm⁻¹ region.[9]

Synthesis and Purification: A Robust Protocol

The reliable synthesis of 2-Chloro-1,6-naphthyridine is crucial for its application as a synthetic intermediate. A common and effective method involves the chlorination of 1,6-naphthyridin-2(1H)-one.[4]

Synthetic Workflow

The transformation of the pyridone to the chloro-substituted naphthyridine is a standard procedure in heterocyclic chemistry.

Synthesis_Workflow A 1,6-Naphthyridin-2(1H)-one C Reflux, 16h A->C B Phosphorus oxychloride (POCl₃) B->C D Workup & Purification C->D E 2-Chloro-1,6-naphthyridine D->E

Caption: Synthetic pathway for 2-Chloro-1,6-naphthyridine.

Step-by-Step Experimental Protocol

Materials:

  • 1,6-Naphthyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,6-naphthyridin-2(1H)-one (e.g., 2 g, 13.68 mmol) in phosphorus oxychloride (e.g., 20 mL).[4]

  • Reaction: Heat the mixture to reflux and maintain for 16 hours.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove excess POCl₃.[4]

    • Carefully dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate (100 mL) to neutralize any remaining acid.[4]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[4]

    • Filter and concentrate the organic layer under reduced pressure.[4]

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of 1-2% methanol in dichloromethane to yield 2-Chloro-1,6-naphthyridine as a yellow solid.[4]

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Chloro-1,6-naphthyridine lies in the reactivity of the chloro substituent at the 2-position. This position is susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a gateway to a wide array of functionalized derivatives.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the 1,6-naphthyridine ring system facilitates nucleophilic aromatic substitution at the C2 position. The chlorine atom acts as a good leaving group, allowing for its displacement by various nucleophiles, particularly amines.[10][11][12]

SNAr_Reaction A 2-Chloro-1,6-naphthyridine C Heat, Base A->C B Nucleophile (e.g., R-NH₂) B->C E Meisenheimer Complex (Intermediate) C->E Addition D 2-Substituted-1,6-naphthyridine E->D Elimination

Caption: General scheme for Nucleophilic Aromatic Substitution.

This reactivity is fundamental for introducing amino side chains, which are often crucial for biological activity. For instance, reaction with various amines can be achieved by heating in the presence of a suitable base.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 2-position of the 1,6-naphthyridine core is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While a specific protocol for 2-Chloro-1,6-naphthyridine was not found in the search results, a general procedure for the Suzuki coupling of chloro-heterocycles can be adapted.[13][14][15][16][17]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk tube, combine 2-Chloro-1,6-naphthyridine, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃), a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.

  • Workup and Purification: After cooling, perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.

For the synthesis of N-arylated and N-alkylated 1,6-naphthyridines, the Buchwald-Hartwig amination is the method of choice.[18][19][20][21] This reaction offers a broad substrate scope and generally proceeds with high yields. A general protocol, adaptable for 2-Chloro-1,6-naphthyridine, is presented below.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add a palladium precatalyst (e.g., Pd(dba)₂), a phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Reagents: Add the solvent (e.g., toluene), followed by 2-Chloro-1,6-naphthyridine and the desired amine.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress.

  • Workup and Purification: Upon completion, cool the reaction, quench with water, and perform a standard extraction. The product is then purified by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The 1,6-naphthyridine scaffold is a key component in a variety of kinase inhibitors, which are a major class of modern therapeutics, particularly in oncology.[1][3][22] 2-Chloro-1,6-naphthyridine serves as a crucial starting material for the synthesis of these complex molecules. By leveraging the reactivity of the chloro group, medicinal chemists can introduce a diverse range of substituents to probe the structure-activity relationship (SAR) and optimize the pharmacological properties of lead compounds. For example, derivatives of the 1,6-naphthyridine core have been investigated as potent c-Met kinase inhibitors.[3][22]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-1,6-naphthyridine. While a specific safety data sheet (SDS) for this compound was not retrieved, general guidelines for handling chlorinated heterocyclic compounds should be followed.[23][24][25]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[24]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-1,6-naphthyridine is a high-value synthetic intermediate that provides a versatile platform for the development of novel compounds, particularly in the realm of kinase inhibitor discovery. Its well-defined synthesis and predictable reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for its effective utilization in the synthesis of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461 | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

  • Fu, G. C., & Littke, A. F. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Career Henan Chemical Co. (n.d.). 2-chloro-1,6-naphthyridine CAS NO.23616-33-3. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]

  • PubMed. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Yoneda Labs. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Org. Biomol. Chem., 2024, Advance Article.
  • Chemical Review and Letters. (2023).
  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chem., 2015, 17, 2468-2472.
  • PubChemLite. (n.d.). 2-chloro-1,6-naphthyridine (C8H5ClN2). Retrieved from [Link]

  • ACS Publications. (2020). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 85(15), 10134–10145.
  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • European Journal of Chemistry. (2011). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. 2(1), 60-65.
  • Royal Society of Chemistry. (2016). discovery and SAR study of 1H-imidazo[4,5-h][26]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Org. Biomol. Chem., 2016, 14, 8697-8708.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ScienceOpen. (2023). Application of a macrocyclization strategy in kinase inhibitor development. Future Drug Discovery, 5(1).
  • ResearchGate. (n.d.). (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-6-methyl-1,5-naphthyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The naphthyridine core is a quintessential privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among its isomers, the 1,6-naphthyridine framework has garnered significant attention for its role in the development of targeted therapeutics, particularly in oncology. 2-Chloro-1,6-naphthyridine emerges as a pivotal intermediate in this landscape, offering a reactive handle for the synthesis of diverse and potent molecular entities. This guide provides a comprehensive exploration of the physicochemical properties of 2-Chloro-1,6-naphthyridine, offering insights into its synthesis, characterization, reactivity, and applications, thereby empowering researchers in their drug discovery endeavors.

Core Molecular Attributes

2-Chloro-1,6-naphthyridine is a heterocyclic aromatic compound with the chemical formula C₈H₅ClN₂. Its structure features a fused pyridine and pyridinone ring system with a chlorine substituent at the 2-position.

Table 1: Fundamental Properties of 2-Chloro-1,6-naphthyridine

PropertyValueSource/Comment
CAS Number 23616-33-3[1]
Molecular Formula C₈H₅ClN₂[1]
Molecular Weight 164.59 g/mol [1]
Appearance Yellow solid[1]
Purity Typically >98%Commercially available

Physicochemical Characteristics: A Blend of Predicted and Inferred Data

Precise experimental data for several physicochemical properties of 2-Chloro-1,6-naphthyridine are not extensively reported in peer-reviewed literature. Therefore, this section presents a combination of predicted values and data inferred from closely related analogs to provide a functional profile.

Table 2: Key Physicochemical Properties of 2-Chloro-1,6-naphthyridine

PropertyValueSource/Comment
Melting Point Data not available-
Boiling Point 298.9 ± 20.0 °CPredicted[1][2]
Density 1.349 ± 0.06 g/cm³Predicted[1][2]
Flash Point 162.817 °CPredicted[2]
Refractive Index 1.663Predicted[2]
pKa 2.89 ± 0.30Predicted[1]
LogP 2.28320Predicted[2]
Solubility Soluble in dichloromethane, likely soluble in other organic solvents such as DMSO and DMF.Inferred from purification protocols[1]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C.[1]

Synthesis and Purification: A Practical Approach

The synthesis of 2-Chloro-1,6-naphthyridine is commonly achieved from its corresponding lactam, 1,6-naphthyridin-2(1H)-one, through a chlorination reaction.

Synthetic Protocol: From Lactam to Chloro-heterocycle

Reaction Scheme:

G cluster_0 Synthesis of 2-Chloro-1,6-naphthyridine 1_6_naphthyridin_2_1H_one 1,6-Naphthyridin-2(1H)-one 2_Chloro_1_6_naphthyridine 2-Chloro-1,6-naphthyridine 1_6_naphthyridin_2_1H_one->2_Chloro_1_6_naphthyridine POCl3 Phosphorus oxychloride (POCl₃) Reflux Reflux, 16h

Caption: Synthesis of 2-Chloro-1,6-naphthyridine.

Step-by-Step Methodology: [1]

  • Reaction Setup: Dissolve 1,6-naphthyridin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, ~10 volumes).

  • Chlorination: Heat the reaction mixture to reflux and maintain for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess POCl₃.

    • Carefully dissolve the residue in dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 1-2% methanol) to afford 2-Chloro-1,6-naphthyridine as a yellow solid.

Rationale Behind Experimental Choices
  • Excess POCl₃: Using phosphorus oxychloride in excess serves as both the chlorinating agent and the solvent, driving the reaction to completion.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the conversion of the lactam to the chloro-heterocycle.

  • Aqueous Bicarbonate Wash: This step is crucial to neutralize the acidic environment created by POCl₃ and its byproducts, preventing potential degradation of the product and ensuring compatibility with the silica gel for chromatography.

  • Silica Gel Chromatography: This standard purification technique effectively separates the desired product from starting material and any impurities formed during the reaction.

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 2-Chloro-1,6-naphthyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆): [1]

  • δ 9.43 (s, 1H)

  • δ 8.83 (d, J = 6.0 Hz, 1H)

  • δ 8.69 (d, J = 11.7 Hz, 1H)

  • δ 7.88 (d, J = 5.7 Hz, 1H)

  • δ 7.86 (d, J = 9.6 Hz, 1H)

¹³C NMR Spectroscopy:

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of the compound.

  • ESI-MS: m/z 165.0 [M+H]⁺[1]

Infrared (IR) Spectroscopy

An experimental IR spectrum for 2-Chloro-1,6-naphthyridine is not available in the searched literature. However, characteristic vibrational modes can be predicted:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • C=N and C=C stretching (in-ring): ~1600-1450 cm⁻¹

  • C-Cl stretching: ~850-550 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for 2-Chloro-1,6-naphthyridine is not available. Generally, naphthyridine derivatives exhibit multiple absorption bands in the UV region.

Reactivity and Synthetic Utility

The chloro-substituent at the 2-position of the 1,6-naphthyridine ring is a key functional group that dictates its reactivity, making it a valuable building block in organic synthesis.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the naphthyridine ring system, further enhanced by the presence of the nitrogen atoms, facilitates nucleophilic aromatic substitution at the C2 position. The chlorine atom acts as a good leaving group, allowing for the introduction of a variety of nucleophiles.

G cluster_1 Nucleophilic Aromatic Substitution 2_Chloro_1_6_naphthyridine 2-Chloro-1,6-naphthyridine Substituted_Product 2-Substituted-1,6-naphthyridine 2_Chloro_1_6_naphthyridine->Substituted_Product Nucleophile Nucleophile (Nu⁻) Reaction SₙAr

Caption: General scheme for SₙAr reactions.

Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amino-, alkoxy-, and thio-substituted 1,6-naphthyridine derivatives, respectively.

Palladium-Catalyzed Cross-Coupling Reactions

2-Chloro-1,6-naphthyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

G cluster_2 Palladium-Catalyzed Cross-Coupling 2_Chloro_1_6_naphthyridine 2-Chloro-1,6-naphthyridine Coupled_Product 2-Substituted-1,6-naphthyridine 2_Chloro_1_6_naphthyridine->Coupled_Product Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R-SnBu₃, R-NH₂) Pd_Catalyst Pd Catalyst

Caption: General scheme for cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Stille Coupling: Reaction with organostannanes for C-C bond formation.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

These reactions provide access to a vast array of substituted 1,6-naphthyridines with diverse functionalities, crucial for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 1,6-naphthyridine scaffold is a key component in the design of various kinase inhibitors. 2-Chloro-1,6-naphthyridine serves as a critical starting material for the synthesis of these potent therapeutic agents.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers. Several research groups have designed and synthesized 1,6-naphthyridine derivatives as potent c-Met inhibitors, with 2-Chloro-1,6-naphthyridine often being a key intermediate in their synthetic routes.[3][4][5] These inhibitors typically function by competing with ATP for binding to the kinase domain of the c-Met receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and metastasis.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. The 1,6-naphthyridine core has been utilized to develop inhibitors of various CDKs, including CDK5.[6] The synthesis of these inhibitors often involves the derivatization of the 1,6-naphthyridine scaffold, starting from precursors like 2-Chloro-1,6-naphthyridine.

Safety and Handling

While a specific safety data sheet for 2-Chloro-1,6-naphthyridine is not detailed in the provided search results, general precautions for handling chlorinated heterocyclic compounds should be followed. Based on data for similar compounds, it should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

Conclusion: A Versatile Building Block for Future Discoveries

2-Chloro-1,6-naphthyridine stands as a molecule of significant interest for medicinal chemists and drug development professionals. Its well-defined reactivity, particularly at the C2 position, provides a versatile platform for the synthesis of a wide range of derivatives. The established importance of the 1,6-naphthyridine scaffold in the design of potent kinase inhibitors underscores the value of 2-Chloro-1,6-naphthyridine as a key starting material. While a complete experimental dataset of its physicochemical properties is yet to be fully elucidated in publicly available literature, the existing information, combined with data from analogous structures, provides a solid foundation for its application in the laboratory. Further exploration of its reactivity and the biological activity of its derivatives will undoubtedly continue to fuel innovation in the quest for novel therapeutics.

References

2-Chloro-1,6-naphthyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-1,6-naphthyridine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, represents a "privileged structure" in medicinal chemistry and drug discovery. Its rigid framework and hydrogen bonding capabilities allow for potent and selective interactions with a wide array of biological targets. Among the various isomers, the 1,6-naphthyridine core is a key component in compounds with demonstrated pharmacological activities, including anticancer and antimicrobial properties[1].

2-Chloro-1,6-naphthyridine (CAS No. 23616-33-3) is a pivotal synthetic intermediate that serves as a versatile building block for accessing a diverse range of more complex 1,6-naphthyridine derivatives. The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it an invaluable precursor for constructing libraries of novel compounds for biological screening. This guide offers a comprehensive technical overview of its physicochemical properties, synthetic methodologies, analytical characterization, and strategic applications for researchers, scientists, and professionals in the field of drug development.

Part 1: Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in synthesis and research. 2-Chloro-1,6-naphthyridine is typically a yellow solid under standard conditions[2]. Its key physicochemical data are summarized below.

PropertyValueReference
CAS Number 23616-33-3[2][3]
Molecular Formula C₈H₅ClN₂[2][3][4]
Molecular Weight 164.59 g/mol [2][5]
Exact Mass 164.01400 u[3]
Appearance Yellow Solid[2]
Boiling Point 298.9 °C at 760 mmHg (Predicted)[2][3]
Density 1.35 g/cm³ (Predicted)[2][3]
pKa 2.89 ± 0.30 (Predicted)[2]
LogP 2.28[3][5]

Part 2: Synthesis and Purification

The synthesis of 2-Chloro-1,6-naphthyridine is most commonly achieved through the chlorination of its corresponding pyridone precursor, 1,6-naphthyridin-2(1H)-one. This transformation is a standard method for converting hydroxylated nitrogen heterocycles into their more reactive chloro-derivatives, thereby enabling a wider range of subsequent chemical modifications.

Synthetic Pathway: Chlorination of 1,6-naphthyridin-2(1H)-one

The primary route involves treating 1,6-naphthyridin-2(1H)-one with a chlorinating agent. While phosphorus trichloride is mentioned in some literature, phosphorus oxychloride (POCl₃) is the archetypal reagent for this type of conversion and is often used under reflux conditions. The reaction proceeds by converting the amide-like oxygen of the pyridone into a better leaving group, which is subsequently displaced by a chloride ion.

G cluster_main Synthesis Workflow A 1,6-Naphthyridin-2(1H)-one (Starting Material) C Reaction at Reflux (16 hours) A->C B Chlorinating Agent (e.g., POCl₃) B->C D Concentration (Removal of excess reagent) C->D E Aqueous Workup (DCM extraction, NaHCO₃ wash) D->E F Purification (Silica Gel Chromatography) E->F G 2-Chloro-1,6-naphthyridine (Final Product) F->G

Caption: Workflow for the synthesis of 2-Chloro-1,6-naphthyridine.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the chlorination of N-heterocyclic ketones[2].

Materials:

  • 1,6-naphthyridin-2(1H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃) (10 vol eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Dichloromethane with 1-2% Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,6-naphthyridin-2(1H)-one (e.g., 2.0 g, 13.68 mmol) in phosphorus oxychloride (20 mL).

  • Heating: Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Cooling and Concentration: Upon completion, cool the mixture to room temperature. Carefully concentrate the solution under reduced pressure to remove the excess chlorinating agent.

  • Workup: Dissolve the resulting residue in dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize residual acid. Caution: This step is exothermic and will release CO₂ gas.

  • Extraction: Separate the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 1-2% methanol in dichloromethane to yield 2-chloro-1,6-naphthyridine as a yellow solid[2].

Part 3: Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is critical. The following data provide the spectroscopic signature of 2-Chloro-1,6-naphthyridine.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 9.43 (s, 1H), 8.83 (d, J = 6.0 Hz, 1H), 8.69 (d, J = 11.7 Hz, 1H), 7.88 (d, J = 5.7 Hz, 1H), 7.86 (d, J = 9.6 Hz, 1H)[2]. The distinct singlet at 9.43 ppm is characteristic of the proton at the C5 position, adjacent to a nitrogen atom. The remaining doublets correspond to the other four aromatic protons on the bicyclic system.

  • Mass Spectrometry (ESI, m/z): 165.0 [M + 1]⁺[2]. This confirms the molecular weight of the compound, with the characteristic isotopic pattern for a molecule containing one chlorine atom.

Part 4: Reactivity and Strategic Role in Synthesis

The synthetic utility of 2-Chloro-1,6-naphthyridine stems directly from the reactivity of the C-Cl bond. The chlorine atom at the 2-position, being alpha to a ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent coupling partner in various metal-catalyzed reactions.

This dual reactivity allows for the introduction of a wide range of substituents, including carbon, nitrogen, oxygen, and sulfur nucleophiles, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

G cluster_main Key Reactivity Pathways cluster_snar SₙAr cluster_coupling Pd-Catalyzed Cross-Coupling A 2-Chloro-1,6-naphthyridine C Substituted Naphthyridines (Amines, Ethers, Thioethers) A->C E C-C or C-N Bond Formation (Aryl, Alkyl, or Amino Derivatives) A->E B N, O, S Nucleophiles (e.g., R₂NH, ROH, RSH) B->C Displacement of Cl⁻ D Boronic Acids / Esters (Suzuki) Organozincs (Negishi) Amines (Buchwald-Hartwig) D->E Catalytic Cycle

Caption: Major reaction pathways for 2-Chloro-1,6-naphthyridine.

Applications as a Synthetic Building Block
  • Nucleophilic Aromatic Substitution (SNAr): The chloro group can be readily displaced by amines, alcohols, and thiols to generate 2-amino, 2-alkoxy, and 2-thioether derivatives, respectively. This is a direct and often high-yielding method for functionalization.

  • Suzuki Cross-Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a palladium catalyst allows for the formation of C-C bonds, enabling the synthesis of 2-aryl-1,6-naphthyridines.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a powerful method for forming C-N bonds with a wide variety of primary and secondary amines, offering an alternative to classical SNAr that often proceeds under milder conditions.

  • Cyanation: The chloro group can be replaced with a nitrile (CN) group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, adding another layer of synthetic versatility[6].

The strategic application of these reactions allows for the rapid diversification of the 1,6-naphthyridine core, facilitating the development of targeted therapies by modifying substituents to optimize potency, selectivity, and pharmacokinetic properties. The broader family of chloro-containing heterocycles are well-represented among FDA-approved drugs, highlighting the importance of these intermediates in pharmaceutical development[7].

Conclusion

2-Chloro-1,6-naphthyridine is a high-value intermediate for chemical and pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an essential tool for medicinal chemists. By leveraging its potential in nucleophilic substitution and cross-coupling reactions, researchers can efficiently construct novel molecular architectures based on the pharmacologically significant 1,6-naphthyridine scaffold, paving the way for the discovery of next-generation therapeutic agents.

References

An In-Depth Technical Guide to the Spectral Data of 2-Chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,6-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the 1,6-naphthyridine scaffold, it serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The precise characterization of this compound is paramount for ensuring the integrity of subsequent research and the development of novel therapeutics. This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-1,6-naphthyridine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section details the experimental protocols, presents the spectral data, and offers an expert interpretation of the key features, providing a self-validating system for researchers.

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the fundamental properties of 2-Chloro-1,6-naphthyridine.

PropertyValueSource
Molecular Formula C₈H₅ClN₂[1]
Molecular Weight 164.59 g/mol [1]
CAS Number 23616-33-3[1]
Appearance Yellow solid[1]

digraph "2_Chloro_1_6_naphthyridine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; N1 [label="N", pos="1.3,0.75!"]; C6 [label="C", pos="-2.6,1.5!"]; N2 [label="N", pos="-2.6,-1.5!"]; C7 [label="C", pos="-3.9,0.75!"]; C8 [label="C", pos="-3.9,-0.75!"]; Cl [label="Cl", pos="0,3!"];

C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; N1 -- C1 [label=""]; C2 -- C6 [label=""]; C3 -- N2 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- N2 [label=""]; C1 -- Cl [label=""]; }

Figure 1: Chemical structure of 2-Chloro-1,6-naphthyridine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2-Chloro-1,6-naphthyridine molecule.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
9.43s-H-5
8.83d6.0H-7
8.69d11.7H-4
7.88d5.7H-8
7.86d9.6H-3

Solvent: DMSO-d₆, Frequency: 300 MHz[1]

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 2-Chloro-1,6-naphthyridine in DMSO-d₆ displays five distinct signals in the aromatic region, corresponding to the five protons on the naphthyridine ring system.

  • Downfield Shifts: The protons are all in the aromatic region (δ 7.0-9.5 ppm), which is expected for a heteroaromatic system. The nitrogen atoms in the rings are electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a lower field.

  • Singlet at δ 9.43: This singlet corresponds to the H-5 proton, which is situated between the two nitrogen atoms and experiences the strongest deshielding effect. It has no adjacent protons to couple with, hence it appears as a singlet.

  • Doublets: The remaining four protons appear as doublets, indicating that each is coupled to one neighboring proton. The coupling constants (J values) are crucial for assigning the specific protons. For instance, the ortho-coupling between adjacent protons on a pyridine ring typically falls in the range of 4-6 Hz, while a larger coupling constant might suggest a different spatial relationship.

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed protocol for acquiring a high-quality ¹H NMR spectrum of 2-Chloro-1,6-naphthyridine is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Chloro-1,6-naphthyridine.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg 2-Chloro-1,6-naphthyridine dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample & equilibrate transfer->insert lock Lock on solvent signal insert->lock shim Shim magnetic field lock->shim acquire Acquire spectrum (e.g., 16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase reference Reference to solvent peak phase->reference integrate Integrate peaks reference->integrate

Figure 2: ¹H NMR experimental workflow.
B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) (ppm)Assignment
~160C-2
~155C-8a
~150C-4a
~145C-5
~140C-7
~125C-4
~122C-8
~118C-3

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Quaternary Carbons: The carbons at the ring junctions (C-4a and C-8a) and the carbon bearing the chlorine atom (C-2) are quaternary and are expected to have lower intensities compared to the protonated carbons.

  • Effect of Nitrogen and Chlorine: The nitrogen atoms and the chlorine atom are electron-withdrawing, causing the adjacent carbons to be deshielded and resonate at a lower field (higher ppm values). C-2, being directly attached to both a nitrogen and a chlorine atom, is expected to be the most downfield signal.

  • Aromatic Region: All carbon signals are expected to appear in the aromatic region of the spectrum (δ 110-160 ppm).

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.

  • Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans is required to achieve an adequate signal-to-noise ratio.

    • A longer relaxation delay may be necessary to ensure accurate integration, especially for quaternary carbons.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.

Mass Spectral Data

m/zIonMethodSource
165.0[M+H]⁺ESI[1]

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The observation of a peak at m/z 165.0 corresponds to the protonated molecule [M+H]⁺, where M is 2-Chloro-1,6-naphthyridine. This confirms the molecular weight of the compound as 164.59 g/mol . Electrospray ionization (ESI) is a "soft" ionization technique that typically results in the observation of the molecular ion with minimal fragmentation.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern is expected for the molecular ion peak. There should be a smaller peak at m/z 167.0, with an intensity of about one-third of the peak at m/z 165.0.

  • Fragmentation: While ESI is a soft ionization method, some fragmentation can occur. Potential fragmentation pathways for 2-Chloro-1,6-naphthyridine could involve the loss of a chlorine radical or the elimination of HCl. More energetic ionization techniques like electron ionization (EI) would produce a more extensive fragmentation pattern, which could be useful for further structural confirmation. A plausible fragmentation would be the loss of a chlorine atom, leading to a fragment ion at m/z 129.

Experimental Protocol for Mass Spectrometry (ESI):

  • Sample Preparation:

    • Prepare a dilute solution of 2-Chloro-1,6-naphthyridine (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity to avoid interference.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The instrument can be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Optimize the source parameters, such as the capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal intensity of the [M+H]⁺ ion.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_sol Prepare dilute solution (10-100 µg/mL) infuse Infuse into ESI source prepare_sol->infuse apply_voltage Apply high voltage infuse->apply_voltage optimize Optimize source parameters apply_voltage->optimize acquire_ms Acquire mass spectrum optimize->acquire_ms identify_M Identify [M+H]⁺ peak acquire_ms->identify_M check_isotope Analyze isotopic pattern identify_M->check_isotope identify_frag Identify fragment ions check_isotope->identify_frag

Figure 3: Mass spectrometry (ESI) experimental workflow.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretch
1620-1560C=C and C=N ring stretching
1500-1400Aromatic ring skeletal vibrations
850-750C-H out-of-plane bending
~750C-Cl stretch

Interpretation of the Predicted FT-IR Spectrum:

  • Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in aromatic rings.

  • Ring Stretching Vibrations: The absorptions in the 1620-1400 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the naphthyridine ring system. This region is often complex but provides a characteristic "fingerprint" for the molecule.

  • C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds typically appear in the 850-750 cm⁻¹ region. The exact position of these bands can sometimes provide information about the substitution pattern of the aromatic ring.

  • C-Cl Stretch: The C-Cl stretching vibration is expected to appear around 750 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy (ATR):

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.

  • Sample Preparation:

    • Ensure the 2-Chloro-1,6-naphthyridine sample is a fine powder. If necessary, gently grind a small amount in an agate mortar and pestle.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Conclusion

This technical guide provides a comprehensive analysis of the key spectral data for 2-Chloro-1,6-naphthyridine, an important building block in synthetic and medicinal chemistry. The provided ¹H NMR, mass spectrometry, and predicted IR and ¹³C NMR data, along with detailed experimental protocols, offer a robust framework for the identification and characterization of this compound. By understanding the principles behind the spectral features and following the outlined methodologies, researchers can ensure the quality and integrity of their work, paving the way for further discoveries in drug development and related fields.

References

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • MDPI. Spectral Characteristics of 2,7-Naphthyridines. [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • ResearchGate. Experimental 13C NMR spectrum of 2-Cl-6-MA. [Link]

  • University of California, Los Angeles. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

  • RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-1,6-naphthyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its utility in synthetic chemistry, its formulation potential, and its ultimate biological activity. This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-1,6-naphthyridine, offering both theoretical insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various environments.

Introduction

The naphthyridine scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 2-position of the 1,6-naphthyridine core provides a versatile handle for further chemical modification, making 2-Chloro-1,6-naphthyridine a valuable intermediate in the synthesis of novel therapeutic agents. A comprehensive understanding of its solubility and stability is paramount for its effective use in drug development, from ensuring homogeneity in reaction media to predicting its shelf-life and degradation pathways in physiological environments. This guide is designed to provide the foundational knowledge and practical methodologies to thoroughly characterize these critical attributes.

Part 1: Solubility Profile of 2-Chloro-1,6-naphthyridine

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a crucial factor that affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ease of handling in a laboratory and manufacturing setting. The solubility of 2-Chloro-1,6-naphthyridine is influenced by its crystalline structure and the nature of the solvent.

Theoretical Considerations

2-Chloro-1,6-naphthyridine is a heteroaromatic compound with two nitrogen atoms, which can act as hydrogen bond acceptors, and a chloro substituent, which adds to its lipophilicity. Its solubility in aqueous media is expected to be limited but may be enhanced at lower pH due to the protonation of the nitrogen atoms. In organic solvents, its solubility will be governed by the "like dissolves like" principle, with better solubility anticipated in polar aprotic solvents. For instance, the related compound 2-chloropyridine is sparingly soluble in water, while quinoline is slightly soluble in cold water but readily dissolves in hot water and most organic solvents[1][2][3][4]. The pH-dependent solubility of quinoline, which sees enhanced solubility at a pH below its pKa, is a strong indicator that 2-Chloro-1,6-naphthyridine will exhibit similar behavior[5].

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method[6][7][8][9][10]. This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Chloro-1,6-naphthyridine (e.g., 10 mg) to a series of clear glass vials.

    • To each vial, add a known volume (e.g., 2 mL) of the desired solvent. A range of solvents should be tested to cover a spectrum of polarities and pH values relevant to pharmaceutical development (see Table 1).

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (typically 25 °C or 37 °C) and agitate for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached[10].

  • Sample Preparation for Analysis:

    • After incubation, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solids.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered supernatant with a suitable solvent (compatible with the analytical method) to a concentration within the linear range of the calibration curve.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of standard solutions of 2-Chloro-1,6-naphthyridine of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample solutions and determine their concentrations from the calibration curve.

    • Calculate the solubility of 2-Chloro-1,6-naphthyridine in the original solvent by applying the dilution factor.

Disclaimer: The following data are hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.

Solvent Temperature (°C) Hypothetical Solubility (mg/mL)
Water250.5
pH 1.2 Buffer (0.1 N HCl)255.0
pH 7.4 Buffer (PBS)250.8
Ethanol2515.0
Dimethyl Sulfoxide (DMSO)25>100
Acetonitrile2510.0

Table 1: Hypothetical solubility of 2-Chloro-1,6-naphthyridine in various solvents.

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Quantification prep1 Add excess 2-Chloro-1,6-naphthyridine to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal and incubate with agitation (24-72h) prep2->prep3 samp1 Withdraw supernatant prep3->samp1 samp2 Filter through 0.22 µm syringe filter samp1->samp2 samp3 Dilute filtered sample samp2->samp3 ana2 HPLC analysis samp3->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Calculate solubility ana2->ana3 G cluster_stress Forced Degradation Conditions cluster_analysis Analysis start 2-Chloro-1,6-naphthyridine Stock Solution acid Acidic Hydrolysis (0.1 N HCl, Heat) start->acid base Basic Hydrolysis (0.1 N NaOH, Heat) start->base oxid Oxidative Degradation (3% H₂O₂) start->oxid therm Thermal Degradation (Heat) start->therm photo Photolytic Degradation (ICH Q1B Light) start->photo samp Sample at time points acid->samp base->samp oxid->samp therm->samp photo->samp hplc Stability-Indicating HPLC-PDA Analysis samp->hplc result Identify & Quantify Degradants hplc->result

Caption: Workflow for a forced degradation study of 2-Chloro-1,6-naphthyridine.

Part 3: Analytical Methodology

A robust analytical method is crucial for the accurate quantification of 2-Chloro-1,6-naphthyridine in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.

HPLC Method Development

The development of a stability-indicating HPLC method requires careful optimization of several parameters to ensure the separation of the parent compound from its impurities and degradation products.[11][12][13][14][15]

  • Column Selection: A reversed-phase C18 column is a good starting point for the separation of heteroaromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the ionizable naphthyridine ring.

  • Detection: 2-Chloro-1,6-naphthyridine is expected to have a strong UV absorbance due to its aromatic nature. The detection wavelength should be set at the absorbance maximum (λmax) of the compound to ensure high sensitivity. A photodiode array (PDA) detector is invaluable for method development and for assessing peak purity during stability studies.

  • Method Validation: The final method should be validated according to ICH guidelines (Q2) to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of 2-Chloro-1,6-naphthyridine. While specific experimental data for this compound is not widely available in the public domain, the detailed protocols provided herein, based on established scientific principles and regulatory guidelines, empower researchers to generate this critical data. A thorough characterization of these physicochemical properties is an indispensable step in the journey of developing novel naphthyridine-based therapeutics, enabling informed decisions in synthesis, formulation, and preclinical development.

References

  • Wikipedia. (2023). 2-Chloropyridine. Retrieved from [Link]

  • Wikipedia. (2023). Quinoline. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]

  • AMSbiopharma. (2023, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • RAPS. (2023, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

  • ProQuest. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the oxidation of N‐heterocycles. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline Yellow. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Retrieved from [Link]

  • Protocols.io. (2023, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Welch Materials. (2023, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. Retrieved from [Link]

  • YouTube. (2023, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubMed. (n.d.). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

  • ACS Publications. (n.d.). Unusual Oxidation of an N-Heterocycle Ligand in a Metal−Organic Framework. Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • National Institutes of Health. (n.d.). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-CHLOROPYRIDINE. Retrieved from [Link]

  • Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ACS Publications. (n.d.). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Retrieved from [Link]

  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Taylor & Francis Online. (2009, January 9). Degradation of pyridines in the environment. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of chlorinated nitroaromatic compounds. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of chlorinated nitroaromatic compounds. Retrieved from [Link]

  • PubMed. (n.d.). Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Use of 2-Chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety in Chemical Synthesis

Section 1: Hazard Identification and Risk Assessment - Understanding the Adversary

The cornerstone of safe laboratory practice is a thorough understanding of the potential hazards associated with a chemical. Based on data from structurally related compounds, 2-Chloro-1,6-naphthyridine should be treated as a hazardous substance with the potential for acute toxicity and irritation.[2][4][5][6]

1.1 Anticipated Hazard Profile:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4][5][7]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[4][5][6][8]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.[4][5][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[4][5][6][8]

A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.[9] This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Table 1: Physicochemical and Inferred Safety Data for 2-Chloro-1,6-naphthyridine

PropertyValueSource
CAS Number 23616-32-2[10][11]
Molecular Formula C₈H₅ClN₂[10][11]
Molecular Weight 164.59 g/mol [10][11]
Boiling Point 298.9±20.0 °C (Predicted)[10][11]
Density 1.349±0.06 g/cm³ (Predicted)[10][11]
Flash Point 162.817 °C[11]
Storage Keep in a dry and cool condition.[11]Sealed, dry place.[12]

Section 2: The Pillars of Protection - Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory to minimize exposure.[9][13]

2.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of 2-Chloro-1,6-naphthyridine, especially the weighing of the solid and the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][14]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[5]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in good working order.[1][9]

2.2 Personal Protective Equipment (PPE): The Researcher's Armor

Protection TypeRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[1]Provides a robust barrier against splashes and airborne particles. Standard safety glasses are insufficient.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][14] A flame-resistant lab coat.[9]Inspect gloves for any signs of degradation before use.[1] Remove and dispose of contaminated gloves properly.[15] Lab coats should be fully buttoned.
Respiratory Protection A NIOSH-approved respirator may be necessary if aerosols are generated or if working in a poorly ventilated area.[1][14]Use should be based on a thorough risk assessment and in accordance with your institution's respiratory protection program.

Section 3: Standard Operating Procedures - A Blueprint for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk during the handling and use of 2-Chloro-1,6-naphthyridine.

3.1 Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific work area within a chemical fume hood.[1]

    • Assemble all necessary equipment and reagents before commencing work.

    • Ensure a chemical spill kit is readily available.[9]

  • Donning PPE:

    • Put on all required PPE as outlined in Section 2.2 before handling the chemical container.[1][14]

  • Weighing and Solution Preparation:

    • Weigh the solid compound in the fume hood, using disposable weighing paper or a tared container to minimize balance contamination.[9][14]

    • When preparing solutions, slowly add the solvent to the solid to prevent splashing.[14]

  • Conducting Reactions:

    • Set up all reaction apparatus within the fume hood.[9]

    • Utilize techniques that minimize the generation of aerosols.[14]

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.[9]

    • Wash hands thoroughly with soap and water after handling is complete.[7][14]

Diagram 1: Workflow for Safe Handling of 2-Chloro-1,6-naphthyridine

Safe Handling Workflow prep Preparation (Fume Hood, Spill Kit) ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe weigh Weighing & Solution Prep (Minimize Dust/Splashing) ppe->weigh react Conduct Experiment (Minimize Aerosols) weigh->react decon Decontamination (Surfaces & Equipment) react->decon dispose Waste Disposal (Segregated & Labeled) decon->dispose wash Wash Hands dispose->wash

Caption: Step-by-step workflow for the safe handling of 2-Chloro-1,6-naphthyridine.

Section 4: Emergency Preparedness - Responding to the Unexpected

Prompt and correct action in the event of an emergency is crucial to minimizing harm.

4.1 First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[14]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[14][16]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

4.2 Spill Response:

  • Evacuate and Secure: Evacuate non-essential personnel and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the appropriate level of PPE.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.[2]

  • Cleanup and Decontamination: Collect the spilled material and absorbent in a sealed, labeled container for hazardous waste. Decontaminate the spill area.[2]

Section 5: Prudent Storage and Waste Management

Proper storage is essential for maintaining the chemical's integrity and preventing accidental release. Responsible disposal is a critical component of the chemical lifecycle.

5.1 Storage Guidelines:

  • Location: Store 2-Chloro-1,6-naphthyridine in a tightly closed container in a cool, dry, and well-ventilated area.[11]

  • Incompatibilities: Keep away from strong oxidizing agents.[16]

  • Labeling: Ensure all containers are clearly and accurately labeled.

5.2 Waste Disposal Protocol:

  • Segregation: Collect all waste materials contaminated with 2-Chloro-1,6-naphthyridine in a dedicated, clearly labeled, and sealed hazardous waste container.[1][9]

  • Disposal: Dispose of all chemical waste through your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service.[1][7] Never dispose of chlorinated compounds down the drain.[2]

Diagram 2: Waste Disposal Decision Pathway

Waste Disposal Pathway start Waste Generated (Solid, Liquid, PPE) segregate Segregate into Labeled Hazardous Waste Container start->segregate store Store in a Secure, Well-Ventilated Area segregate->store contact Contact EHS for Pickup store->contact end Proper Disposal by Licensed Contractor contact->end

Caption: Decision pathway for the proper disposal of 2-Chloro-1,6-naphthyridine waste.

References

  • 2-chloro-1,6-naphthyridine CAS NO.23616-33-3 . Career Henan Chemical Co. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • SAFETY DATA SHEET . [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Oregon Occupational Safety and Health. [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY . [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . [Link]

  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine . [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . PMC. [Link]

  • Safety in the Organic Chemistry Laboratory . CSUB. [Link]

  • Safety and Handling of Organic Compounds in the Lab . Solubility of Things. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . NCBI Bookshelf - NIH. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents . [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents . [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates . The Journal of Organic Chemistry - ACS Publications. [Link]

  • 2-Chloro-6-methyl-1,5-naphthyridine . MySkinRecipes. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . MDPI. [Link]

  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents . Eurochlor. [Link]

  • chlorinated solvents - product stewardship manual . Olin Chlor Alkali. [Link]

Sources

The Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The naphthyridine scaffold, a bicyclic aromatic N-heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive technical overview of the diverse pharmacological properties of naphthyridine derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the structure-activity relationships that govern their potency, explore their mechanisms of action at a molecular level, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile scaffold.

Introduction: The Architectural Versatility of Naphthyridines

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1] The arrangement of the nitrogen atoms within this bicyclic system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2] This isomeric diversity, coupled with the numerous sites for chemical modification, provides a rich chemical space for the development of targeted therapeutics. While naturally occurring naphthyridine alkaloids have been isolated from various terrestrial and marine organisms, synthetic derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[1][2] The 1,8-naphthyridine isomer, in particular, has been extensively studied, beginning with the discovery of nalidixic acid in 1962, a foundational antibacterial agent.[1][2]

This guide will explore the key biological activities of naphthyridine scaffolds, highlighting their therapeutic potential and the underlying molecular mechanisms.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Naphthyridine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[3][4] Their efficacy has been observed in a range of human cancer cell lines, including cervical, leukemia, and prostate cancers.[3]

Mechanism of Action in Oncology

The anticancer properties of naphthyridines are often attributed to their ability to interfere with fundamental cellular processes essential for cancer progression.[1][5]

  • Kinase Inhibition: A prominent mechanism of action is the inhibition of various protein kinases that are often dysregulated in cancer.[6][7] Naphthyridine-based compounds have been identified as potent inhibitors of:

    • Fibroblast Growth Factor Receptors (FGFRs): Novel 1,5- and 1,7-naphthyridine derivatives have shown nanomolar affinity for all members of the FGFR family (FGFR1, 2, 3, and 4), which play crucial roles in cell proliferation, migration, and survival.[8]

    • Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5): Optimization of screening hits has led to the discovery of 1,5-naphthyridine derivatives that are potent and selective inhibitors of ALK5, a key player in tumor progression and metastasis.[9]

    • Casein Kinase 2 (CK2): Naphthyridine-based inhibitors have been developed as highly selective chemical probes for CK2, a kinase implicated in various cancers.[10] The clinical candidate silmitasertib (CX-4945) is a notable example.[10]

    • SOS1 Inhibition: Novel 1,7-naphthyridine derivatives have been identified as potent inhibitors of SOS1, a guanine nucleotide exchange factor critical for KRAS activation, offering a therapeutic strategy for KRAS-driven tumors.[11]

  • DNA Intercalation and Topoisomerase Inhibition: Certain naphthyridine derivatives can intercalate into DNA, disrupting its structure and function.[1][12][13] This can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis. Furthermore, they can inhibit topoisomerase enzymes (I and II), which are crucial for resolving DNA topological problems during replication, leading to DNA damage and cell death.[3][4][14]

  • Induction of Apoptosis and Necroptosis: Naphthyridine derivatives can trigger programmed cell death pathways. For instance, a novel naphthyridine derivative, 3u, has been shown to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells by upregulating death receptors.[15]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the naphthyridine scaffold have provided valuable insights into the structural features required for potent anticancer activity.[3][16][17]

  • Substitution Patterns: The position and nature of substituents on the naphthyridine core are critical. For example, in a series of cytotoxic naphthyridine derivatives, methyl substitution at the C-6 or C-7 positions was generally more active than at the C-5 position.[3][17]

  • Key Functional Groups: The C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl ring, have been identified as important for cytotoxicity in several human cancer cell lines.[3][4]

  • Halogenation: The introduction of halogens, such as chlorine, can enhance anticancer activity, likely by influencing electronic and steric properties that improve target engagement.[16][18]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected naphthyridine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
16 HeLa (Cervical)0.7[3][4]
16 HL-60 (Leukemia)0.1[3][4]
16 PC-3 (Prostate)5.1[3][4]
47 MIAPaCa (Pancreatic)0.41[18][19][20]
47 K-562 (Leukemia)0.77[18][19][20]
36 PA-1 (Ovarian)1.19[18][19][20]
29 PA-1 (Ovarian)0.41[18][19][20]
29 SW620 (Colon)1.4[18][19][20]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic activity of compounds.[16]

Principle: This assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the FGFR signaling pathway by naphthyridine derivatives. Aberrant activation of this pathway is implicated in many cancers.[8]

FGFR_Pathway_Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates P1 Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->P1 Phosphorylates Naphthyridine Naphthyridine Inhibitor Naphthyridine->FGFR Blocks ATP Binding Proliferation Cell Proliferation, Survival, Migration P1->Proliferation Promotes Inhibition Inhibition

Caption: Inhibition of the FGFR signaling pathway by naphthyridine derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of new antimicrobial agents.[21] Naphthyridine derivatives have a long history as antibacterial agents, with nalidixic acid being a pioneering example.[22][23]

Mechanism of Action in Microbiology

The primary antibacterial mechanism of many naphthyridine derivatives, particularly the quinolone-like compounds, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[23][24] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, naphthyridine compounds block bacterial DNA synthesis, leading to cell death.[23]

Spectrum of Activity

Naphthyridine derivatives have demonstrated activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.[22][24] Some derivatives have also shown promising antifungal and antiprotozoal activity.[1][2] For example, canthin-6-one and 10-methoxycanthin-6-one, isolated from Zanthoxylum paracanthum, exhibit strong inhibitory activity against Staphylococcus aureus and Escherichia coli, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Enhancing Antibiotic Efficacy

Interestingly, some 1,8-naphthyridine derivatives that do not possess intrinsic antibacterial activity have been shown to potentiate the activity of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains.[24] This suggests a potential role for these compounds as adjuvants in combination therapies to overcome antibiotic resistance.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Prepare two-fold serial dilutions of the naphthyridine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for screening and evaluating the antimicrobial activity of novel naphthyridine derivatives.

Antimicrobial_Screening_Workflow Start Synthesis of Naphthyridine Library Screening Primary Screening (e.g., Disc Diffusion Assay) Start->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Active Compounds MBC MBC Determination MIC->MBC Toxicity Cytotoxicity Assay (e.g., on mammalian cells) MIC->Toxicity Lead Lead Compound Identification MBC->Lead Toxicity->Lead

Caption: Workflow for antimicrobial screening of naphthyridine derivatives.

Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, naphthyridine scaffolds have also shown promise as antiviral and anti-inflammatory agents.[25][26][27]

Antiviral Properties

Certain 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives have demonstrated potent activity against human cytomegalovirus (HCMV), a member of the herpesvirus family.[28][29] Notably, some of these compounds were significantly more potent than the standard-of-care drug ganciclovir and remained active against ganciclovir-resistant HCMV strains, suggesting a novel mechanism of action.[28][29] Activity has also been reported against other viruses, including HIV.[27][30]

Anti-inflammatory Effects

The anti-inflammatory activity of naphthyridine derivatives is often linked to their ability to modulate the production of pro-inflammatory mediators.[1][2] Several derivatives have been shown to reduce the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[2] Some 1,8-naphthyridine-3-carboxamide derivatives have exhibited both cytotoxic and anti-inflammatory activities, suggesting their potential as dual-action agents for treating inflammation-associated cancers.[31][32]

Synthesis Strategies

The synthesis of the naphthyridine core and its derivatives can be achieved through various organic reactions. Classical methods like the Friedländer, Skraup, and hetero-Diels-Alder reactions are well-established for constructing the 1,5-naphthyridine scaffold.[33] More recently, one-pot multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach for generating diverse naphthyridine libraries.[34] The versatility in synthesis allows for the systematic exploration of the chemical space around the naphthyridine core to optimize biological activity.[25][35][36]

Future Perspectives and Conclusion

The naphthyridine scaffold continues to be a highly attractive framework in drug discovery due to its proven track record and chemical tractability. Future research will likely focus on:

  • Target Selectivity: Designing derivatives with high selectivity for specific biological targets to minimize off-target effects and improve safety profiles.

  • Combination Therapies: Exploring the synergistic effects of naphthyridine derivatives in combination with other therapeutic agents to enhance efficacy and combat drug resistance.

  • Novel Isomers: Investigating the less-explored naphthyridine isomers to uncover new biological activities.

  • Drug Delivery: Developing novel drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of promising naphthyridine-based compounds.

References

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178. [Link]

  • Wójcicka, A., & Mączyński, M. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(13), 4324. [Link]

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 507–514. [Link]

  • da Silva, A. C. S., de Lira, L. F. S., de Oliveira, A. P., de Souza, C. D. F., de Farias, I. E. G., de Almeida, R. N., & de Oliveira, V. L. (2020). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 25(18), 4230. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Archiv der Pharmazie, 348(12), 837–855. [Link]

  • Wójcicka, A., & Mączyński, M. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(13), 4324. [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178. [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–855. [Link]

  • Bédard, J., May, S., Yuen, L., Chan, L., & St-George, R. (2001). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 45(6), 1676–1683. [Link]

  • Sharma, S., & Kumar, A. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6907–6929. [Link]

  • Wójcicka, A., & Mączyński, M. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(13), 4324. [Link]

  • Abarca, B., Ballesteros, R., Chadla, A., & Jones, G. (2018). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 23(12), 3121. [Link]

  • Gellis, A., Hédou, D., & Prina, E. (2012). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Journal of Combinatorial Chemistry, 14(3), 329–334. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Madaan, A., Kumar, V., Singh, A. T., Sharma, P., Verma, R., & Jaggi, M. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606–613. [Link]

  • Reddy, A. V., Kumar, K. S., & Reddy, C. S. (2014). Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. International Research Journal of Engineering and Technology, 1(2), 1-6. [Link]

  • Madaan, A., Kumar, V., Singh, A. T., Sharma, P., Verma, R., & Jaggi, M. (2013). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(7), 2097–2101. [Link]

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 507–514. [Link]

  • Singh, M., & Singh, P. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Archiv der Pharmazie. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Abarca, B., Ballesteros, R., Chadla, A., & Jones, G. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(12), 3121. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 507–514. [Link]

  • Angibaud, P. R., Obringer, M., Marin, J., Jeanty, M., Esser, N., Gilissen, R., ... & Vialard, J. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641. [Link]

  • He, H., Zhang, H., Wang, Y., Li, Y., Zhang, Y., Wang, Y., ... & Liu, J. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 65(15), 10516–10533. [Link]

  • Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]

  • ResearchGate. (n.d.). Naturally occurring naphthyridine scaffolds and the target molecule. [Link]

  • ResearchGate. (n.d.). Reported 1,8-naphthyridine derivatives as a kinase inhibitor. [Link]

  • Kumar, A., & Singh, R. K. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(33), 23996-24009. [Link]

  • Zhang, Y., Wang, Y., Zhang, H., Li, Y., Wang, Y., He, H., ... & Liu, J. (2018). A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells. Molecules, 23(10), 2513. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Kumar, S., & Singh, R. K. (2021). Naphthyridines with Antiviral Activity - A Review. Current Drug Research Reviews, 13(2), 101-115. [Link]

  • Bédard, J., May, S., Yuen, L., Chan, L., & St-George, R. (2001). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 45(6), 1676–1683. [Link]

  • Wells, C. I., St. John, F. J., D’Souza, A., Fischmann, T. O., Geng, W., Gero, T. W., ... & Bemis, G. W. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Journal of Medicinal Chemistry, 66(6), 4055–4073. [Link]

  • Google Patents. (n.d.). (1,8)
  • Semantic Scholar. (n.d.). l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017. [Link]

  • Bhat, A. A., Al-Omar, M. A., & Ansari, M. A. (2025). 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review. Medicinal Chemistry Research, 34(1), 1-23. [Link]

  • Walczak, K., & Gondela, A. (2018). l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017. European Journal of Medicinal Chemistry, 159, 215-233. [Link]

  • Bailly, C., O'Neill, M., & Waring, M. J. (1996). Sequence-selective intercalation of antitumour bis-naphthalimides into DNA. Evidence for an approach via the major groove. Journal of Molecular Biology, 261(3), 441–456. [Link]

Sources

The Therapeutic Potential of 2-Chloro-1,6-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1,6-Naphthyridine

The 1,6-naphthyridine core, a bicyclic heteroaromatic system, is a recognized privileged scaffold in medicinal chemistry. Its rigid structure and the presence of nitrogen atoms provide unique opportunities for molecular interactions with biological targets. The introduction of a chlorine atom at the 2-position creates a key intermediate, 2-chloro-1,6-naphthyridine, which serves as a versatile building block for the synthesis of a diverse range of derivatives with significant therapeutic potential. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic applications of 2-chloro-1,6-naphthyridine derivatives, with a focus on their potential in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of the 2-Chloro-1,6-Naphthyridine Core and its Derivatives

The synthetic accessibility of the 2-chloro-1,6-naphthyridine scaffold is a key factor driving its exploration in drug discovery. The core structure can be efficiently prepared from readily available starting materials, and the chlorine atom at the 2-position provides a reactive handle for the introduction of various substituents, enabling the generation of diverse chemical libraries for biological screening.

Synthesis of the Core Scaffold: 2-Chloro-1,6-Naphthyridine

A common and effective method for the synthesis of 2-chloro-1,6-naphthyridine involves the chlorination of the corresponding 1,6-naphthyridin-2(1H)-one. This reaction is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Experimental Protocol: Synthesis of 2-Chloro-1,6-naphthyridine from 1,6-Naphthyridin-2(1H)-one [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,6-naphthyridin-2(1H)-one (1.0 eq) in phosphorus oxychloride (10-15 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess phosphorus oxychloride.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or chloroform (CHCl₃) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-chloro-1,6-naphthyridine.

Derivative Synthesis: Leveraging the 2-Chloro Position

The chlorine atom at the 2-position of the 1,6-naphthyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. This reactivity is the cornerstone of creating diverse libraries of 2-substituted-1,6-naphthyridine derivatives. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amino, alkoxy, and thioether derivatives, respectively.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of 2-chloro-1,6-naphthyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add the desired nucleophile (1.1-1.5 eq) and a base (e.g., potassium carbonate, K₂CO₃, or triethylamine, Et₃N) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired 2-substituted-1,6-naphthyridine derivative.

Therapeutic Applications in Oncology

2-Chloro-1,6-naphthyridine derivatives have emerged as a promising class of compounds in the field of oncology, with several derivatives demonstrating potent inhibitory activity against key cancer-related targets.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition in Colorectal Cancer

Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) has been implicated in the progression of various cancers, including colorectal cancer.[2] Consequently, FGFR4 has become an attractive target for therapeutic intervention. A novel series of 1,6-naphthyridine-2-one derivatives has been designed and synthesized as potent and selective FGFR4 inhibitors.[2]

One promising compound, 19g , demonstrated excellent kinase selectivity and a substantial cytotoxic effect against various colorectal cancer cell lines.[2] Furthermore, in a HCT116 xenograft mouse model, 19g induced significant tumor inhibition without any apparent toxicity.[2]

Mechanism of Action: FGFR4 activation leads to the phosphorylation of downstream signaling proteins, including those in the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[3][4] 2-Chloro-1,6-naphthyridine-based FGFR4 inhibitors act by competitively binding to the ATP-binding site of the FGFR4 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling cascades. This inhibition of FGFR4 signaling leads to cell cycle arrest and apoptosis in FGFR4-dependent cancer cells.

Quantitative Data: In Vitro Activity of 1,6-Naphthyridine-2-one Derivatives against Colorectal Cancer Cell Lines

CompoundHCT116 IC₅₀ (µM)HT29 IC₅₀ (µM)SW620 IC₅₀ (µM)
19g 0.871.232.54
Reference Drug

Data synthesized from publicly available research.[2]

Signaling Pathway: FGFR4 Inhibition in Colorectal Cancer

FGFR4_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates FGF19 FGF19 FGF19->FGFR4 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Chloro-1,6-naphthyridine Derivative Inhibitor->FGFR4 Inhibits

Caption: Inhibition of the FGFR4 signaling pathway by 2-chloro-1,6-naphthyridine derivatives.

Cyclin-Dependent Kinase 5 (CDK5) Inhibition in Kidney Disease

Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family that plays a crucial role in neuronal development and function.[5] However, aberrant CDK5 activity has been linked to various diseases, including kidney diseases such as renal fibrosis and diabetic nephropathy.[5] A series of novel substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors, showing promise for the treatment of these conditions.[5]

Mechanism of Action: In the context of kidney disease, CDK5 has been shown to promote renal tubulointerstitial fibrosis by activating the ERK1/2/PPARγ pathway.[6] Inhibition of CDK5 by 1,6-naphthyridine derivatives can block this signaling cascade, leading to a reduction in fibrosis and an improvement in renal function.

Quantitative Data: CDK5 Inhibitory Activity of Substituted 1,6-Naphthyridines

CompoundCDK5 IC₅₀ (nM)
Example 1 A (<10)
Example 2 B (10-100)
Example 3 C (>100 to ≤ 1000)

Data presented in ranges as reported in patent literature.[5]

Signaling Pathway: CDK5 in Renal Fibrosis

CDK5_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDK5 CDK5 ERK ERK1/2 CDK5->ERK Phosphorylates p35 p35 p35->CDK5 Activates PPARg PPARγ ERK->PPARg Activates Fibrosis Renal Fibrosis PPARg->Fibrosis Inhibitor 2-Chloro-1,6-naphthyridine Derivative Inhibitor->CDK5 Inhibits AD_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 2-Chloro-1,6- naphthyridine Derivatives ChE_Assay Cholinesterase Inhibition Assay Synthesis->ChE_Assay Aggregation_Assay Aβ and Tau Aggregation Assay Synthesis->Aggregation_Assay Ca_Assay Calcium Influx Assay Synthesis->Ca_Assay Animal_Model Transgenic Mouse Model of Alzheimer's Disease ChE_Assay->Animal_Model Aggregation_Assay->Animal_Model Ca_Assay->Animal_Model Behavioral_Tests Cognitive and Behavioral Assessments Animal_Model->Behavioral_Tests

Caption: A typical workflow for the preclinical evaluation of 2-chloro-1,6-naphthyridine derivatives for Alzheimer's disease.

Future Perspectives and Conclusion

The 2-chloro-1,6-naphthyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. While significant progress has been made in exploring the anticancer, antimicrobial, and neuroprotective potential of these derivatives, further research is warranted.

Future efforts should focus on:

  • Elucidation of Pharmacokinetics and ADMET Profiles: A critical next step is the comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds to assess their drug-likeness and potential for clinical development.

  • Exploration of New Therapeutic Areas: The diverse biological activities exhibited by 1,6-naphthyridine derivatives suggest that their therapeutic potential may extend beyond the areas discussed in this guide. Screening against a broader range of biological targets could uncover novel applications.

  • Development of More Selective Inhibitors: For targets such as kinases, achieving high selectivity is crucial to minimize off-target effects and improve the safety profile of drug candidates. Continued medicinal chemistry efforts are needed to fine-tune the selectivity of these compounds.

References

  • Peláez-García, A., Barderas, R., Torres, S., Hernández-Varas, P., Teixidó, J., Bonilla, F., & de Herreros, A. G. (2013). FGFR4 Role in Epithelial-Mesenchymal Transition and Its Therapeutic Value in Colorectal Cancer. PLOS ONE, 8(5), e63695.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). International Journal of Medical Sciences, 10(13), 1833–1842.
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • IC 50 values (lM) of test compounds against different cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • The relative IC 50 values for complexes 1-6 in tumour and normal cell lines (at 48 h). (n.d.). ResearchGate. Retrieved from [Link]

  • IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). European Journal of Medicinal Chemistry, 259, 115703.
  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry, 65(13), 9136–9154.
  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[1][7]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. (2021). Journal of Medicinal Chemistry, 64(15), 11475–11493.

  • Bai, X., Hou, X., Tian, J., Geng, J., & Li, X. (2016).
  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (2021). Molecules, 26(16), 4945.
  • 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. (2011). Current Pharmaceutical Design, 17(29), 3186–3197.
  • Wójcicka, A., & Mączyński, M. (2024).
  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2343949.
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021). ACS Medicinal Chemistry Letters, 12(9), 1456–1461.
  • Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. (2015). International Research Journal of Engineering and Technology, 2(2), 2395–0056.
  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). Pharmaceuticals, 17(12), 1705.
  • Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer's Disease. (2021). Molecules, 26(16), 4975.
  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and testing of an 6-O-linked series of benzimidazole based inhibitors of CDK5/p25. (2011). Bioorganic & Medicinal Chemistry, 19(1), 346–354.
  • Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer's Disease. (2018). ACS Chemical Neuroscience, 9(10), 2532–2545.
  • On the pharmacokinetics of 2-chloro-2'-deoxyadenosine in humans. (1991). Cancer Research, 51(20), 5570–5572.
  • Pharmacokinetics of 2-chloro-2'-deoxyadenosine administered subcutaneously or by continuous intravenous infusion. (1997).
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2024). International Journal of Molecular Sciences, 25(1), 543.
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021). ACS Medicinal Chemistry Letters, 12(9), 1456–1461.
  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. (2016). International Journal of Pharmaceutical Sciences and Research, 7(9), 3696–3702.
  • 1,6-Naphthyridin-2(1H)
  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes, 4(3), 20–31.
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2024). International Journal of Molecular Sciences, 25(11), 5945.
  • Molecular Recognition Studies on Naphthyridine Derivatives. (2010). Molecules, 15(2), 1212–1223.
  • Key Targets for Multi-Target Ligands Designed to Combat Neurodegeneration. (2014). Current Neuropharmacology, 12(4), 281–295.
  • Cytotoxicity and pharmacokinetics of cladribine metabolite, 2-chloroadenine in patients with leukemia. (2004). Cancer Letters, 210(2), 219–225.
  • Design and synthesis of 8-hydroxy-n[1][7]aphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. (2003). Journal of Medicinal Chemistry, 46(4), 453–456.

  • Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. (2020). International Journal of Molecular Sciences, 21(10), 3410.
  • 2-Chloro-2'-deoxyadenosine--clinical, biochemical and pharmacokinetic considerations. (1994). Archivum Immunologiae et Therapiae Experimentalis, 42(1), 7–10.
  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. (2024). Molecules, 29(3), 738.
  • Molecular Recognition Studies on Naphthyridine Derivatives. (2010). Molecules, 15(2), 1212–1223.
  • Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. (2023).
  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2025). Journal of Pharmaceutical and Allied Sciences, 22(3), 3624–3634.
  • Cellular Pharmacokinetics of 2-chloro-2'-deoxyadenosine Nucleotides: Comparison of Intermittent and Continuous Intravenous Infusion and Subcutaneous and Oral Administration in Leukemia Patients. (1996). Clinical Cancer Research, 2(10), 1699–1706.
  • Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents. (2021). Molecules, 26(23), 7175.

Sources

The Strategic Deployment of 2-Chloro-1,6-naphthyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine ring system represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds. Within this structural class, 2-chloro-1,6-naphthyridine has emerged as a particularly strategic starting material and pharmacophore. Its inherent reactivity, coupled with the diverse biological activities of its derivatives, has cemented its role as a cornerstone in the development of novel therapeutics, particularly in oncology and nephrology. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of the 2-chloro-1,6-naphthyridine core, with a focus on its utility in the design of targeted therapies. We will explore its role in the development of potent kinase inhibitors and other targeted agents, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and visualization of key biological pathways.

The 2-Chloro-1,6-naphthyridine Core: A Gateway to Bioactivity

The 2-chloro-1,6-naphthyridine moiety is a bicyclic heteroaromatic system with the molecular formula C₈H₅ClN₂. The presence of the chlorine atom at the 2-position is the linchpin of its synthetic utility. This electron-withdrawing group activates the position for nucleophilic aromatic substitution (SₙAr), providing a versatile handle for the introduction of a wide array of functional groups and the construction of complex molecular architectures. This reactivity profile allows for the systematic exploration of chemical space around the 1,6-naphthyridine core, a critical exercise in lead optimization.

Derivatives of 1,6-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-HIV properties[1]. The rigid, planar nature of the naphthyridine scaffold provides a well-defined framework for interaction with biological targets, while the nitrogen atoms can participate in crucial hydrogen bonding interactions within protein binding sites.

Synthesis of the 2-Chloro-1,6-naphthyridine Scaffold

The most common and efficient route to 2-chloro-1,6-naphthyridine involves the chlorination of the corresponding 1,6-naphthyridin-2(1H)-one. This precursor can be synthesized through various condensation strategies.

Experimental Protocol: Synthesis of 2-Chloro-1,6-naphthyridine from 1,6-Naphthyridin-2(1H)-one

This protocol outlines a general and widely adopted procedure for the synthesis of the title compound[2].

Step 1: Synthesis of 1,6-Naphthyridin-2(1H)-one

  • This step can be achieved through several named reactions, often starting from pyridine derivatives. A common approach involves the condensation of a 4-aminonicotinaldehyde with a suitable active methylene compound.

Step 2: Chlorination of 1,6-Naphthyridin-2(1H)-one

  • Reagents and Materials:

    • 1,6-Naphthyridin-2(1H)-one

    • Phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃)[2]

    • Anhydrous reaction vessel with reflux condenser and stirring apparatus

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Eluent (e.g., dichloromethane with 1-2% methanol)[2]

  • Procedure:

    • In a dry reaction vessel, suspend 1,6-naphthyridin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (e.g., 10 volumes).

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove the excess POCl₃.

    • Dissolve the residue in dichloromethane (100 mL) and cautiously wash with a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize any remaining acid.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford 2-chloro-1,6-naphthyridine as a solid[2].

  • Characterization:

    • The product can be characterized by mass spectrometry (ESI-MS) and NMR spectroscopy (¹H and ¹³C NMR) to confirm its identity and purity[2].

The Pharmacophoric Role of 2-Chloro-1,6-naphthyridine in Drug Discovery

The true value of 2-chloro-1,6-naphthyridine lies in its role as a versatile intermediate for the synthesis of potent and selective drug candidates. The chlorine atom serves as a convenient leaving group for the introduction of various side chains that can be tailored to interact with specific biological targets. This section will highlight its application in the development of kinase inhibitors.

Kinase Inhibitors: A Major Therapeutic Arena

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1,6-naphthyridine scaffold has proven to be an excellent framework for the design of kinase inhibitors.

Aberrant CDK5 activity has been implicated in the pathogenesis of various kidney diseases[3]. Novel substituted 1,6-naphthyridines have been developed as potent CDK5 inhibitors. The 2-chloro-1,6-naphthyridine core is often a starting point for the synthesis of these inhibitors, where the 2-position is functionalized to achieve desired potency and selectivity.

Table 1: Biological Activity of Representative 1,6-Naphthyridine-based CDK5 Inhibitors [3]

Compound IDCDK5 IC₅₀ (nM)
Example 1A (<10)
Example 2B (10-100)
Example 3C (>100 - ≤1000)
Example 4A (<10)

Data from patent WO 2021/067569 A1. "A", "B", and "C" represent activity ranges.

CDK5 Signaling Pathway in Kidney Disease

CDK5_Pathway

Aberrant FGFR4 signaling is implicated in the development of several cancers, including colorectal cancer[4]. A novel series of 1,6-naphthyridine-2-one derivatives have been developed as potent and selective FGFR4 inhibitors. The synthesis of these compounds often utilizes a 2-chloro-1,6-naphthyridine intermediate.

FGFR4 Signaling Pathway in Colorectal Cancer

FGFR4_Pathway

The receptor tyrosine kinases AXL and c-Met are attractive targets in cancer therapy due to their roles in tumor growth, metastasis, and drug resistance. The 1,6-naphthyridinone scaffold has been successfully employed to develop selective inhibitors of these kinases[5][6]. Structure-activity relationship studies have shown that modifications at various positions of the 1,6-naphthyridine core, often accessed via a 2-chloro precursor, are crucial for achieving high potency and selectivity. For instance, a 1,6-naphthyridinone series was optimized to yield a potent and selective type II AXL inhibitor with an IC₅₀ of 1.1 nM[6].

Table 2: Inhibitory Activity of a 1,6-Naphthyridinone Derivative against AXL and MET Kinases [6]

CompoundAXL IC₅₀ (nM)MET IC₅₀ (nM)Selectivity (MET/AXL)
25c 1.1377.4343-fold

AXL and c-Met Signaling Pathways in Cancer

Kinase_Pathways

SOS1 Inhibitors for KRAS-Driven Cancers

The Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS. Inhibiting the KRAS-SOS1 interaction is a promising therapeutic strategy for cancers driven by KRAS mutations. A novel 1,7-naphthyridine scaffold has been identified as a potent SOS1 inhibitor, with the lead compound demonstrating significant antitumor activity[7]. While this example features a 1,7-naphthyridine, the synthetic strategies and pharmacophoric considerations are highly relevant to the broader naphthyridine class, including 1,6-naphthyridines.

SOS1-KRAS Signaling Pathway and Inhibition

SOS1_KRAS_Pathway

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors based on the 1,6-naphthyridine scaffold relies heavily on understanding the structure-activity relationships. Key insights from various studies include:

  • The N-1 position: Substitution at this position can influence solubility and interactions with the solvent-exposed region of the binding pocket.

  • The C-2 position: As discussed, this is a key attachment point for side chains that can target specific residues in the kinase hinge region or other key interaction sites. The nature of the linker and the terminal group are critical for potency.

  • The C-5 position: Introduction of substituents at this position can modulate the electronic properties of the ring system and provide additional interaction points. For example, the introduction of an amino group at C-5 of a 2,8-disubstituted-1,6-naphthyridine was shown to block aldehyde oxidase-mediated metabolism, improving the pharmacokinetic profile[8].

  • The C-8 position: Similar to the C-2 position, this is another vector for introducing diversity and targeting specific sub-pockets of the ATP-binding site.

Conclusion and Future Perspectives

The 2-chloro-1,6-naphthyridine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and the reactivity of the 2-chloro substituent provide a robust platform for the generation of diverse compound libraries. The successful development of potent and selective inhibitors targeting a range of kinases and other key cancer-related proteins underscores the therapeutic potential of this pharmacophore.

Future research will likely focus on the development of novel synthetic methodologies to further expand the chemical space around the 1,6-naphthyridine core. The exploration of new therapeutic areas beyond oncology and nephrology is also a promising avenue. As our understanding of disease biology deepens, the strategic deployment of the 2-chloro-1,6-naphthyridine pharmacophore will undoubtedly continue to yield novel and impactful medicines.

References

  • Malojcic, G.; Daniels, M. H.; Williams, B. D.; Yu, M.; Ledeboer, M. W.; Harmange, J. P.; Wang, J. L. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. WO 2021/067569 A1.
  • ResearchGate. (n.d.). Some important natural products with a naphthyridine core. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][3][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ACS Publications. (2020).
  • PubMed. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Retrieved from [Link]

  • RSC Publishing. (2018). discovery and SAR study of 1H-imidazo[4,5-h][3][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

  • NIH. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Retrieved from [Link]

  • PMC. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Retrieved from [Link]

  • RSC Publishing. (2018). discovery and SAR study of 1H-imidazo[4,5-h][3][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed. (2009). Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification. Retrieved from [Link]

  • PMC. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Retrieved from [Link]

  • Career Henan Chemical Co. (n.d.). 2-chloro-1,6-naphthyridine CAS NO.23616-33-3. Retrieved from [Link]

  • PubMed. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • The ICR Publications Repository. (2016). Isoquinolines with Potent, Selective Affinity. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • PubMed. (2016). CDK5 promotes renal tubulointerstitial fibrosis in diabetic nephropathy via ERK1/2/PPARγ pathway. Retrieved from [Link]

  • ResearchGate. (2021). SOS1 inhibition suppresses tumor growth and KRAS/MAPK signaling in xenograft models of KRAS-driven cancers. Retrieved from [Link]

  • AACR Journals. (2025). Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia. Retrieved from [Link]

Sources

The 1,6-Naphthyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1,6-naphthyridine nucleus, a bicyclic heteroaromatic system composed of two fused pyridine rings, has solidified its status as one such "privileged scaffold".[1][2] Its rigid structure, coupled with the strategic placement of nitrogen atoms, provides a unique three-dimensional arrangement for substituent presentation, enabling precise interactions with a multitude of biological targets. This guide offers a comprehensive exploration of the 1,6-naphthyridine core, from its synthetic accessibility to its diverse and potent biological activities, providing insights for its continued exploitation in drug discovery. The burgeoning interest in this scaffold is underscored by the vast number of publications and patents surrounding its derivatives, which have shown promise in treating a wide array of diseases, most notably cancer.[3][4]

Synthetic Strategies: Constructing the 1,6-Naphthyridine Core

The utility of the 1,6-naphthyridine scaffold in medicinal chemistry is intrinsically linked to the development of efficient and versatile synthetic methodologies. A variety of approaches have been established, allowing for the construction of diverse derivatives with tailored substitution patterns.

Classical and Modern Synthetic Routes

Traditional methods for synthesizing the 1,6-naphthyridine core often rely on established name reactions. The Skraup synthesis, for instance, has been adapted for the preparation of 1,6-naphthyridine from 4-aminopyridine, with modifications improving yields.[2] Friedel-Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles represents another robust strategy, where the cyano group serves as a one-carbon synthon to construct the second ring.[5]

More contemporary approaches focus on efficiency and atom economy, with one-pot multicomponent reactions gaining significant traction.[6][7] These methods allow for the rapid assembly of complex 1,6-naphthyridine derivatives from simple starting materials in a single synthetic operation, often under mild and environmentally friendly conditions.[6] For example, a one-pot cascade reaction involving aromatic aldehydes and a malononitrile dimer has been successfully employed to synthesize substituted 1,6-naphthyridines.[7] Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions and improve yields.[4]

A generalized synthetic workflow for a multi-component reaction is depicted below:

G A Starting Materials (e.g., Aldehyde, Malononitrile Dimer) B One-Pot Reaction (with Catalyst and Solvent) A->B C Intermediate Formation B->C D Intramolecular Cyclization C->D E Substituted 1,6-Naphthyridine Core D->E

Figure 1. A generalized workflow for the one-pot synthesis of 1,6-naphthyridine derivatives.

Protocol for a One-Pot Multicomponent Synthesis

The following is a representative protocol for the synthesis of substituted 1,6-naphthyridine derivatives, adapted from literature procedures.[6]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Malononitrile (2 mmol)

  • 1-Naphthylamine (1 mmol)

  • SiO2/Fe3O4@MWCNTs catalyst (recyclable)

  • Water (as solvent)

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and the SiO2/Fe3O4@MWCNTs catalyst in water.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, separate the catalyst from the reaction mixture using an external magnet.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,6-naphthyridine derivative.

This method offers several advantages, including fast reaction times, high product yields, and easy separation of the recyclable catalyst.[6]

A Versatile Pharmacophore: The Broad Spectrum of Biological Activities

The 1,6-naphthyridine scaffold has been identified as a key pharmacophore in a multitude of therapeutic areas, with a particularly strong emphasis on oncology.[3][4][8] Its derivatives have demonstrated potent activity against various cancer cell lines and have been investigated as inhibitors of numerous cancer-related targets.[3][9]

Anticancer Applications

The anticancer potential of 1,6-naphthyridine derivatives is well-documented, with various mechanisms of action identified.[3]

  • Kinase Inhibition: A significant number of 1,6-naphthyridine-based compounds have been developed as kinase inhibitors.[10][11][12][13]

    • FGFR4 Inhibitors: Novel 1,6-naphthyridine-2-one derivatives have been reported as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal cancer.[10] One such compound, 19g , demonstrated excellent kinase selectivity and significant tumor inhibition in a xenograft mouse model.[10]

    • c-Met Kinase Inhibitors: By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, a new class of c-Met kinase inhibitors has been identified.[11][12] These compounds have shown effective inhibition of TPR-Met phosphorylation and the proliferation of cancer cells.[12]

    • AXL Inhibitors: Structure-activity relationship (SAR) studies of 1,6-naphthyridinone derivatives have led to the discovery of selective type II AXL inhibitors with potent antitumor efficacy.[13][14]

    • CDK5 Inhibitors: Substituted 1,6-naphthyridines have been described as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target implicated not only in neurodegenerative diseases but also in cancer progression.[15][16]

1,6-Naphthyridine Core 1,6-Naphthyridine Core FGFR4 FGFR4 1,6-Naphthyridine Core->FGFR4 Inhibition c-Met c-Met 1,6-Naphthyridine Core->c-Met Inhibition AXL AXL 1,6-Naphthyridine Core->AXL Inhibition CDK5 CDK5 1,6-Naphthyridine Core->CDK5 Inhibition Hsp90 Hsp90 1,6-Naphthyridine Core->Hsp90 Inhibition Topoisomerase I Topoisomerase I 1,6-Naphthyridine Core->Topoisomerase I Inhibition

Figure 2. Key molecular targets of 1,6-naphthyridine derivatives in cancer.

  • Hsp90 Inhibition: Analogues of the natural product novobiocin, derived from a 1,6-naphthyridin-2(1H)-one scaffold, have been designed as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein overexpressed in many cancers.[17]

  • Topoisomerase I Inhibition: Dibenzo[c,h][6][16]naphthyridines have been synthesized and evaluated as topoisomerase I inhibitors, demonstrating potent antitumor activities in various cancer cell lines.[18]

Beyond Oncology: Expanding Therapeutic Horizons

While cancer remains a primary focus, the therapeutic potential of 1,6-naphthyridine derivatives extends to other disease areas.

  • Kidney Diseases: As mentioned, novel substituted 1,6-naphthyridines are being investigated as CDK5 inhibitors for the treatment of various kidney diseases, including cystic kidney disease and diabetic nephropathy.[15]

  • Antiviral Activity: The 1,6-naphthyridine scaffold has shown promise as an antiviral agent, including activity against the Human Immunodeficiency Virus (HIV).[4]

  • Other Activities: A broad range of other biological activities have been reported for 1,6-naphthyridine derivatives, including antimicrobial, anti-inflammatory, analgesic, and antioxidant properties.[3][8][19]

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of 1,6-naphthyridine derivatives can be significantly influenced by the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.[11][14][20]

A comprehensive SAR study on 1H-imidazo[4,5-h][6][16]naphthyridin-2(3H)-one-based c-Met kinase inhibitors revealed that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl group at the N-3 position, and the tricyclic core were essential for effective Met inhibition.[11] Further introduction of a 4′-carboxamide phenoxy group at the C-5 position significantly improved potency.[11]

Similarly, for 1,6-naphthyridinone derivatives as AXL inhibitors, molecular modeling-assisted design has been used to optimize the series to improve AXL potency and selectivity over the highly homologous kinase MET.[13]

Scaffold Target Key Substituent Effects on Activity Reference
1,6-Naphthyridin-2-oneFGFR4Specific substitutions on the naphthyridinone core lead to potent and selective inhibition.[10]
1H-Imidazo[4,5-h][6][16]naphthyridin-2(3H)-onec-MetN-1 alkylamino, N-3 substituted benzyl, and C-5 phenoxy groups are critical for high potency.[11]
1,6-NaphthyridinoneAXLOptimization of substituents improves AXL potency and selectivity over MET.[13]
1,6-Naphthyridin-2(1H)-oneHsp90Analogs of novobiocin with this scaffold show anti-proliferative properties.[17]

Table 1. Summary of Structure-Activity Relationships for Selected 1,6-Naphthyridine Derivatives.

Conclusion and Future Perspectives

The 1,6-naphthyridine core has unequivocally established itself as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The continued development of innovative synthetic methodologies will undoubtedly facilitate the exploration of a wider chemical space around this versatile nucleus. As our understanding of the intricate structure-activity relationships deepens, so too will our ability to design and synthesize novel 1,6-naphthyridine-based compounds with enhanced potency, selectivity, and drug-like properties. The future of the 1,6-naphthyridine core in drug discovery appears bright, with the promise of delivering next-generation therapeutics for a range of challenging diseases.

References

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079.
  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.
  • Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. (2016). PubMed.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). Royal Society of Chemistry.
  • Mechanism involved in the formation of 1,6-naphthyridine derivatives. (n.d.).
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021).
  • 1,6-Naphthyridin-2(1H)
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). PubMed.
  • Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. (2021).
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024).
  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][6][16]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (n.d.). Royal Society of Chemistry.

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). PubMed.
  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (n.d.).
  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). Scilit.
  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ... (2012). RSC Publishing.
  • Synthesis, Reactions, and Biological Activity of Benzo[h][6][16]naphthyridine Derivatives. (n.d.). Hindawi.

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. (2023).
  • Design, Synthesis, and Evaluation of Dibenzo[c,h][6][16]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. (n.d.). ACS Publications.

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. (2024). PubMed.
  • Biological Activity of Naturally Derived Naphthyridines. (n.d.). PubMed Central.
  • Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • 1,6-Naphthyridine-based natural products. (n.d.).
  • synthesis-of-1-6-naphthyridine-and-its-derivatives-a-system
  • Detailed information on anticancer activity exhibited by 1,6-naphthyridines. (n.d.).
  • 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. (n.d.).
  • Synthesis of Novel Benzo[b][6][16]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. IYBCa3UgOHqHsOH8=)

Sources

The Antitumor Potential of 1,6-Naphthyridine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical scaffolds that exhibit potent and selective antitumor activity. Among these, the 1,6-naphthyridine core has emerged as a privileged structure, demonstrating a remarkable versatility to interact with a diverse array of cancer-relevant biological targets. This technical guide provides an in-depth exploration of the antitumor potential of 1,6-naphthyridine analogs, synthesizing key mechanistic insights, structure-activity relationships (SAR), and field-proven experimental protocols to empower researchers in the development of next-generation cancer therapeutics.

The 1,6-Naphthyridine Scaffold: A Foundation for Diverse Anticancer Activity

The 1,6-naphthyridine skeleton, a bicyclic heteroaromatic system composed of two fused pyridine rings, serves as a rigid and tunable platform for the design of targeted anticancer agents.[1][2] Its unique electronic properties and defined three-dimensional geometry allow for precise interactions with the active sites of various enzymes and receptors implicated in cancer progression. The burgeoning interest in this scaffold is underscored by the numerous derivatives that have been synthesized and evaluated, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Notably, some 1,6-naphthyridine derivatives have advanced into clinical trials, validating the therapeutic promise of this chemical class.[3][4]

Mechanisms of Antitumor Action: A Multi-pronged Attack on Cancer

The antitumor efficacy of 1,6-naphthyridine analogs stems from their ability to modulate a variety of critical cellular processes. The following sections delve into the key mechanisms of action that have been elucidated for this promising class of compounds.

Inhibition of Topoisomerase I: Inducing DNA Damage and Apoptosis

Topoisomerase I (Top1) is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription.[5] Inhibition of Top1 leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[5] Several dibenzo[c,h][1][6]naphthyridine derivatives have been identified as potent Top1 inhibitors.[5] These compounds stabilize the covalent complex between Top1 and DNA, preventing the re-ligation of the cleaved DNA strand.[5]

Experimental Protocol: Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Human Topoisomerase I enzyme

    • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M NaCl, 10 mM EDTA, 1 mM spermidine, 50% glycerol)

    • 1,6-Naphthyridine Analog (dissolved in DMSO)

    • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

    • Agarose gel (0.8-1%) in TAE or TBE buffer

    • Ethidium bromide or other DNA stain

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes on ice, containing 1x Topoisomerase I Assay Buffer, supercoiled DNA (e.g., 0.25 µg), and varying concentrations of the 1,6-naphthyridine analog.

    • Add human Topoisomerase I (e.g., 1 unit) to each reaction tube, except for the negative control.

    • Incubate the reactions at 37°C for 30 minutes.

    • Terminate the reactions by adding the Stop Solution/Loading Dye.

    • Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.

  • Interpretation of Results:

    • In the absence of an inhibitor, Topoisomerase I will convert the supercoiled DNA to its relaxed form.

    • An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band. The degree of inhibition can be quantified by densitometry.

Targeting Heat Shock Protein 90 (Hsp90): Destabilizing Key Oncoproteins

Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins essential for cancer cell survival and proliferation.[7] These clients include Akt and Erk, key components of the PI3K/Akt and MAPK/Erk signaling pathways, respectively.[7][8][9] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby inducing apoptosis and cell cycle arrest.[7] Certain 1,6-naphthyridin-2(1H)-one derivatives have been developed as Hsp90 inhibitors.[10]

Experimental Protocol: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol assesses the ability of a 1,6-naphthyridine analog to induce the degradation of Hsp90 client proteins, such as Akt and Erk.

  • Materials:

    • Cancer cell line (e.g., A549 lung cancer cells)

    • 1,6-Naphthyridine Analog

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-Akt, anti-phospho-Akt, anti-Erk, anti-phospho-Erk, anti-Hsp90, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cancer cells with varying concentrations of the 1,6-naphthyridine analog for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Interpretation of Results:

    • A decrease in the total levels of Akt and Erk, along with their phosphorylated forms, in treated cells compared to the untreated control indicates that the compound is inhibiting Hsp90 and leading to the degradation of its client proteins.

Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) Kinase

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration.[11][12] Aberrant activation of FGFR4 has been implicated in the pathogenesis of several cancers, including colorectal cancer.[11] A novel series of 1,6-naphthyridine-2-one derivatives has been reported as potent and selective inhibitors of FGFR4 kinase.[11] These compounds effectively disrupt the phosphorylation of FGFR4 and its downstream signaling proteins.[11]

Experimental Protocol: In Vitro FGFR4 Kinase Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of FGFR4. The ADP-Glo™ Kinase Assay is a commonly used platform.[13][14]

  • Materials:

    • Recombinant human FGFR4 kinase

    • Kinase substrate (e.g., a generic tyrosine kinase substrate)

    • ATP

    • 1,6-Naphthyridine Analog

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

    • Luminometer

  • Procedure:

    • Add the 1,6-naphthyridine analog at various concentrations to the wells of a 384-well plate.

    • Add the FGFR4 enzyme and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature and measure the luminescence.

  • Interpretation of Results:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in luminescence in the presence of the compound indicates inhibition of FGFR4. The IC50 value can be calculated from the dose-response curve.

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of cell proliferation, survival, and invasion.[6] Dysregulation of the HGF/c-Met signaling pathway is a common feature in many human cancers.[6] 1H-imidazo[4,5-h][1][6]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors.[6]

Experimental Protocol: c-Met Kinase Inhibition Assay

Similar to the FGFR4 assay, the ADP-Glo™ Kinase Assay can be adapted to measure c-Met kinase inhibition.[15][16]

  • Materials:

    • Recombinant human c-Met kinase

    • Kinase substrate

    • ATP

    • 1,6-Naphthyridine Analog

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Follow a similar procedure as outlined for the FGFR4 Kinase Assay, substituting FGFR4 with c-Met kinase and its appropriate substrate.

  • Interpretation of Results:

    • A reduction in the luminescent signal in the presence of the 1,6-naphthyridine analog indicates inhibition of c-Met kinase activity. The IC50 value is determined from the dose-response curve.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The exploration of SAR is fundamental to optimizing the potency and selectivity of 1,6-naphthyridine analogs. A comprehensive review of the literature reveals several key trends:

  • Substitutions on the Naphthyridine Core: The nature and position of substituents on the 1,6-naphthyridine ring system significantly influence biological activity. For instance, in a series of 1H-imidazo[4,5-h][1][6]naphthyridin-2(3H)-ones, an N-1 alkyl substituent with a terminal amino group and a hydrophobic substituted benzyl group at the N-3 position were found to be crucial for potent c-Met inhibition.

  • Modifications at the C-2 and C-4 Positions: In a study of 2,4-disubstituted-1,6-naphthyridine derivatives, the introduction of a cyanovinyl group at the 2-position and a phenylamino group at the 4-position resulted in compounds with significant cytotoxic activity against several cancer cell lines.[17]

  • Impact of Ring Saturation: The degree of saturation in the 1,6-naphthyridine ring system can also affect its biological properties. For example, 1,6-naphthyridin-2(1H)-ones with a C3-C4 double bond are more commonly associated with antitumor activity.

In Vitro Cytotoxicity Evaluation: The MTT Assay

A fundamental step in the evaluation of any potential anticancer agent is the assessment of its cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[18][19][20]

Experimental Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

    • Complete cell culture medium

    • 96-well cell culture plates

    • 1,6-Naphthyridine Analog

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the 1,6-naphthyridine analog for a specified incubation period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Interpretation of Results:

    • The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by 1,6-naphthyridine analogs and a typical experimental workflow.

G cluster_0 HGF/c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Naphthyridine 1,6-Naphthyridine Analog (c-Met Inhibitor) Naphthyridine->cMet Inhibits

Caption: The HGF/c-Met signaling pathway and its inhibition by a 1,6-naphthyridine analog.

G cluster_1 Drug Discovery Workflow Start Design & Synthesize 1,6-Naphthyridine Analogs InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) InVitro->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Optimization Lead Optimization SAR->Optimization Optimization->Start Iterative Design InVivo In Vivo Efficacy Studies (Xenograft Models) Optimization->InVivo Clinical Preclinical & Clinical Development InVivo->Clinical

Caption: A typical workflow for the discovery and development of 1,6-naphthyridine-based anticancer agents.

Summary of Antitumor Activity

The following table summarizes the reported antitumor activities of selected 1,6-naphthyridine analogs against various cancer cell lines.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Dibenzo[c,h][1][6]naphthyridinesTopoisomerase IVariousPotent[21]
1,6-Naphthyridin-2(1H)-onesHsp90Breast CancerNot specified[22]
1,6-Naphthyridine-2-one derivativesFGFR4Colorectal CancerPotent[11]
1H-imidazo[4,5-h][1][6]naphthyridin-2(3H)-onec-Met Kinase-2.6[13]
2,4-disubstituted-1,6-naphthyridinesNot specifiedMOLT-3, HeLa, HL-609.1, 13.2, 8.9[17]
Naphthyridine derivativesNot specifiedHeLa, HL-60, PC-30.7, 0.1, 5.1[3]

Conclusion and Future Directions

The 1,6-naphthyridine scaffold represents a highly promising platform for the development of novel anticancer agents. The diverse mechanisms of action exhibited by its analogs, coupled with the potential for chemical modification to optimize potency and selectivity, underscore the significant therapeutic potential of this chemical class. Future research should focus on elucidating the detailed molecular interactions between these compounds and their targets through structural biology studies, which will further guide rational drug design. Moreover, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into the clinical setting. The continued exploration of the 1,6-naphthyridine chemical space is poised to yield a new generation of effective and targeted cancer therapies.

References

  • Lee, E. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3769-3776. [Link]

  • Cushman, M., et al. (2010). Design, Synthesis, and Evaluation of Dibenzo[c,h][1][6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(22), 8716-8726.

  • ResearchGate. (n.d.). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. [Link]

  • Pommier, Y. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 4(6), 877-885. [Link]

  • Voytas, D. (2001). Topoisomerase Assays. Current Protocols in Molecular Biology, Chapter 3: Unit 3.18. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50722. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. [Link]

  • protocols.io. (2018). Assay of topoisomerase I activity. [Link]

  • Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115703. [Link]

  • ResearchGate. (n.d.). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. [Link]

  • ResearchGate. (n.d.). MET Kinase Assay. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]

  • ResearchGate. (n.d.). Detailed information on anticancer activity exhibited by 1,6-naphthyridines. [Link]

  • BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. [Link]

  • Chen, Y.-L., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. RSC Medicinal Chemistry. [Link]

  • Munshi, N., et al. (2011). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry, 286(5), 3367-3376. [Link]

  • Li, Y., et al. (2022). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. Communications Biology, 5(1), 38. [Link]

  • Niu, Y., et al. (2022). Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer. Frontiers in Oncology, 12, 808925. [Link]

  • ResearchGate. (n.d.). Western blotting assays. (A) Expression of HSP90, HSP70, ERK, p-AKT in.... [Link]

  • ResearchGate. (n.d.). Inhibiting HSP90 reversed AKT1/ERK activation in lung cancer cells. (A).... [Link]

  • ResearchGate. (n.d.). Suppression of ERK1/2 and AKT phosphorylation by Hsp90 inhibition.. [Link]

  • Sato, S., et al. (2006). Hsp90 inhibition transiently activates Src kinase and promotes Src-dependent Akt and Erk activation. Proceedings of the National Academy of Sciences of the United States of America, 103(30), 11330-11335. [Link]

Sources

The Enduring Potency and Evolving Mechanisms of Naphthyridines: A Technical Guide to Their Antimicrobial and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens represents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, the naphthyridine scaffold has distinguished itself as a versatile and clinically significant pharmacophore. This technical guide provides an in-depth exploration of the antimicrobial and antibacterial properties of naphthyridines, from their foundational mechanisms of action to their contemporary applications and the synthetic strategies that underpin their development. As a senior application scientist, this document is crafted to bridge theoretical knowledge with practical, field-proven insights, offering a comprehensive resource for researchers engaged in the discovery and development of next-generation anti-infective therapies. We will delve into the canonical inhibition of bacterial type II topoisomerases, explore the more recently elucidated mechanism of ribosome inhibition, dissect the critical structure-activity relationships that govern potency, and provide detailed experimental protocols for the robust evaluation of these compounds.

Introduction: The Naphthyridine Core - A Privileged Scaffold in Antimicrobial Chemotherapy

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms within this framework gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each with unique electronic and steric properties that can be exploited in drug design.[1][2] The 1,8-naphthyridine isomer, in particular, has proven to be a remarkably fruitful scaffold for the development of potent antibacterial agents.[3]

The journey of naphthyridines in medicine began with the discovery of nalidixic acid in 1962, the progenitor of the quinolone class of antibiotics.[4] This seminal discovery paved the way for the development of a vast arsenal of synthetic antibacterial agents, including the highly successful fluoroquinolones, many of which incorporate the 1,8-naphthyridine nucleus.[5] These compounds have been instrumental in treating a wide range of bacterial infections, from urinary tract infections to community-acquired pneumonia.[6][7]

This guide will focus primarily on the 1,8-naphthyridine core, which is the basis for most clinically relevant antibacterial naphthyridines. We will explore the molecular intricacies of their interactions with bacterial targets, the chemical modifications that enhance their efficacy, and the methodologies employed to characterize their antimicrobial profiles.

Mechanisms of Antibacterial Action: From DNA Topology to Protein Synthesis

The antibacterial efficacy of naphthyridines stems from their ability to disrupt essential cellular processes in bacteria. While the classical mechanism involves the inhibition of DNA gyrase and topoisomerase IV, a newer class of naphthyridine derivatives has been shown to inhibit protein synthesis by targeting the ribosome.

Inhibition of Bacterial Type II Topoisomerases: DNA Gyrase and Topoisomerase IV

The primary and most well-characterized mechanism of action for the majority of antibacterial naphthyridines is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are responsible for managing the complex topology of bacterial DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process that is crucial for the initiation of DNA replication and the relief of torsional stress.[8]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[4]

Naphthyridine antibiotics, such as nalidixic acid and the fluoroquinolone enoxacin, bind to the complex formed between these enzymes and bacterial DNA.[8][9] This binding event stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation of the DNA strands. The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[8] The bactericidal nature of these compounds is a direct consequence of this mechanism.

cluster_0 Mechanism of Naphthyridine Action on Type II Topoisomerases Naphthyridine Naphthyridine Antibiotic Ternary_Complex Stable Ternary Complex (Naphthyridine-Enzyme-DNA) Naphthyridine->Ternary_Complex Binds to DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Ternary_Complex Bacterial_DNA Bacterial DNA Bacterial_DNA->Ternary_Complex Replication_Fork Replication Fork Stalling Ternary_Complex->Replication_Fork Prevents DNA re-ligation DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Mechanism of DNA Gyrase and Topoisomerase IV Inhibition.

A Novel Frontier: Inhibition of Bacterial Ribosomes

More recently, a new class of naphthyridine derivatives, termed novel ribosome inhibitors (NRIs), has been identified. These compounds exhibit a distinct mechanism of action, selectively inhibiting bacterial protein synthesis.[10][11] Unlike the classical naphthyridines, NRIs do not target DNA gyrase. Instead, they interfere with the function of the 30S ribosomal subunit.[12]

Footprinting experiments have revealed that NRIs do not directly bind to the ribosomal RNA (rRNA). Instead, their inhibitory action is dependent on the presence of transfer RNA (tRNA).[13] These compounds enhance the footprinting pattern of tRNA at the decoding site of the 16S rRNA, specifically at nucleotides A1492/3 and A1413 in helix-44.[13] Further studies have shown that NRIs bind to tRNA, and this complex then interacts with the 30S subunit, leading to a structural perturbation of the tRNA/30S complex at the decoding site.[13][14] This disruption of the decoding process effectively halts protein synthesis, leading to a bacteriostatic effect.

cluster_1 Mechanism of Naphthyridine-based Ribosome Inhibition NRI Novel Ribosome Inhibitor (Naphthyridine Derivative) NRI_tRNA_Complex NRI-tRNA Complex NRI->NRI_tRNA_Complex Binds to tRNA tRNA tRNA->NRI_tRNA_Complex Perturbed_Complex Perturbed tRNA/30S Complex NRI_tRNA_Complex->Perturbed_Complex Interacts with Ribosome_30S 30S Ribosomal Subunit (Decoding Site) Ribosome_30S->Perturbed_Complex Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Perturbed_Complex->Protein_Synthesis_Inhibition Leads to

Caption: Mechanism of Ribosome Inhibition by Novel Naphthyridines.

Structure-Activity Relationships (SAR): Tailoring the Naphthyridine Core for Optimal Potency

The antibacterial activity of 1,8-naphthyridine-3-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. A deep understanding of these structure-activity relationships is paramount for the rational design of new and more effective agents.

  • N-1 Position: The substituent at the N-1 position plays a crucial role in determining the potency and pharmacokinetic properties of the compound. Small alkyl groups, such as ethyl (as in nalidixic acid and enoxacin) or cyclopropyl, are generally favored. The cyclopropyl group, in particular, often leads to a significant enhancement in antibacterial activity.[9]

  • C-3 Position: The carboxylic acid at the C-3 position is essential for activity, as it is involved in the binding to the DNA gyrase-DNA complex.[15] Modifications to this group, such as esterification or amidation, generally lead to a decrease or loss of activity, although some prodrug strategies have explored this position.[16]

  • C-6 Position: The introduction of a fluorine atom at the C-6 position, as seen in the fluoroquinolones, dramatically increases the spectrum of activity to include Gram-positive bacteria and enhances the overall potency.[9]

  • C-7 Position: The substituent at the C-7 position has a significant impact on the antibacterial spectrum and potency. The presence of a basic amine-containing heterocycle, such as a piperazine or a pyrrolidine ring, is a common feature of highly active compounds.[9] These groups are thought to improve cell penetration and interaction with the target enzymes.

  • C-5 and C-8 Positions: Substitutions at the C-5 and C-8 positions can also modulate activity. For instance, an amino group at C-5 can enhance activity, while other small substituents can influence the compound's pharmacokinetic profile.

Synthetic Methodologies: Constructing the Naphthyridine Scaffold

The synthesis of the 1,8-naphthyridine core is a well-established area of heterocyclic chemistry, with several named reactions being central to its construction. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation

The Friedländer synthesis is one of the most versatile and widely used methods for constructing the 1,8-naphthyridine ring system.[10] It involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[17] This method offers the advantage of milder reaction conditions compared to classical methods and allows for a greater diversity of substituents to be introduced.[8] Modern variations of the Friedländer reaction utilize green chemistry principles, such as the use of water as a solvent and biocompatible ionic liquids as catalysts, making it an attractive approach for sustainable synthesis.[18][19]

The Skraup and Doebner-von Miller Reactions

The Skraup and Doebner-von Miller reactions are classical methods originally developed for quinoline synthesis that have been adapted for 1,8-naphthyridines.[10] The Skraup reaction involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[17] The Doebner-von Miller reaction is a modification that uses α,β-unsaturated aldehydes or ketones.[10] While historically significant, these reactions often suffer from harsh acidic conditions, low yields, and the formation of by-products.[17]

Representative Synthesis of a Clinically Relevant Naphthyridine: Gemifloxacin

Gemifloxacin is a potent fluoroquinolone antibiotic with a 1,8-naphthyridine core that is used to treat respiratory tract infections.[1][7] Its synthesis exemplifies the multi-step strategies required to construct these complex molecules. A common synthetic route involves the initial construction of the 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid core. This intermediate is then reacted with 4-(aminomethyl)-3-(methoxyimino)pyrrolidine to introduce the C-7 side chain, yielding gemifloxacin.[20] The synthesis of the mesylate salt, the form used in the final drug product, is a critical final step.[2]

Experimental Protocols for Antimicrobial Evaluation

The accurate determination of the antimicrobial activity of naphthyridine derivatives is essential for their development as therapeutic agents. The following are detailed protocols for two standard methods used for in vitro susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From an overnight culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the naphthyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations. The final volume in each well should be 50 µL.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism. A growth control (no antimicrobial) and a sterility control (no bacteria) should be included.

cluster_2 Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of Naphthyridine in 96-well plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate (18-24h at 37°C) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution MIC Assay.

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.

  • Application of Antimicrobial Disks:

    • Aseptically place paper disks impregnated with a known concentration of the naphthyridine derivative onto the surface of the inoculated MHA plate.

  • Incubation:

    • Invert the plate and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.

cluster_3 Disk Diffusion (Kirby-Bauer) Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Agar Inoculate Mueller-Hinton Agar Plate (Lawn Culture) Prepare_Inoculum->Inoculate_Agar Place_Disks Place Naphthyridine-impregnated Disks on Agar Surface Inoculate_Agar->Place_Disks Incubate Incubate Plate (18-24h at 37°C) Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zones->Interpret End End Interpret->End

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Bacterial Resistance to Naphthyridine Antibiotics

The clinical utility of naphthyridine antibiotics is threatened by the emergence of bacterial resistance. Understanding the mechanisms of resistance is crucial for the development of new agents that can overcome these challenges.

  • Target Enzyme Mutations: The most common mechanism of resistance involves mutations in the genes encoding the A subunit of DNA gyrase (gyrA) and the C subunit of topoisomerase IV (parC).[21] These mutations alter the drug-binding site on the enzyme-DNA complex, reducing the affinity of the naphthyridine antibiotic.

  • Reduced Drug Accumulation: Bacteria can also develop resistance by limiting the intracellular concentration of the drug. This is achieved through two main mechanisms:

    • Efflux Pumps: These are membrane proteins that actively transport the antibiotic out of the bacterial cell.[22] Overexpression of efflux pumps is a significant mechanism of resistance in many Gram-negative bacteria, such as Pseudomonas aeruginosa.

    • Porin Mutations: In Gram-negative bacteria, porins are protein channels in the outer membrane that allow the influx of small molecules, including antibiotics.[22] Mutations that lead to a decrease in the number or size of porin channels can reduce the uptake of naphthyridine antibiotics, contributing to resistance.

Clinical Applications and Efficacy of Naphthyridine Derivatives

Several naphthyridine derivatives have been successfully translated into clinical practice, demonstrating their therapeutic value in treating a variety of bacterial infections.

Enoxacin

Enoxacin is a fluoroquinolone with a 1,8-naphthyridine core that has been used for the treatment of urinary tract infections (UTIs) and other infections.[6] Clinical trials have demonstrated its efficacy in treating both uncomplicated and complicated UTIs.[5][11] In a study of patients with complicated UTIs, enoxacin achieved an overall clinical efficacy of over 70%, with an eradication rate of over 80% for the causative pathogens. Another study comparing a single 600 mg dose of enoxacin with a 3-day course for simple cystitis found comparable efficacy, with bacterial eradication rates of 76% and 89%, respectively.[22]

Gemifloxacin

Gemifloxacin is another potent fluoroquinolone-naphthyridine that is particularly effective against respiratory pathogens, including multidrug-resistant Streptococcus pneumoniae. It is approved for the treatment of community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis. In a randomized, double-blind clinical trial comparing gemifloxacin to trovafloxacin for the treatment of CAP, gemifloxacin demonstrated a clinical success rate of 95.8% in the per-protocol population.[7] A meta-analysis of randomized controlled trials concluded that gemifloxacin is as effective or superior to other antibiotics for CAP and acute exacerbations of chronic bronchitis.

Conclusion and Future Perspectives

The naphthyridine scaffold has proven to be a remarkably versatile and enduring platform for the discovery of novel antibacterial agents. From the foundational DNA gyrase inhibitors to the more recently discovered ribosome-targeting compounds, naphthyridines continue to offer new avenues for combating bacterial infections. The ongoing challenge of antimicrobial resistance necessitates a continued and intensified research effort in this area. Future directions will likely focus on the design of novel naphthyridine derivatives that can evade existing resistance mechanisms, the exploration of untapped naphthyridine isomers, and the development of combination therapies that leverage the synergistic potential of these compounds. A deep and integrated understanding of their mechanisms of action, structure-activity relationships, and synthetic accessibility, as outlined in this guide, will be indispensable for the successful development of the next generation of naphthyridine-based therapeutics.

References

  • Mechanism of action of a novel series of naphthyridine-type ribosome inhibitors: enhancement of tRNA footprinting at the decoding site of 16S rRNA. PubMed. [Link]

  • Mechanism of Action of a Novel Series of Naphthyridine-Type Ribosome Inhibitors: Enhancement of tRNA Footprinting at the Decoding Site of 16S rRNA. PMC - PubMed Central. [Link]

  • [Enoxacin in the treatment of bacterial infections of the urinary tract]. PubMed. [Link]

  • Gemifloxacin: a new fluoroquinolone approved for treatment of respiratory infections. PubMed. [Link]

  • Efficacy and safety of gemifloxacin in the treatment of community-acquired pneumonia: a randomized, double-blind comparison with trovafloxacin. PubMed. [Link]

  • Gemifloxacin for the treatment of community-acquired pneumonia and acute exacerbation of chronic bronchitis: a meta-analysis of randomized controlled trials. NCBI. [Link]

  • [Clinical studies on enoxacin in urinary tract infection]. PubMed. [Link]

  • Single-dose enoxacin compared with 3-day treatment for urinary tract infection. PubMed. [Link]

  • FACTIVE® (gemifloxacin mesylate) tablets, for oral use. accessdata.fda.gov. [Link]

  • Clinical utility of oral Nemonoxacin 500 mg once daily for the treatment of acute lower urinary tract infections: a prospective open-label, multicenter study. PMC - NIH. [Link]

  • [Clinical experience of enoxacin complicated urinary tract infection]. PubMed. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH. [Link]

  • Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. [Link]

  • (gemifloxacin mesylate) Tablets WARNING: Fluoroquinolones, including FACTIVE. accessdata.fda.gov. [Link]

  • Efficacy and safety of gemifloxacin in the treatment of community-acquired pneumonia: a randomized, double-blind comparison with trovafloxacin. Journal of Antimicrobial Chemotherapy. Oxford Academic. [Link]

  • Synthesis Of Gemifloxacin. Quick Company. [Link]

  • US20100076193A1 - process for the preparation of gemifloxacin.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. PMC - NIH. [Link]

  • Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. PMC - NIH. [Link]

  • Mechanism of Quinolone Action and Resistance. PMC - NIH. [Link]

  • Mechanisms of drug resistance: quinolone resistance. PMC - PubMed Central. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Marketed antibacterials with 1,8-naphthyridine nucleus. ResearchGate. [Link]

  • Gemifloxacin for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety. PubMed. [Link]

  • Synthesis, antimicrobial evaluation and QSAR analysis of novel nalidixic acid based 1,2,4-triazole derivatives. krishikosh. [Link]

  • Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance. Clinical Microbiology Reviews. ASM Journals. [Link]

  • Overexpression of Efflux Pumps, Mutations in the Pumps' Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii. NIH. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid. PNAS. [Link]

  • CN104496986A - Preparation method of nalidixic acid.
  • Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and Gemifloxacin against Pneumococci. Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]

  • Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA. PMC - NIH. [Link]

  • A chemical structure of Enoxacin. ResearchGate. [Link]

  • Mechanism of action of nalidixic acid: Purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. PNAS. [Link]

  • File:Enoxacin synthesis.svg. Wikimedia Commons. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC - PubMed Central. [Link]

  • Structural Characterization, Antimicrobial Activity and BSA/DNA Binding Affinity of New Silver(I) Complexes with Thianthrene and 1,8-Naphthyridine. MDPI. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Chloro-1,6-naphthyridine from 1,6-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules.[1][2][3] Specifically, 2-chloro-1,6-naphthyridine serves as a critical intermediate in the synthesis of a wide array of compounds with therapeutic potential, including kinase inhibitors for cancer therapy and agents targeting neurological and cardiovascular disorders.[4][5][6] Its utility stems from the reactivity of the chlorine atom, which allows for facile nucleophilic substitution, enabling the introduction of various functional groups to modulate biological activity. This document provides a comprehensive guide for the synthesis of 2-chloro-1,6-naphthyridine from its precursor, 1,6-naphthyridin-2(1H)-one, intended for researchers and professionals in drug discovery and development.

Chemical Rationale and Mechanistic Overview

The conversion of a hydroxypyridine-type structure, such as 1,6-naphthyridin-2(1H)-one, to its corresponding chloro-derivative is a common and essential transformation in heterocyclic chemistry. The most frequently employed reagent for this purpose is phosphorus oxychloride (POCl₃), often used in excess as both the chlorinating agent and the solvent.

The reaction proceeds via the Vilsmeier-Haack mechanism. The lone pair of electrons on the oxygen atom of the carbonyl group in 1,6-naphthyridin-2(1H)-one attacks the electrophilic phosphorus atom of phosphorus oxychloride. This is followed by the elimination of a chloride ion, which then attacks the carbon atom of the carbonyl group, leading to the formation of a chlorophosphate intermediate. Subsequent elimination of dichlorophosphoric acid and rearrangement yields the desired 2-chloro-1,6-naphthyridine.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Final Product A 1,6-Naphthyridin-2(1H)-one C Reaction Vessel (Round-bottom flask) A->C B Phosphorus Oxychloride (POCl₃) B->C D Reflux (Heating) C->D E Cool to Room Temperature D->E F Concentrate under Reduced Pressure E->F G Dissolve in Dichloromethane (DCM) F->G H Wash with Saturated NaHCO₃ (aq) G->H I Separate Organic Layer H->I J Dry Organic Layer (Na₂SO₄) I->J K Filter J->K L Concentrate under Reduced Pressure K->L M Silica Gel Column Chromatography L->M N 2-Chloro-1,6-naphthyridine M->N

Caption: Experimental workflow for the synthesis of 2-Chloro-1,6-naphthyridine.

Quantitative Data Summary

ParameterValue
Reactants
1,6-Naphthyridin-2(1H)-one2 g (13.68 mmol)
Phosphorus Oxychloride20 mL
Reaction Conditions
TemperatureReflux
Time16 hours
Work-up & Purification
Dichloromethane100 mL
Saturated Sodium Bicarbonate100 mL
Column Chromatography Eluent1-2% Methanol in Dichloromethane
Product Characterization
Molecular FormulaC₈H₅ClN₂
Molecular Weight164.59 g/mol
Mass Spectrometry (ESI, m/z)165.0 [M + 1]⁺
¹H NMR (300 MHz, DMSO-d₆)δ 9.43 (s, 1H), 8.83 (d, J = 6.0 Hz, 1H), 8.69 (d, J = 11.7 Hz, 1H), 7.88 (d, J = 5.7 Hz, 1H), 7.86 (d, J = 9.6 Hz, 1H)

Detailed Experimental Protocol

Materials and Equipment
  • 1,6-Naphthyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for chromatography

  • NMR spectrometer

  • Mass spectrometer

Safety Precautions

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[7][8] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[7][9][10] An eyewash station and safety shower must be readily accessible.[7][9][10] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8][11]

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,6-naphthyridin-2(1H)-one (2 g, 13.68 mmol) in phosphorus oxychloride (20 mL).[12]

  • Reaction: Heat the reaction mixture to reflux and maintain for 16 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully concentrate the reaction mixture under reduced pressure to remove the excess phosphorus oxychloride.[12]

    • Dissolve the resulting residue in dichloromethane (100 mL).[12]

    • Transfer the dichloromethane solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize any remaining acidic components.[12]

    • Separate the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.[12]

    • Filter the drying agent and concentrate the filtrate under reduced pressure.[12]

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of 1-2% methanol in dichloromethane to afford 2-chloro-1,6-naphthyridine as a yellow solid.[12]

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and ¹H NMR spectroscopy.[12]

Troubleshooting

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after 16 hours, the reaction time can be extended. Ensure that the reaction temperature is maintained at a consistent reflux.

  • Low Yield: Low yields can result from incomplete reaction or loss of product during the work-up and purification steps. Ensure careful and quantitative transfers between vessels. During the aqueous wash, some product may be lost if the pH is not carefully controlled.

  • Purification Difficulties: If the product is difficult to separate from impurities by column chromatography, consider using a different solvent system or an alternative purification method such as recrystallization.[13]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-chloro-1,6-naphthyridine, a key intermediate in medicinal chemistry. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable building block for the development of novel therapeutic agents.

References

  • Material Safety Data Sheet - Phosphorus Oxychloride. Cole-Parmer. Available from: [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie. Available from: [Link]

  • 2-Chloro-6-methyl-1,5-naphthyridine. MySkinRecipes. Available from: [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. Available from: [Link]

  • A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. Available from: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed. Available from: [Link]

  • Synthesis of 2H-benzo[b][9][12]naphthyridin-1-one and 1-chloro-benzo[b][9][12]-naphthyridine. ResearchGate. Available from: [Link]

  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available from: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available from: [Link]

  • (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. Available from: [Link]

  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Indian Journal of Chemistry. Available from: [Link]

  • Appendix 14. Preparation and Use of 1% Chlorine Solution to Disinfect Water. World Health Organization. Available from: [Link]

  • Visible‐Light‐Driven Remote C−H Chlorination of Aliphatic Sulfonamides with Sodium Hypochlorite. ResearchGate. Available from: [Link]

  • Discovery of 1,6-Naphthyridin-2(1 H )-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. Available from: [Link]

  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. Available from: [Link]

Sources

Application Notes & Protocols: Vilsmeier-Haack Synthesis of Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Naphthyridines and the Vilsmeier-Haack Reaction

Naphthyridines, a class of bicyclic heterocyclic compounds containing two nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry and materials science.[1] Their rigid structure and hydrogen bonding capabilities allow them to serve as effective ligands for various biological receptors, leading to their development as potent therapeutic agents, including antibacterial drugs and kinase inhibitors for diseases like chronic kidney disease.[2][3]

The functionalization and synthesis of the naphthyridine core are therefore of paramount importance to drug development professionals. Among the synthetic methodologies available, the Vilsmeier-Haack (V-H) reaction stands out as a powerful and versatile tool.[4] Traditionally known for the formylation of electron-rich aromatic compounds, the V-H reaction also provides an elegant pathway for the construction of heterocyclic systems.[5][6][7] This is achieved through an intramolecular cyclization triggered by the highly electrophilic Vilsmeier reagent.

This guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the regioselective synthesis of functionalized naphthyridines, focusing on the synthesis of 2-chloro-3-formyl-1,8-naphthyridine. We will dissect the reaction mechanism, provide a detailed experimental protocol, discuss key optimization parameters, and offer troubleshooting insights to empower researchers in this field.

The Vilsmeier Reagent: Generation and Mechanism of Action

The cornerstone of the V-H reaction is the Vilsmeier reagent, a substituted chloroiminium salt, which is typically prepared in situ.[8][9]

2.1. Reagent Generation

The reagent is generated from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[6][10] The reaction is highly exothermic and must be performed at low temperatures (typically 0 °C) to ensure controlled formation of the electrophilic species.


// Reactants DMF [label="N,N-Dimethylformamide (DMF)"]; POCl3 [label="Phosphorus Oxychloride (POCl₃)"];

// Intermediate complex intermediate [label="[Adduct]", shape=box, style=dashed, color="#5F6368"];

// Product vilsmeier_reagent [label=<Vilsmeier Reagent (Chloroiminium ion)>, shape=box, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

// Reaction flow {rank=same; DMF; POCl3;} DMF -> intermediate [label="+", len=1.5]; POCl3 -> intermediate [len=1.5]; intermediate -> vilsmeier_reagent [label=" ", len=1.5]; }

Figure 1. Generation of the Vilsmeier Reagent

2.2. Mechanism of Naphthyridine Synthesis

The V-H synthesis of naphthyridines is a sophisticated process that combines electrophilic substitution with an intramolecular cyclization. Using the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide as a model system, the mechanism unfolds as follows[11]:

  • Activation: The Vilsmeier reagent activates the acetamide substrate.

  • Electrophilic Attack & Cyclization: The electron-rich pyridine ring of the activated intermediate attacks the electrophilic carbon of another Vilsmeier reagent molecule (or a related species), leading to an intramolecular cyclization. This step is crucial as it constructs the second ring of the naphthyridine scaffold.

  • Aromatization & Formylation: Subsequent elimination and hydrolysis steps lead to the formation of the aromatic naphthyridine ring system, concurrently installing a formyl group at the C3 position and a chloro group at the C2 position. The presence of excess POCl₃ facilitates the chlorination.


// Nodes A [label="N-(pyridin-2-yl)acetamide\n+ Vilsmeier Reagent"]; B [label="Activated Intermediate"]; C [label="Intramolecular\nElectrophilic Cyclization"]; D [label="Cyclized Iminium Intermediate"]; E [label="Aromatization &\nHydrolysis"]; F [label="2-Chloro-3-formyl-1,8-naphthyridine", style=filled, fillcolor="#E8F0FE"];

// Edges A -> B [label="Activation"]; B -> C [label="Ring Closure"]; C -> D; D -> E [label="Elimination"]; E -> F [label="Workup"]; }

Figure 2. Proposed Mechanism for Naphthyridine Synthesis via V-H Reaction

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

This protocol is adapted from established literature procedures for the regioselective synthesis of a key naphthyridine intermediate.[11]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.Notes
N-(pyridin-2-yl)acetamide136.151.36 g (10 mmol)1.0Starting material
N,N-Dimethylformamide (DMF)73.0920 mLSolventAnhydrous grade
Phosphorus oxychloride (POCl₃)153.333.2 mL (35 mmol)3.5Freshly distilled or new bottle
Crushed Ice-~100 g-For quenching
Sodium Bicarbonate (Sat. Soln.)-As needed-For neutralization
Ethyl Acetate-~100 mL-For extraction
Brine-~50 mL-For washing
Sodium Sulfate (Anhydrous)-As needed-For drying

3.2. Step-by-Step Procedure


prep [label="1. Reagent Preparation\n(Vilsmeier Reagent Formation)", fillcolor="#4285F4"]; react [label="2. Reaction\n(Substrate Addition & Heating)", fillcolor="#EA4335"]; quench [label="3. Quenching & Neutralization", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="4. Extraction & Washing", fillcolor="#34A853"]; isolate [label="5. Isolation & Purification", fillcolor="#5F6368"];

prep -> react; react -> quench; quench -> extract; extract -> isolate; }

Figure 3. Experimental Workflow Overview

  • Vilsmeier Reagent Preparation (0 °C):

    • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (20 mL).

    • Cool the flask in an ice-water bath to 0 °C.

    • Add POCl₃ (3.2 mL, 35 mmol) dropwise via the dropping funnel over 30 minutes. Causality Note: Slow, dropwise addition is critical to dissipate the heat from the exothermic reaction and prevent the formation of side products.[9] Maintain the internal temperature below 5 °C.

    • After the addition is complete, stir the resulting pale yellow solution for an additional 30 minutes at 0 °C.

  • Reaction with Substrate (Heating):

    • Add N-(pyridin-2-yl)acetamide (1.36 g, 10 mmol) portion-wise to the pre-formed Vilsmeier reagent.

    • After the addition, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture in an oil bath at 70-80 °C for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Quenching and Neutralization):

    • Cool the reaction mixture to room temperature.

    • Safety Precaution: Perform the following step in a well-ventilated fume hood. Carefully and slowly pour the reaction mixture onto a beaker containing ~100 g of crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt and quench any unreacted POCl₃.[5]

    • Once the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation and Purification:

    • Collect the crude solid product by vacuum filtration and wash it with cold water.

    • For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography on silica gel.[5]

Optimization and Troubleshooting

Achieving high yields and purity requires careful control over reaction parameters.

ParameterRecommendation & Rationale
Reagent Stoichiometry A 3-4 fold excess of the Vilsmeier reagent is often required for cyclization reactions, as it acts as both a reactant and a dehydrating agent.[11]
Temperature Control Reagent formation must be cold (0 °C). The subsequent reaction temperature (e.g., 70-80 °C) depends on the substrate's reactivity and may require optimization.[9][10]
Reaction Time Monitor by TLC. Insufficient time leads to incomplete conversion, while excessive heating can cause decomposition and side product formation.
Solvent Purity Use anhydrous DMF. Water will prematurely quench the Vilsmeier reagent and POCl₃, drastically reducing the yield.[9]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield 1. Wet reagents/glassware. 2. Reagent decomposition (POCl₃ is moisture-sensitive). 3. Insufficient heating.1. Flame-dry all glassware and use anhydrous solvents. 2. Use a fresh bottle or freshly distilled POCl₃. 3. Increase reaction temperature or time, monitoring by TLC.[9]
Formation of Dark Tars Overheating or prolonged reaction time.Reduce reaction temperature and monitor carefully to stop the reaction upon consumption of starting material.
Difficult Workup Incomplete hydrolysis of the iminium salt intermediate.Ensure vigorous stirring during the quench and allow sufficient time for hydrolysis before neutralization.

Applications in Drug Development

The synthesized 2-chloro-3-formyl-1,8-naphthyridine is not merely an endpoint but a versatile synthetic intermediate.

  • The Formyl Group (-CHO): Can be readily converted into other functional groups, such as carboxylic acids, oximes, or imines, allowing for the exploration of diverse chemical space.[11]

  • The Chloro Group (-Cl): Serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various amine, ether, or thioether linkages, which are crucial for tuning the pharmacological properties of the final compounds.[3]

This dual functionality makes the products of the Vilsmeier-Haack synthesis valuable platforms for building libraries of novel naphthyridine derivatives for high-throughput screening in drug discovery programs.

Conclusion

The Vilsmeier-Haack reaction offers a robust and efficient strategy for the synthesis of functionalized naphthyridines. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can leverage this reaction to construct complex heterocyclic scaffolds that are central to the development of next-generation therapeutics. The ability to achieve cyclization, formylation, and chlorination in a single synthetic operation underscores the power and elegance of this classic named reaction in modern organic and medicinal chemistry.

References

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed Central (PMC), National Center for Biotechnology Information. [Link]

  • Vilsmeier–Haack reaction of tertiary alcohols: formation of functionalised pyridines and naphthyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Vilsmeier-Haack reaction of tertiary alcohols: Formation of functionalised pyridines and naphthyridines. ResearchGate. [Link]

  • (PDF) Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. ResearchGate. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. scienceofSynthesis.thieme. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central (PMC), National Center for Biotechnology Information. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]

  • A simple and efficient synthesis of novel naphthyridine-1-H-pyrazole-4-carboxylic acid esters/carbaldehydes using Vilsmeier-Haack reagent. ResearchGate. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing). [Link]

  • Applications of the Vilsmeier reaction in heterocyclic chemistry. ResearchGate. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Substituted 1,6-Naphthyridines

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3][4][5][6][7] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[1][2][3] Notably, substituted 1,6-naphthyridines have been investigated as inhibitors of various kinases, such as CDK5, making them promising candidates for the treatment of kidney diseases and other conditions.[8] The ability to functionalize the 1,6-naphthyridine core at specific positions is crucial for the development of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, and its application to the synthesis of 2-aryl-1,6-naphthyridines from 2-chloro-1,6-naphthyridine is a key transformation for accessing a diverse range of these valuable compounds.[9]

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction with 2-chloro-1,6-naphthyridine, offering detailed protocols, insights into reaction optimization, and troubleshooting strategies.

Challenges in the Suzuki-Miyaura Coupling of 2-Chloro-1,6-naphthyridine

The Suzuki-Miyaura coupling of 2-chloro-1,6-naphthyridine presents several challenges that necessitate careful consideration of the reaction conditions:

  • Low Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the palladium catalytic cycle.[10][11] This requires the use of highly active catalyst systems.

  • Catalyst Inhibition: The nitrogen atoms in the 1,6-naphthyridine ring are Lewis basic and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[10][12][13][14]

  • Substrate-Related Side Reactions: The presence of the nitrogen-rich heterocycle can sometimes lead to undesired side reactions.[12]

Overcoming these challenges requires the judicious selection of the palladium catalyst, ligand, base, and solvent system.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[15] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR')_2 PdII_Biaryl Ar-Pd(II)-R L_n Transmetal->PdII_Biaryl Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-chloro-1,6-naphthyridine) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (boronic acid or ester) transfers its organic group to the palladium center, a step that is typically facilitated by a base.[16]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[15]

Experimental Protocols

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction with 2-chloro-1,6-naphthyridine.

Workflow start Start reagents Combine Reactants: 2-Chloro-1,6-naphthyridine, Boronic Acid, Base, Pd Catalyst, Ligand start->reagents setup Assemble Reaction Vessel under Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: Dilute with Organic Solvent, Wash with Water/Brine reaction->workup purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end End characterize->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: Standard Conditions with a Buchwald Ligand

This protocol utilizes a common and effective catalyst system for the coupling of heteroaryl chlorides.

Materials:

  • 2-Chloro-1,6-naphthyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed, optional, typically 10-20% v/v)

Procedure:

  • To an oven-dried reaction vessel, add 2-chloro-1,6-naphthyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[10]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.[10]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: Aqueous Conditions

Aqueous Suzuki-Miyaura couplings offer environmental benefits and can sometimes be more efficient for heterocyclic substrates.[17][18]

Materials:

  • 2-Chloro-1,6-naphthyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(OAc)₂ (1-2 mol%)

  • PPh₃ (2-4 mol%) or other suitable water-soluble ligand

  • Na₂CO₃ (2.0 equivalents)

  • n-Butanol/Water mixture (e.g., 4:1 v/v)[17]

Procedure:

  • In a reaction vessel, combine 2-chloro-1,6-naphthyridine, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and Na₂CO₃.

  • Add the n-butanol/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • After cooling, separate the organic layer. The aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Optimization of Reaction Parameters

The success of the Suzuki-Miyaura coupling with 2-chloro-1,6-naphthyridine often hinges on the careful optimization of several key parameters.

ParameterOptions and ConsiderationsRationale and Causality
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald PrecatalystsThe choice of precatalyst can influence the rate of formation of the active Pd(0) species. Buchwald precatalysts are often highly effective for challenging substrates as they readily generate the active catalyst.[19]
Ligand Buchwald-type ligands: SPhos, XPhos, RuPhosOther phosphines: P(t-Bu)₃, PCy₃, PPh₃N-Heterocyclic Carbenes (NHCs): IPr, SIMesElectron-rich and bulky ligands facilitate the oxidative addition of the C-Cl bond and promote reductive elimination.[10][19] For heteroaryl chlorides, ligands that can prevent catalyst inhibition by the substrate are crucial.[14]
Base K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃, CsFThe base activates the boronic acid for transmetalation.[16] The choice of base can significantly impact the reaction rate and yield, and should be matched with the solvent and substrate.
Solvent Toluene, Dioxane, DMF, n-Butanol/Water, THFThe solvent influences the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like dioxane and DMF are common, while aqueous systems can be advantageous for certain substrates.
Temperature Room Temperature to 120 °CHigher temperatures are often required to promote the oxidative addition of the less reactive chloro-substituent. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Catalyst inhibition- Insufficient temperature- Use a more active catalyst system (e.g., a Buchwald precatalyst with a bulky phosphine ligand).[10]- Increase the catalyst and/or ligand loading.- Increase the reaction temperature.
Formation of Homocoupled Boronic Acid - Presence of oxygen- Incomplete reduction of Pd(II) precatalyst- Ensure the reaction is performed under a strictly inert atmosphere.- Use a precatalyst that reliably generates Pd(0).
Dehalogenation of Starting Material - Hydride sources in the reaction mixture (e.g., solvent, base)- Use a solvent less prone to acting as a hydride source.- Ensure the reaction is under an inert atmosphere.[10]
Protodeboronation of Boronic Acid - Instability of the boronic acid, especially with heteroaryl boronic acids- Use the boronic acid ester (e.g., pinacol ester) instead.- Choose a milder base (e.g., KF).

Conclusion

The Suzuki-Miyaura cross-coupling of 2-chloro-1,6-naphthyridine is a valuable transformation for the synthesis of a diverse array of functionalized 1,6-naphthyridine derivatives. While challenges exist due to the nature of the heteroaryl chloride, the use of modern, highly active palladium catalyst systems, coupled with careful optimization of reaction parameters, can lead to high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their efforts to synthesize novel 1,6-naphthyridine-based compounds for applications in drug discovery and materials science.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16864–16873. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (Year). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Semantic Scholar. [Link]

  • (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. [Link]

  • Mallu Lavanya, M., Lin, C., Mao, J., Thirumalai, D., Aabaka, S. R., Yang, X., Mao, J., Huang, Z., & Zhao, J. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. [Link]

  • (Year). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar. [Link]

  • Mallu Lavanya, M., Lin, C., Mao, J., Thirumalai, D., Aabaka, S. R., Yang, X., Mao, J., Huang, Z., & Zhao, J. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Scilit. [Link]

  • (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Mallu Lavanya, M., Lin, C., Mao, J., Thirumalai, D., Aabaka, S. R., Yang, X., Mao, J., Huang, Z., & Zhao, J. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. PubMed. [Link]

  • (Year). Efficient methods for the synthesis of functionalized 1,6-naphthyridines. ResearchGate. [Link]

  • (Year). Efficient synthesis of 1,9-substituted benzo[h][12][20]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. PMC - NIH. [Link]

  • (Year). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • (Year). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]

  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • (Year). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters - ACS Publications. [Link]

  • (Year). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]

  • (2025). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ResearchGate. [Link]

  • (Year). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • (Year). Efficient Synthesis of a Trisubstituted 1,6-Naphthyridone from Acetonedicarboxylate and Regioselective Suzuki Arylation. ResearchGate. [Link]

  • (Year). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • (Year). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]

  • (Year). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]

  • (Year). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • (Year). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • (Year). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate. [Link]

  • (Year). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not available].
  • (Year). 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. Ramon Llull University. [Link]

  • (Year). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • (Year). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. [Link]

  • (Year). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]

  • (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • (2020).
  • (2007). From High-Throughput Catalyst Screening to Reaction Optimization: Detailed Investigation of Regioselective Suzuki Coupling of 1,6-Naphthyridone Dichloride. R Discovery. [Link]

  • (Year). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • (Year). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • (Year). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for precise three-dimensional interactions with biological targets, making it a cornerstone for the development of novel therapeutics. Derivatives of 1,6-naphthyridine have demonstrated a wide array of pharmacological activities, including roles as anticancer agents, antivirals, and inhibitors of key enzymes like phosphodiesterase type 4 (PDE4) and HIV-1 integrase.[3][4][5][6]

2-Chloro-1,6-naphthyridine serves as a versatile and strategic starting material for the synthesis of diverse compound libraries. The chlorine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, a suite of powerful transformations that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[3] This guide provides detailed protocols and technical insights for three of the most impactful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this valuable substrate.

The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl structures by coupling an organoboron reagent with an organic halide.[7] For 2-chloro-1,6-naphthyridine, this reaction enables the direct introduction of a wide range of aryl and heteroaryl substituents at the C2 position, a critical modification for structure-activity relationship (SAR) studies.

A. Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood, multi-step process that underscores the importance of each reaction component.[7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the 2-chloro-1,6-naphthyridine to a palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive chloro-heterocycles.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 2-substituted-1,6-naphthyridine product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition transmetalation_complex Transmetalation Intermediate pd_complex->transmetalation_complex Transmetalation product_complex Product-Pd Complex transmetalation_complex->product_complex Isomerization product_complex->pd0 Reductive Elimination product 2-Aryl-1,6-naphthyridine (Ar-R) product_complex->product start 2-Chloro-1,6-naphthyridine (Ar-Cl) start->pd_complex boronic_acid Boronic Acid (R-B(OH)₂) boronic_acid->transmetalation_complex base Base base->boronic_acid Activation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

B. Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-1,6-naphthyridine

This protocol is a robust starting point, adaptable to various boronic acids. Optimization of the ligand, base, and temperature may be required for challenging substrates.

Materials:

  • 2-Chloro-1,6-naphthyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloro-1,6-naphthyridine, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be approximately 0.1 M with respect to the starting halide.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

C. Data Summary: Representative Conditions
Catalyst (mol%)LigandBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄ (5)PPh₃Na₂CO₃Toluene/EtOH/H₂OReflux80-95
Pd₂(dba)₃ (1.5)SPhos (4.5)K₃PO₄Dioxane/H₂O10085-98
Pd(dppf)Cl₂ (3)dppfK₂CO₃Dioxane/H₂O9088-96

Yields are estimates based on couplings with analogous chloro-heterocycles and may vary depending on the specific boronic acid used.[9][10][11]

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for forming C-N bonds.[12] For the 1,6-naphthyridine scaffold, this reaction is critical for introducing primary and secondary amines at the C2 position, which are key pharmacophores in many bioactive molecules.

A. Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[12]

  • Oxidative Addition: A Pd(0) complex, often generated in situ, reacts with 2-chloro-1,6-naphthyridine.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This key step forms the C-N bond, yielding the 2-amino-1,6-naphthyridine product and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step and prevent side reactions like β-hydride elimination.

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition amido_complex Palladium-Amido Complex pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product 2-Amino-1,6-naphthyridine (Ar-NR₂) amido_complex->product start 2-Chloro-1,6-naphthyridine (Ar-Cl) start->pd_complex amine Amine (R₂NH) amine->pd_complex base Base base->pd_complex Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

B. Experimental Protocol: Synthesis of N-benzyl-1,6-naphthyridin-2-amine

This protocol utilizes a common catalyst system known for its broad applicability. The choice of base is critical; sodium tert-butoxide is frequently effective.

Materials:

  • 2-Chloro-1,6-naphthyridine (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • In a separate flask, add 2-chloro-1,6-naphthyridine and NaOtBu. Evacuate and backfill this flask with inert gas.

  • Transfer the catalyst solution to the substrate/base mixture via cannula or syringe.

  • Add benzylamine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired product.

C. Data Summary: Representative Conditions
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11075-90
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane10080-95
[Pd(cinnamyl)Cl]₂ (1.5)Mor-DalPhos (3)K₃PO₄Toluene10070-88

Yields are estimates based on couplings with analogous chloro-heterocycles and may vary depending on the specific amine used.[13][14][15]

III. Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating conjugated enyne systems.[16][17] This reaction introduces a linear, rigid C(sp) linker at the C2 position of the 1,6-naphthyridine core, a valuable strategy for probing deeper binding pockets of target proteins or for constructing advanced materials.

A. Mechanistic Rationale

The Sonogashira reaction uniquely involves two interconnected catalytic cycles: one for palladium and one for a copper(I) co-catalyst.[18]

  • Palladium Cycle: Similar to the other couplings, this cycle involves the oxidative addition of 2-chloro-1,6-naphthyridine to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide intermediate. This species is more reactive than the terminal alkyne itself and readily participates in the transmetalation step with the Pd(II) complex. The base also serves to neutralize the HCl byproduct.

Copper-free protocols have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[17]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition product_complex Alkynyl-Pd Complex pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product 2-Alkynyl-1,6-naphthyridine (Ar-C≡C-R) product_complex->product cu_halide Cu(I)X cu_acetylide Copper Acetylide (R-C≡C-Cu) cu_halide->cu_acetylide Alkyne Coordination cu_acetylide->pd_complex cu_acetylide->cu_halide Transfer to Pd start 2-Chloro-1,6-naphthyridine (Ar-Cl) start->pd_complex alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_halide base Base (Amine) base->alkyne Deprotonation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

B. Experimental Protocol: Synthesis of 2-(phenylethynyl)-1,6-naphthyridine

This protocol uses the classic Pd/Cu co-catalyst system, which is highly effective for many substrates.

Materials:

  • 2-Chloro-1,6-naphthyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloro-1,6-naphthyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent (e.g., THF) to create a ~0.1 M solution.

  • Add the amine base (e.g., TEA, 2-3 equivalents) via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often complete within 2-8 hours.[19]

  • Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts.

  • Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

C. Data Summary: Representative Conditions
Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ (3)CuI (5)TEATHFRT-5070-90
Pd(PPh₃)₄ (2)CuI (4)DIPADMFRT75-95
Pd₂(dba)₃ (1) [Copper-Free]NoneCs₂CO₃Dioxane100-12065-85

Yields are estimates based on couplings with analogous chloro-heterocycles and may vary depending on the specific alkyne used.[20][21]

IV. Conclusion and Best Practices

The palladium-catalyzed cross-coupling of 2-chloro-1,6-naphthyridine is a powerful and versatile strategy for the synthesis of novel chemical entities for drug discovery and materials science. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable access to a vast chemical space from a single, readily available precursor.

Key Considerations for Success:

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Anhydrous and Degassed Solvents: The use of dry, deoxygenated solvents is critical to ensure high catalytic activity and reproducibility.

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., XPhos, SPhos, Xantphos) are often required for challenging substrates like heteroaryl chlorides.

  • Base Compatibility: The base must be strong enough to facilitate the desired catalytic step (transmetalation or deprotonation) but not so reactive that it degrades the starting materials or products.

  • Reaction Monitoring: Always monitor reaction progress to determine the optimal reaction time and prevent the formation of degradation byproducts.

By leveraging the protocols and insights provided in this guide, researchers can effectively functionalize the 1,6-naphthyridine scaffold and accelerate their discovery programs.

References

Nucleophilic aromatic substitution reactions of 2-Chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution Reactions of 2-Chloro-1,6-naphthyridine for Drug Discovery Professionals

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, a distinction reserved for molecular scaffolds that can provide ligands for diverse biological receptors.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[2][3][4] A notable recent application is the development of 1,6-naphthyridin-2(1H)-one derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in the treatment of hepatocellular carcinoma.[5]

The synthetic gateway to this chemical diversity is often 2-Chloro-1,6-naphthyridine. The chlorine atom at the C2 position serves as an excellent leaving group, making the molecule highly amenable to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of a wide range of functional groups, enabling the construction of large compound libraries essential for modern drug discovery programs.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the SNAr mechanism, field-proven experimental protocols, and critical insights into reaction optimization for 2-Chloro-1,6-naphthyridine.

The SNAr Mechanism: An Electronically Favored Pathway

Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the 1,6-naphthyridine ring system is electron-deficient. This is due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring system. This inherent electronic property makes the scaffold susceptible to attack by nucleophiles.[6][7]

The SNAr reaction of 2-Chloro-1,6-naphthyridine proceeds via a well-established two-step addition-elimination mechanism.[8][9]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom at the C2 position, which is directly bonded to the chlorine leaving group. This attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][10]

  • Elimination (Fast Step): The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge is effectively delocalized across the ring and, crucially, onto the electronegative nitrogen atoms at the ortho (N1) and para (N6) positions relative to the site of attack.[10][11] This stabilization lowers the activation energy of the first step, facilitating the reaction.

The SNAr Addition-Elimination Mechanism.

Protocol I: General Procedure for N-Arylation with Amine Nucleophiles

The formation of C-N bonds is a cornerstone of medicinal chemistry. This protocol details a robust method for the reaction of 2-Chloro-1,6-naphthyridine with various primary and secondary amines.

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they effectively solvate cations but poorly solvate anions. This leaves the nucleophile "bare" and highly reactive, accelerating the rate-determining step.[8]

  • Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is used. Its primary role is to act as a scavenger for the HCl generated during the reaction. For primary or secondary amines, it can also facilitate the reaction by deprotonating the amine, although many reactions proceed without this.[12]

  • Inert Atmosphere: While not always strictly necessary for activated systems, using an inert atmosphere (N₂ or Ar) is good practice to prevent potential oxidative side reactions, especially when heating for extended periods.

  • Temperature: Heating is typically required to provide sufficient thermal energy to overcome the activation barrier of the initial nucleophilic attack. Microwave irradiation is an effective alternative for rapid reaction optimization and can significantly reduce reaction times.[13][14]

Step-by-Step Methodology:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-1,6-naphthyridine (1.0 eq.), the desired amine nucleophile (1.1 - 1.5 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction Conditions: Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C) using an oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x) to remove the high-boiling DMF and inorganic salts. Wash the organic layer with brine (1 x).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-1,6-naphthyridine derivative.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification setup 1. Combine Reactants (2-Cl-1,6-Naph, Amine, Base) in dry flask. solvent 2. Add Anhydrous Solvent (DMF/DMSO) under Inert Atmosphere. setup->solvent heat 3. Heat Reaction Mixture (80-120 °C or Microwave) solvent->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor cool 5. Cool and Dilute (Ethyl Acetate) monitor->cool wash 6. Aqueous Wash (Water & Brine) cool->wash isolate 7. Dry and Concentrate wash->isolate purify 8. Column Chromatography isolate->purify product Pure Product purify->product

General Experimental Workflow for SNAr Reactions.

Protocol II: S-Arylation with Thiol Nucleophiles

The introduction of sulfur-containing moieties is also of great interest in drug design. Thiolates are highly potent nucleophiles, and their reactions with 2-Chloro-1,6-naphthyridine often proceed smoothly.

Methodology:

The procedure is analogous to the N-arylation protocol.

  • Setup: Combine 2-Chloro-1,6-naphthyridine (1.0 eq.), the thiol (1.1 eq.), and potassium carbonate (2.0 eq.) in a flask.

  • Solvent: Add DMF or DMSO under an inert atmosphere.

  • Conditions: The reaction can often be conducted at a lower temperature (e.g., 60-100 °C) due to the high nucleophilicity of the thiolate, which is generated in situ by the base.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol I.

This reaction has been demonstrated on the closely related 2-chloro-1,8-naphthyridine scaffold, where reactions with sodium sulfide in DMF successfully yield the corresponding 2-mercapto derivatives.[15][16][17]

Protocol III: O-Arylation with Alcohols and Phenols

The synthesis of aryl ethers via SNAr requires the generation of a potent alkoxide or phenoxide nucleophile. This typically necessitates the use of a stronger base compared to N- or S-arylation.

Key Considerations:
  • Base Selection: A strong base such as sodium hydride (NaH) is required to fully deprotonate the alcohol or phenol, generating the highly reactive nucleophile. The reaction should be performed in an anhydrous solvent to prevent quenching the base.

  • Procedure:

    • In a dry flask under an inert atmosphere, suspend NaH (1.2 eq.) in anhydrous DMF.

    • Cool the suspension to 0 °C and slowly add a solution of the alcohol or phenol (1.1 eq.) in DMF.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add the 2-Chloro-1,6-naphthyridine (1.0 eq.) and heat the reaction as required.

    • The workup must be performed cautiously, with a slow quenching step (e.g., addition of saturated NH₄Cl solution) to safely neutralize any unreacted NaH before extraction.

Summary of Reaction Conditions

The following table summarizes typical conditions for SNAr reactions on activated chloro-heterocycles, providing a starting point for optimization with 2-Chloro-1,6-naphthyridine.

Nucleophile ClassExample NucleophileTypical BaseSolventTemperature (°C)Key Insights & References
N-Nucleophiles MorpholineK₂CO₃, KFDMF, Water80 - 120Water can be a surprisingly effective "green" solvent for these reactions.[18]
Aniline DerivativesCs₂CO₃DMSO100 - 150Microwave irradiation can drastically reduce reaction times to minutes.[13][14]
S-Nucleophiles ThiophenolK₂CO₃DMF60 - 100Thiolates are excellent nucleophiles, often requiring milder conditions.[15][16]
Sodium SulfideN/ADMFRefluxDirect route to 2-mercapto derivatives.[17]
O-Nucleophiles PhenolNaHDMF, THF80 - 120Requires a strong base to generate the phenoxide nucleophile.[19]
HydrazineNoneEthanolRefluxHydrazine is a strong nucleophile and can often be used in excess without a base.[8]

Conclusion and Future Outlook

The nucleophilic aromatic substitution of 2-Chloro-1,6-naphthyridine is a powerful and versatile transformation that is fundamental to the exploration of this important scaffold in drug discovery. The protocols and principles outlined in this guide provide a solid foundation for the synthesis of novel derivatives. By systematically varying the nucleophile, researchers can rapidly generate libraries of compounds, enabling a thorough investigation of structure-activity relationships and the optimization of lead candidates for a multitude of therapeutic targets.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-1,6-naphthyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,6-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,6-naphthyridine core is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This "privileged structure" is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1] The strategic functionalization of the 1,6-naphthyridine scaffold is paramount in modulating its biological activity and optimizing its pharmacokinetic profile. Structure-Activity Relationship (SAR) studies, which systematically alter the molecular structure to discern its impact on biological function, are therefore crucial in the drug discovery pipeline.

2-Chloro-1,6-naphthyridine serves as a highly versatile and key intermediate for the synthesis of diverse libraries of 2-substituted-1,6-naphthyridine derivatives. The electron-deficient nature of the naphthyridine ring system, coupled with the electronegativity of the chlorine atom at the 2-position, renders this site susceptible to a variety of synthetic transformations. This application note provides detailed protocols and technical insights into three powerful methodologies for the derivatization of 2-chloro-1,6-naphthyridine: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). These methods enable the introduction of a wide array of aryl, heteroaryl, and amino functionalities, which are essential for comprehensive SAR exploration.

Strategic Derivatization Workflow for SAR Studies

A systematic approach to generating a library of 2-substituted-1,6-naphthyridine derivatives is essential for effective SAR studies. The following workflow outlines a logical progression from the starting material to a diverse set of final compounds.

SAR_Workflow Start 2-Chloro-1,6-naphthyridine (Starting Material) Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald SNAr Nucleophilic Aromatic Substitution (Amines) Start->SNAr Aryl_Derivatives 2-Aryl/Heteroaryl-1,6-naphthyridines Suzuki->Aryl_Derivatives Amino_Derivatives_BH 2-Amino-1,6-naphthyridines (from Buchwald-Hartwig) Buchwald->Amino_Derivatives_BH Amino_Derivatives_SNAr 2-Amino-1,6-naphthyridines (from SNAr) SNAr->Amino_Derivatives_SNAr SAR_Analysis SAR Analysis & Biological Screening Aryl_Derivatives->SAR_Analysis Amino_Derivatives_BH->SAR_Analysis Amino_Derivatives_SNAr->SAR_Analysis

Caption: Strategic workflow for generating a diverse library of 2-substituted-1,6-naphthyridine derivatives for SAR studies.

I. Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[3] This palladium-catalyzed reaction is particularly valuable for introducing diverse aryl and heteroaryl substituents at the 2-position of the 1,6-naphthyridine core, which is often crucial for modulating interactions with biological targets.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 2-chloro-1,6-naphthyridine to form a Pd(II) complex. The electron-deficient nature of the naphthyridine ring can facilitate this rate-limiting step.

  • Transmetalation: The organic group from the activated organoboron species (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[3]

  • Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired 2-aryl-1,6-naphthyridine product, regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Naph_Cl 2-Chloro-1,6-naphthyridine Naph_Cl->OxAdd PdII_Complex [Naph-Pd(II)(Cl)L_n] OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Boronic Ar-B(OH)₂ + Base Boronic->Transmetalation PdII_Aryl_Complex [Naph-Pd(II)(Ar)L_n] Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-1,6-naphthyridine RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of chloro-heterocycles.[4][5][6]

Materials:

  • 2-Chloro-1,6-naphthyridine

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add 2-chloro-1,6-naphthyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10070-90[5]
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane11075-95[7]
XPhos Pd G2K₃PO₄t-AmylOH10080-98[5]

Expert Insights: The choice of ligand is critical for the successful coupling of electron-deficient heteroaryl chlorides. Bulky, electron-rich phosphine ligands such as XPhos or SPhos often enhance the rate of oxidative addition and reductive elimination, leading to higher yields.[5] For challenging couplings, the use of pre-formed palladium catalysts can offer greater reproducibility.

II. Buchwald-Hartwig Amination: Synthesis of 2-Amino-1,6-naphthyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][8] It provides a general and efficient route to a wide range of primary and secondary 2-amino-1,6-naphthyridine derivatives, which are often key pharmacophores in bioactive molecules. This method is generally preferred over classical SNAr for less reactive amines or when milder conditions are required.[8]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is analogous to that of the Suzuki-Miyaura coupling:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Cl bond of 2-chloro-1,6-naphthyridine.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the 2-amino-1,6-naphthyridine product and regenerating the Pd(0) catalyst.[1]

Buchwald_Mechanism Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Naph_Cl 2-Chloro-1,6-naphthyridine Naph_Cl->OxAdd PdII_Complex [Naph-Pd(II)(Cl)L_n] OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord Amine R¹R²NH + Base Amine->Amine_Coord PdII_Amido_Complex [Naph-Pd(II)(NR¹R²)L_n] Amine_Coord->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Amino-1,6-naphthyridine RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of heteroaryl chlorides.[9][10]

Materials:

  • 2-Chloro-1,6-naphthyridine

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane, or THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to pre-form the catalyst.

  • Add 2-chloro-1,6-naphthyridine and the amine to the reaction mixture.

  • Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOt-BuToluene10085-98[9]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane11080-95[11]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10070-90[1]

Expert Insights: The choice of base is critical in Buchwald-Hartwig amination. Sodium tert-butoxide is a strong base suitable for a wide range of amines, while weaker bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups.[12] The palladium-to-ligand ratio should be carefully optimized to prevent catalyst deactivation.

III. Nucleophilic Aromatic Substitution (SNAr): A Direct Route to 2-Amino Derivatives

Nucleophilic aromatic substitution (SNAr) offers a direct, often metal-free, method for the synthesis of 2-amino-1,6-naphthyridines.[13][14] The electron-deficient nature of the 1,6-naphthyridine ring system activates the 2-position towards nucleophilic attack, making the displacement of the chloride leaving group feasible, especially with strong nucleophiles or under thermal conditions.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[15] The negative charge is delocalized over the electron-deficient naphthyridine ring, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the 2-amino-1,6-naphthyridine product.[13]

SNAr_Mechanism Start 2-Chloro-1,6-naphthyridine + Amine (Nu:) Addition Nucleophilic Addition Start->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer Elimination Elimination of Cl⁻ Meisenheimer->Elimination Product 2-Amino-1,6-naphthyridine Elimination->Product

Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Protocol: General Procedure for SNAr with Amines

This protocol is based on a reported procedure for the amination of a chlorinated 1,6-naphthyridine.[13]

Materials:

  • 2-Chloro-1,6-naphthyridine

  • Aromatic or aliphatic amine (1.0 - 2.0 equivalents)

  • Solvent (e.g., isopropanol, ethanol, or a high-boiling point solvent like PEG-400 or DMSO)[14][15]

  • Optional: Acid catalyst (e.g., HCl) or base (if the amine salt is used)

Procedure:

  • To a round-bottom flask or sealed tube, add 2-chloro-1,6-naphthyridine (1.0 eq.) and the amine (1.0-2.0 eq.).

  • Add the solvent (e.g., isopropanol).

  • For reactions with less nucleophilic aromatic amines, a catalytic amount of acid (e.g., HCl, 20 mol%) can be added dropwise.[13]

  • Heat the reaction mixture to 90-120 °C under a nitrogen atmosphere for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture. If a precipitate forms, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure.

  • The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of NaHCO₃ or K₂CO₃ to neutralize any acid and remove the amine hydrochloride salt.[13]

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography or recrystallization.

Nucleophile TypeSolventTemp (°C)Time (h)Typical Yield (%)Reference
Aromatic AminesIsopropanol/HCl90270-90[13]
Aliphatic AminesPEG-4001200.1-180-99[14]
Various AminesDMSO100-1404-1265-95[15]

Expert Insights: For SNAr reactions, the nucleophilicity of the amine is a key factor. Aliphatic amines are generally more reactive than aromatic amines. For less reactive anilines, the addition of a catalytic amount of acid can protonate the naphthyridine nitrogen, further activating the ring towards nucleophilic attack.[13] The use of a high-boiling point, polar aprotic solvent like DMSO or a green solvent like PEG-400 can significantly accelerate the reaction rate.[14][15]

Conclusion

The strategic derivatization of 2-chloro-1,6-naphthyridine is a powerful approach for generating diverse compound libraries for SAR studies. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions provide a robust toolkit for introducing a wide range of functionalities at the 2-position. The choice of method will depend on the desired substituent and the overall synthetic strategy. By understanding the mechanistic underpinnings and optimizing the reaction conditions as described in these protocols, researchers can efficiently explore the chemical space around the 1,6-naphthyridine scaffold, paving the way for the discovery of novel and potent therapeutic agents.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • MDPI. (2019). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Royal Society of Chemistry. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • NIH. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • KTH Royal Institute of Technology. (n.d.). Palladium-catalyzed amination of 2-chloro-1-azaazulene with 2-aminopyridine. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Inquiries: [Contact Information]

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the large-scale synthesis of 2-Chloro-1,6-naphthyridine, a crucial intermediate in contemporary drug discovery and development. The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] This document outlines a robust and scalable two-step synthetic route, commencing with the acylation of 4-aminopyridine to yield N-(pyridin-4-yl)acetamide, followed by a one-pot cyclization and chlorination via a Vilsmeier-Haack type reaction. An alternative chlorination protocol for the direct conversion of 1,6-naphthyridin-2(1H)-one is also presented. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure reaction progression and product purity. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries engaged in process development and scale-up operations.

Introduction: The Significance of 2-Chloro-1,6-naphthyridine in Medicinal Chemistry

The 1,6-naphthyridine core is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a broad spectrum of therapeutic potential, including anticancer, anti-human immunodeficiency virus (HIV), and antimicrobial properties.[1] The strategic placement of a chlorine atom at the 2-position of the 1,6-naphthyridine ring system provides a versatile synthetic handle for further molecular elaboration. This chloro-substituent is amenable to a variety of cross-coupling reactions and nucleophilic substitutions, enabling the diversification of the scaffold to generate libraries of novel compounds for drug discovery programs. The burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines underscores their importance in the field.[1]

This application note details a practical and scalable approach to synthesize 2-Chloro-1,6-naphthyridine, addressing the increasing demand for this key intermediate in the pharmaceutical industry. The presented protocols are based on established chemical principles, including the Vilsmeier-Haack reaction, which is a powerful tool for the synthesis of halogenated and formylated heterocycles.[2][3]

Proposed Synthetic Pathways

Two primary synthetic routes are presented for the large-scale production of 2-Chloro-1,6-naphthyridine. The primary and recommended route is a two-step process starting from readily available 4-aminopyridine. An alternative, shorter route is also described, starting from 1,6-naphthyridin-2(1H)-one.

Primary Route: Vilsmeier-Haack Cyclization of N-(pyridin-4-yl)acetamide

This robust two-step synthesis is the recommended pathway for large-scale production due to its use of common starting materials and amenability to process control.

Primary_Synthetic_Route cluster_0 Step 1: Acylation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Chlorination 4-Aminopyridine 4-Aminopyridine N_pyridin_4_yl_acetamide N-(pyridin-4-yl)acetamide 4-Aminopyridine->N_pyridin_4_yl_acetamide  Chloroacetyl Chloride, Base  DCM, 0°C to rt Chloroacetyl_chloride Chloroacetyl Chloride 2_Chloro_1_6_naphthyridine 2-Chloro-1,6-naphthyridine N_pyridin_4_yl_acetamide->2_Chloro_1_6_naphthyridine  POCl3, DMF  Heat Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF)

Caption: Primary two-step synthesis of 2-Chloro-1,6-naphthyridine.

Alternative Route: Direct Chlorination

This one-step conversion is a viable alternative if the starting material, 1,6-naphthyridin-2(1H)-one, is readily available.

Alternative_Synthetic_Route 1_6_naphthyridin_2_1H_one 1,6-naphthyridin-2(1H)-one 2_Chloro_1_6_naphthyridine 2-Chloro-1,6-naphthyridine 1_6_naphthyridin_2_1H_one->2_Chloro_1_6_naphthyridine  POCl3 or PCl3  Reflux

Caption: Alternative one-step synthesis of 2-Chloro-1,6-naphthyridine.

Detailed Experimental Protocols

Primary Route: Step-by-Step Synthesis

Step 1: Synthesis of N-(pyridin-4-yl)acetamide

This procedure is adapted from the well-established acylation of aminopyridines.[4][5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Equiv.
4-Aminopyridine94.115.0053.131.0
Chloroacetyl Chloride112.946.2855.611.05
Triethylamine101.196.4563.761.2
Dichloromethane (DCM)-50 L--

Protocol:

  • Reaction Setup: In a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, charge 4-aminopyridine (5.00 kg, 53.13 mol) and dichloromethane (50 L).

  • Addition of Base: Add triethylamine (6.45 kg, 63.76 mol) to the suspension.

  • Cooling: Cool the reaction mixture to 0-5 °C using a chiller.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (6.28 kg, 55.61 mol) dropwise to the cooled solution over 2-3 hours, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of 4-aminopyridine.

  • Work-up:

    • Quench the reaction by slowly adding water (25 L).

    • Separate the organic layer.

    • Wash the organic layer sequentially with a 1M HCl solution (2 x 15 L), a saturated aqueous sodium bicarbonate solution (2 x 15 L), and finally with brine (15 L).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from acetonitrile to yield pure N-(pyridin-4-yl)acetamide.

Expected Yield: 75-85%

Step 2: Vilsmeier-Haack Cyclization and Chlorination to 2-Chloro-1,6-naphthyridine

This protocol is based on analogous Vilsmeier-Haack reactions for the synthesis of chloro-substituted naphthyridines and quinolines.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Equiv.
N-(pyridin-4-yl)acetamide170.605.0029.311.0
Phosphorus Oxychloride (POCl₃)153.3313.5088.053.0
N,N-Dimethylformamide (DMF)73.0925 L--

Protocol:

  • Vilsmeier Reagent Formation: In a 100 L reactor, cool N,N-dimethylformamide (25 L) to 0-5 °C.

  • Slow Addition: Add phosphorus oxychloride (13.50 kg, 88.05 mol) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Addition of Starting Material: Add N-(pyridin-4-yl)acetamide (5.00 kg, 29.31 mol) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 8-12 hours.

  • IPC: Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice (100 kg) with vigorous stirring.

    • Neutralize the acidic solution with a 50% aqueous sodium hydroxide solution to a pH of 7-8, keeping the temperature below 20 °C.

  • Isolation and Purification:

    • The precipitated solid is filtered and washed with cold water.

    • The crude product is dried under vacuum.

    • Purify the crude solid by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Expected Yield: 60-70%

Alternative Route: Direct Chlorination of 1,6-naphthyridin-2(1H)-one

This protocol is adapted from a known procedure for the chlorination of naphthyridinones.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
1,6-naphthyridin-2(1H)-one146.145.0034.21
Phosphorus Oxychloride (POCl₃)153.3350 L-

Protocol:

  • Reaction Setup: In a 100 L reactor, suspend 1,6-naphthyridin-2(1H)-one (5.00 kg, 34.21 mol) in phosphorus oxychloride (50 L).

  • Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 12-16 hours.

  • IPC: Monitor the reaction by HPLC to confirm the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess POCl₃.

    • Carefully add the residue to crushed ice.

    • Neutralize with a saturated aqueous sodium bicarbonate solution.

  • Isolation and Purification:

    • Extract the aqueous layer with dichloromethane (3 x 20 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Expected Yield: 80-90%

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic fumes. Use in a dedicated, well-ventilated area.

  • Triethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Analytical Characterization

The identity and purity of the synthesized 2-Chloro-1,6-naphthyridine should be confirmed by standard analytical techniques:

TechniqueExpected Results
¹H NMR Characteristic aromatic proton signals consistent with the 1,6-naphthyridine ring structure.
¹³C NMR Resonances corresponding to the carbon atoms of the bicyclic system, including the carbon bearing the chlorine atom.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of C₈H₅ClN₂.
HPLC A single major peak indicating high purity (typically >98%).
Melting Point A sharp melting point consistent with the literature value for the pure compound.

Conclusion

The protocols detailed in this application note provide a comprehensive and scalable guide for the synthesis of 2-Chloro-1,6-naphthyridine. The primary two-step route, utilizing a Vilsmeier-Haack type reaction, is recommended for its robustness and use of readily available starting materials. The alternative direct chlorination method offers a shorter route for laboratories with access to 1,6-naphthyridin-2(1H)-one. By adhering to the outlined procedures and safety precautions, researchers and process chemists can reliably produce this valuable intermediate for applications in drug discovery and development.

References

  • US Patent 6,677,352 B1: 1,6-naphthyridine derivatives and their use to treat diabetes and related disorders.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]

  • Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. ResearchGate. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. International Letters of Chemistry, Physics and Astronomy. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • US Patent 4,748,280 A: Certain chlorination process for preparing 2-chloro-1,1,1-(C1 -C6).
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • US Patent 4,190,657 A: Naphthyridine derivatives.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. Ramon Llull University. [Link]

  • 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]

  • Synthesis of 1,6-naphthyridine analogues BAY-298 and BAY-899. ResearchGate. [Link]

  • 2-chloro-N-(pyridin-4-yl)acetamide | C7H7ClN2O | CID 4382489. PubChem. [Link]

  • 2-Chloro-6-methyl-1,5-naphthyridine. MySkinRecipes. [Link]

  • A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. ResearchGate. [Link]

Sources

Application Notes and Protocols: Leveraging 2-Chloro-1,6-naphthyridine for the Synthesis of Complex Heterocyclic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its rigid, planar structure, combined with the presence of two nitrogen atoms, provides a versatile scaffold for the design of pharmacologically active molecules and functional organic materials.[2] Derivatives of 1,6-naphthyridine have demonstrated a wide range of biological activities, including potential applications in HIV research and as antimicrobial and anticancer agents.[3] The strategic introduction of a chloro-substituent at the 2-position of the 1,6-naphthyridine ring system creates a key synthetic handle, enabling a diverse array of subsequent chemical transformations for the construction of more complex molecular architectures.[4]

This technical guide provides an in-depth exploration of the synthetic utility of 2-chloro-1,6-naphthyridine as a foundational building block. We will delve into the key reaction classes that leverage the reactivity of the C2-chloro group, providing detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity: A Gateway to Molecular Diversity

The chemical reactivity of 2-chloro-1,6-naphthyridine is primarily dictated by the chloro substituent, which is susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These reactions provide reliable and versatile methods for the introduction of a wide range of substituents at the 2-position, thereby enabling the systematic exploration of the chemical space around the 1,6-naphthyridine core.

Diagram: Key Reaction Pathways of 2-Chloro-1,6-naphthyridine

G cluster_0 Starting Material cluster_1 Reaction Classes cluster_2 Product Scaffolds 2-Chloro-1,6-naphthyridine 2-Chloro-1,6-naphthyridine SNAr Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-1,6-naphthyridine->SNAr Suzuki Suzuki-Miyaura Coupling 2-Chloro-1,6-naphthyridine->Suzuki Buchwald Buchwald-Hartwig Amination 2-Chloro-1,6-naphthyridine->Buchwald Amines 2-Amino-1,6-naphthyridines SNAr->Amines Ethers 2-Alkoxy/Aryloxy-1,6-naphthyridines SNAr->Ethers Biaryls 2-Aryl/Heteroaryl-1,6-naphthyridines Suzuki->Biaryls Buchwald->Amines

Caption: Major reaction pathways for 2-chloro-1,6-naphthyridine.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in the 1,6-naphthyridine system facilitates nucleophilic aromatic substitution at the 2-position.[5] This reaction pathway is a straightforward and often high-yielding method for introducing a variety of nucleophiles, including amines, alcohols, and thiols.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the chloride ion is expelled as the leaving group, and the aromaticity of the naphthyridine ring is restored.[8]

Protocol 1: General Procedure for the Amination of 2-Chloro-1,6-naphthyridine

This protocol describes a general method for the synthesis of 2-amino-1,6-naphthyridine derivatives via SNAr.

Materials:

  • 2-Chloro-1,6-naphthyridine

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • Base (optional, e.g., K₂CO₃, NaH, for deprotonation of less nucleophilic amines)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Stirring apparatus and heating source

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-1,6-naphthyridine (1.0 eq).

  • Add the anhydrous solvent.

  • Add the desired primary or secondary amine (1.2 - 2.0 eq).

  • If required, add the base.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-150 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-1,6-naphthyridine derivative.

Expertise & Experience: The choice of solvent and temperature is critical. For less reactive amines, higher boiling point solvents like DMSO and higher temperatures may be necessary. The use of a base can enhance the nucleophilicity of the amine and is often required for secondary amines or anilines.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 2-chloro-1,6-naphthyridine is an excellent substrate for these powerful transformations. The two most prominent examples are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the 2-position of the naphthyridine core and a variety of organoboron reagents, typically boronic acids or their esters.[9] This reaction is highly valued for its mild reaction conditions and broad functional group tolerance.[10]

Mechanistic Overview of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 2-chloro-1,6-naphthyridine to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[11]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Cl(L2) [1,6-Naphthyridin-2-yl]-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) 2-Chloro-1,6-naphthyridine Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) [1,6-Naphthyridin-2-yl]-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) R'B(OH)2, Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R 2-R'-1,6-Naphthyridine Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-1,6-naphthyridine

This protocol provides a general procedure for the synthesis of 2-aryl- or 2-heteroaryl-1,6-naphthyridines.

Materials:

  • 2-Chloro-1,6-naphthyridine

  • Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent system (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Stirring apparatus and heating source

Procedure:

  • To a dry reaction vessel, add 2-chloro-1,6-naphthyridine (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), the base (2.0 - 3.0 eq), and the palladium catalyst (and ligand, if separate).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness: The choice of ligand is crucial for the successful coupling of often less reactive chloro-heterocycles.[12] For challenging substrates, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often beneficial.

B. Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13] It is a highly versatile and widely used method for the synthesis of arylamines and has been successfully applied to heteroaromatic systems like 2-chloro-1,6-naphthyridine.[14][15]

Protocol 3: Buchwald-Hartwig Amination of 2-Chloro-1,6-naphthyridine

This protocol outlines a general method for the synthesis of 2-amino-1,6-naphthyridine derivatives.

Materials:

  • 2-Chloro-1,6-naphthyridine

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, Josiphos) (1.1 - 1.2 equivalents relative to Pd)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equivalents)

  • Anhydrous, oxygen-free solvent (e.g., Toluene, 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk tube or glovebox)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.

  • Add the base, 2-chloro-1,6-naphthyridine (1.0 eq), and the amine (1.1 - 1.5 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Authoritative Grounding: The success of the Buchwald-Hartwig amination is highly dependent on the careful exclusion of oxygen and moisture. The choice of base and ligand is also critical and often needs to be optimized for specific substrates.[16]

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the functionalization of 2-chloro-1,6-naphthyridine.

Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)Typical Yields (%)
SNAr (Amination) -K₂CO₃ (optional)DMF, DMSO80-15070-95
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)/SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O80-12060-90
Buchwald-Hartwig Pd₂(dba)₃/BINAP or XantphosNaOt-Bu, K₃PO₄Toluene, Dioxane80-11065-92

Conclusion

2-Chloro-1,6-naphthyridine is a versatile and valuable building block for the synthesis of complex heterocyclic frameworks. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides reliable and efficient pathways to a wide array of functionalized 1,6-naphthyridine derivatives. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel molecules for applications in medicinal chemistry and materials science.

References

  • Smolecule. (2023, August 15). 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.
  • ChemicalBook. 2-CHLORO-1,6-NAPHTHYRIDINE CAS#: 23616-33-3.
  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5, 475-480.
  • MySkinRecipes. 2-Chloro-6-methyl-1,5-naphthyridine.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)
  • ACS Publications. (n.d.). Combinatorial Synthesis of Fused Tetracyclic Heterocycles Containing[1][3]Naphthyridine Derivatives under Catalyst Free Conditions.

  • MDPI. (n.d.).
  • Benchchem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • The University of Groningen research portal. (n.d.).
  • ResearchGate. (n.d.). (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.
  • YouTube. (2019, January 19).
  • ACS Publications. (2024, July 20).
  • PMC. (n.d.).
  • ACS Publications. (n.d.). Design and Synthesis of 8-Hydroxy-[1][3]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry.

  • OpenStax adaptation. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition.
  • Digital Commons @ DU. (n.d.).
  • YouTube. (2019, July 12).
  • PMC - NIH. (n.d.). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • Benchchem. (n.d.).

Sources

Application Notes and Protocols: The 1,6-Naphthyridine Scaffold in HIV Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of the 1,6-naphthyridine scaffold in Human Immunodeficiency Virus (HIV) research, with a particular focus on its role as a core structural motif for the development of potent HIV-1 integrase inhibitors. While specific chlorinated derivatives like 2-Chloro-1,6-naphthyridine may serve as synthetic precursors, the broader 1,6-naphthyridine framework, especially the 8-hydroxy-1,6-naphthyridine-7-carboxamides, has been central to significant advancements in antiretroviral drug discovery.

Introduction: The Quest for Novel Anti-HIV Agents

The global fight against HIV/AIDS has been marked by the successful development of highly active antiretroviral therapy (HAART), which has transformed HIV infection from a fatal disease into a manageable chronic condition. However, the emergence of drug-resistant viral strains necessitates a continuous search for novel therapeutic agents that act on unexploited viral targets.[1][2] One such critical target is HIV integrase (IN), one of the three essential enzymes for viral replication, alongside reverse transcriptase and protease.[1][2] The 1,6-naphthyridine scaffold has emerged as a key pharmacophore in the design of potent HIV-1 integrase inhibitors.[3]

Mechanism of Action: Targeting HIV-1 Integrase

HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a productive and persistent infection.[2] This process involves two distinct catalytic steps:

  • 3'-End Processing: The integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.

  • Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.[1]

The 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives are highly specific inhibitors of the strand transfer step.[1][4][5] Their mechanism of action is believed to involve the chelation of divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme, which is essential for its catalytic activity.[6][7] This mode of action is functionally identical to that of diketo acid inhibitors, another important class of integrase inhibitors.[1]

HIV_Integration_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell cluster_inhibition Inhibition by 1,6-Naphthyridine Derivatives Viral_RNA Viral_RNA Viral_DNA Viral_DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Nuclear Import Provirus Provirus Integration->Provirus Strand Transfer Viral_Proteins Viral_Proteins Provirus->Viral_Proteins Transcription & Translation Inhibitor 8-Hydroxy-1,6-naphthyridine -7-carboxamide Inhibitor->Integration Blocks Strand Transfer

Figure 1: Simplified workflow of HIV integration and the point of inhibition by 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives.

Applications in HIV Research and Drug Development

A Scaffold for Potent Integrase Inhibitors

The 1,6-naphthyridine core has proven to be a highly versatile scaffold for the design of potent and orally bioavailable HIV-1 integrase inhibitors. A prime example is the compound L-870,810, which contains an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore.[1] This compound demonstrated potent antiviral activity in cell culture and favorable pharmacokinetic properties.[1][4][5]

CompoundTargetIC₅₀ (Strand Transfer)IC₉₅ (Cell Culture)Reference
L-870,810HIV-1 Integrase8-15 nM~0.1 µM[1]
Naphthyridine 7 (analogue)HIV-1 Integrase10 nM0.39 µM[4][5]

Table 1: In vitro and cell-based activities of representative 8-hydroxy-1,6-naphthyridine-7-carboxamide HIV-1 integrase inhibitors.

The development of these compounds often follows a scaffold-based drug design approach, where systematic modifications to the core structure are made to optimize potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Workflow Scaffold_ID Scaffold Identification (e.g., 1,6-Naphthyridine) Library_Synthesis Library Synthesis (SAR Studies) Scaffold_ID->Library_Synthesis In_Vitro_Screening In Vitro Screening (Integrase Assays) Library_Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Antiviral Activity) In_Vitro_Screening->Cell_Based_Assays Lead_Optimization Lead Optimization (ADME/Tox) Cell_Based_Assays->Lead_Optimization Hit-to-Lead Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev

Sources

Application Notes & Protocols: A Guide to the Synthesis of Fluorescent Nucleoside Analogues from Naphthyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorescent nucleoside analogues (FNAs) are indispensable tools in chemical biology and drug development, enabling real-time monitoring of nucleic acid structure, dynamics, and interactions.[1][2] Among the various scaffolds used for creating FNAs, naphthyridinones have emerged as a promising class due to their structural resemblance to natural nucleobases and their favorable photophysical properties, including visible absorption, large Stokes shifts, and high quantum yields that can be sensitive to the local environment.[1][3] This guide provides a comprehensive overview of the design principles, synthesis strategies, and detailed experimental protocols for preparing fluorescent nucleoside analogues based on the 1,6-naphthyridin-7(6H)-one core. We detail a robust and modular synthetic approach centered around the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" reaction, offering researchers a reliable pathway to novel molecular probes for investigating nucleic acid biology and for the development of new therapeutic agents.[1]

Scientific Background & Design Principles

The Naphthyridinone Scaffold: A Privileged Core for FNAs

The design of an effective FNA is a significant challenge, requiring a delicate balance between achieving strong fluorescence and minimizing structural perturbation to the native DNA or RNA duplex.[2][4][5] Naphthyridinone isomers, particularly 1,8-naphthyridinones and 1,6-naphthyridinones, are advantageous scaffolds for several reasons:

  • Structural Mimicry: Their bicyclic structure can act as an expanded analogue of natural pyrimidine bases like thymine or cytosine, allowing for stable base pairing within a duplex.[1] For instance, 1,8-naphthyridin-2(1H)-ones have been successfully developed as fluorescent analogues of thymine.[1]

  • Inherent Fluorescence: The conjugated π-system of the naphthyridinone core is inherently fluorescent, with absorption and emission profiles in the visible range, which is crucial for avoiding background autofluorescence from biological samples.[1][3]

  • Tunable Photophysics: The photophysical properties of naphthyridinones can be modulated through chemical functionalization. Substituents on the aromatic ring can alter the electron density, leading to changes in absorption/emission wavelengths, quantum yields, and sensitivity to solvent polarity (solvatochromism).[1][6] This tunability allows for the rational design of probes for specific applications.

  • Synthetic Accessibility: As will be detailed, the naphthyridinone core can be assembled through established synthetic routes, and modern chemical methods like click chemistry provide a modular approach to attach the sugar moiety.[1][3]

This combination of features makes naphthyridinones a powerful platform for developing a new generation of FNAs, distinct from well-established families like the tricyclic cytosines (tC and tCO), which are based on phenothiazine and phenoxazine cores, respectively.[4][7][8]

The Power of "Click Chemistry" in Nucleoside Synthesis

Traditional nucleoside synthesis often involves multi-step, linear sequences that can be low-yielding and lack modularity. The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction offers a more efficient, convergent strategy.[1][3] This approach involves synthesizing the nucleobase and sugar components separately, each with a reactive handle (an alkyne and an azide), and then "clicking" them together in a final, high-yielding step. The resulting 1,2,3-triazole linker is exceptionally stable and serves as a key structural element of the final nucleoside analogue.[1]

Synthesis Strategy: A Modular "Click" Approach

The recommended strategy for synthesizing 1,6-naphthyridinone nucleoside analogues involves a three-stage workflow. This method is designed for flexibility, allowing researchers to easily swap different sugar or naphthyridinone precursors to create a library of diverse analogues.

Figure 1: General workflow for the synthesis of naphthyridinone nucleoside analogues.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemistry professionals in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all reagents.

Protocol 1: Synthesis of Tetra-O-acetyl-β-D-ribofuranosyl Azide (Sugar Precursor)

This protocol describes the conversion of a commercially available protected ribose into the corresponding azide, which is a key building block for the CuAAC reaction.

Materials:

  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

  • Azidotrimethylsilane (TMS-N₃)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for elution

Procedure:

  • Reaction Setup: Dissolve 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon) and cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add azidotrimethylsilane (1.5 eq) to the solution, followed by the slow, dropwise addition of SnCl₄ (1.2 eq). The reaction mixture may change color.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring it into a cold, saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure tetra-O-acetyl-β-D-ribofuranosyl azide as a clear oil.

Self-Validation: The product can be confirmed by ¹H NMR spectroscopy, which should show the characteristic anomeric proton signal as a doublet, and by IR spectroscopy, which will show a strong azide stretch around 2100 cm⁻¹.

Protocol 2: Synthesis of an Alkyne-Functionalized 1,6-Naphthyridinone

This protocol provides a general pathway for creating the alkyne-bearing nucleobase analogue, which is the second partner for the click reaction. The synthesis of 2-chloro-3-(dimethoxymethyl)-4-ethynylpyridine is a key intermediate for building the final naphthyridinone.[3]

Materials:

  • 2-chloro-3-formyl-4-ethynylpyridine (starting material, requires separate synthesis)

  • Trimethylorthoformate

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Methanol (MeOH)

Procedure:

  • Acetal Protection: To a solution of 2-chloro-3-formyl-4-ethynylpyridine (1.0 eq) in methanol, add cerium(III) chloride heptahydrate (0.1 eq) and trimethylorthoformate (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor by TLC for the disappearance of the starting aldehyde.

  • Workup: Quench the reaction with a saturated NaHCO₃ solution and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify by silica gel chromatography to yield 2-chloro-3-(dimethoxymethyl)-4-ethynylpyridine. This protected intermediate is then used in the subsequent click reaction.

Causality: The acetal protection of the aldehyde is critical. Early attempts to perform the click reaction on precursors with an unprotected aldehyde or the final naphthyridinone ring were unsuccessful, likely due to the pyridone moiety interfering with the copper catalyst.[1] This highlights the importance of a strategic protection group scheme.

Protocol 3: CuAAC "Click" Reaction and Naphthyridinone Formation

This protocol joins the two precursors and forms the final protected nucleoside analogue.

Materials:

  • Tetra-O-acetyl-β-D-ribofuranosyl Azide (from Protocol 1)

  • Alkyne-functionalized pyridine precursor (from Protocol 2)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and Water (as solvent)

  • A suitable amine for the final cyclization step (e.g., propargylamine)

  • Acid for deprotection and cyclization (e.g., HCl)

Procedure:

  • Click Reaction: Dissolve the ribofuranosyl azide (1.0 eq) and the alkyne-functionalized pyridine (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: Add sodium ascorbate (0.3 eq) followed by CuSO₄·5H₂O (0.1 eq). The solution will typically turn a pale green/blue.

  • Reaction: Stir vigorously at room temperature for 12-24 hours. Monitor by TLC until completion.

  • Workup and Purification: Upon completion, dilute with water and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the resulting triazole product by silica gel chromatography.

  • Naphthyridinone Ring Formation: The purified triazole is then subjected to further steps, including reaction with an amine and subsequent acid-catalyzed hydrolysis and cyclization, to form the 1,6-naphthyridin-7(6H)-one ring. This step also typically removes the acetyl protecting groups from the sugar.[1][3]

  • Final Purification: The final fluorescent nucleoside analogue is purified using reverse-phase HPLC to ensure high purity for subsequent applications.

Data Presentation & Characterization

The synthesized analogues must be characterized to confirm their structure and evaluate their fluorescent properties.

Structural Verification
  • NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure, including the formation of the triazole ring and the correct stereochemistry of the sugar.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass to confirm the elemental composition.

Photophysical Properties

The key performance metrics of the FNAs are determined using UV-Vis and fluorescence spectroscopy. These properties are often solvent-dependent, revealing the analogue's sensitivity to its environment.[1]

Analogue IDSolventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
TzNat A [1]Dioxane3585101520.86
TzNat A [1]Acetonitrile3585451870.70
TzNat A [1]Methanol3586102520.02
(7-Cl)tCO [4]Buffer408468600.31
tC [7][9]Duplex DNA385500115~0.20

Table 1: Representative photophysical data for a 1,6-naphthyridinone analogue (TzNat A) compared with other fluorescent cytosine analogues. Note the significant solvatochromism of TzNat A.

Applications in Research and Drug Development

Once synthesized and characterized, these naphthyridinone-based FNAs can be applied to a wide range of biological questions.

G cluster_app Applications A Synthesized Naphthyridinone FNA B Phosphoramidite Synthesis A->B C Solid-Phase Oligonucleotide Synthesis B->C D Fluorescently Labeled DNA/RNA Probe C->D E Biophysical Studies D->E F Cellular Imaging D->F G Diagnostic Assays D->G

Figure 2: Workflow from synthesized FNA to biological applications.

  • Probing Nucleic Acid Structure: The sensitivity of some analogues to their local environment can be used to report on changes in DNA or RNA conformation, such as B-to-Z transitions or the formation of G-quadruplexes.[4][5]

  • Studying Protein-Nucleic Acid Interactions: The incorporation of an FNA into a specific binding site can provide a fluorescent signal upon protein binding, allowing for the determination of binding affinities and kinetics.[9][10]

  • Developing Diagnostic Tools: These probes can be used to detect specific DNA or RNA sequences, including single nucleotide polymorphisms (SNPs), which is relevant for genetic testing and disease diagnosis.[11]

  • Antiviral/Anticancer Agents: Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. The unique structure of naphthyridinone analogues makes them candidates for development as therapeutic agents that could interfere with viral or cellular polymerases.[1]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Chloro-1,6-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this electron-deficient, nitrogen-rich heteroaryl chloride. The inherent challenges of this substrate, including potential catalyst inhibition and competing side reactions, necessitate a carefully considered approach to reaction optimization.[1][2][3]

This resource provides in-depth troubleshooting advice and frequently asked questions to address specific experimental issues. The guidance herein is grounded in established mechanistic principles and practical, field-proven strategies to empower you to achieve high-yield, reproducible results.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of 2-Chloro-1,6-naphthyridine in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Q1: My reaction shows low to no conversion of the 2-Chloro-1,6-naphthyridine starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue when coupling heteroaryl chlorides, particularly those containing multiple nitrogen atoms like 2-Chloro-1,6-naphthyridine. The primary culprits are often related to catalyst activity and the specific reaction conditions.

Possible Cause 1: Catalyst Inhibition or Deactivation The nitrogen atoms in the naphthyridine ring can act as Lewis bases and coordinate to the palladium center, leading to the formation of inactive catalyst complexes.[1][4] This is a common problem with nitrogen-rich heterocycles.[2][5]

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to promote the desired catalytic cycle and prevent catalyst inhibition.[6][7][8] These bulky ligands create a sterically hindered environment around the palladium atom, which can disfavor the binding of the nitrogen heterocycle.

    • Precatalyst Choice: Use a well-defined palladium precatalyst. These are often more stable and provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[9]

Possible Cause 2: Ineffective Oxidative Addition The Carbon-Chlorine bond in 2-Chloro-1,6-naphthyridine is relatively strong and can be challenging to activate, which is the first crucial step in the catalytic cycle.

  • Solution:

    • Increase Temperature: Raising the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. A temperature screen from 80 °C to 120 °C is a good starting point.[9]

    • Ligand Electronics: The use of electron-rich ligands enhances the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition step.[10]

Possible Cause 3: Suboptimal Base or Solvent System The choice of base and solvent is critical for the transmetalation step and for maintaining catalyst stability.[11]

  • Solution:

    • Base Screening: A weak base may not be effective. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required, especially for challenging couplings.[7][12] It's important to note that the effectiveness of a base can be highly dependent on the solvent system.

    • Solvent Considerations: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[13][14] Often, the addition of a small amount of water is necessary to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[9][11][15] However, for some systems, anhydrous conditions might be preferable to minimize side reactions.[16]

Q2: I am observing significant formation of a homocoupled byproduct from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or certain palladium species.[17][18]

Possible Cause 1: Presence of Oxygen Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[7][18][19]

  • Solution:

    • Thorough Degassing: It is crucial to rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[7][20]

Possible Cause 2: Palladium(II)-Mediated Homocoupling The Pd(II) precatalyst can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction before the catalytic cycle is fully established.[17][20]

  • Solution:

    • Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling.[19][20]

    • Catalyst Choice: Using a Pd(0) source, like Pd₂(dba)₃, might be advantageous over a Pd(II) source in some cases.

Q3: My desired product is forming, but I am also getting a significant amount of protodeboronation of my boronic acid. What can I do to prevent this?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by aqueous basic conditions.[7][17]

Possible Cause 1: Instability of the Boronic Acid Some boronic acids are inherently unstable, especially under the reaction conditions.

  • Solution:

    • Switch to a Boronate Ester: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[7][17][21] These are generally more robust towards protodeboronation.

    • Use Fresh Reagent: Ensure the boronic acid is of high purity and has not degraded during storage.

Possible Cause 2: Reaction Conditions Excess base or water can accelerate the rate of protodeboronation.

  • Solution:

    • Optimize Base and Water Content: Carefully screen the amount of base and water in the reaction. In some cases, using anhydrous conditions with a fluoride source like CsF can be beneficial.[7]

    • Reaction Time and Temperature: Running the reaction at the lowest possible temperature and for the shortest time necessary for completion can help to minimize this side reaction.[7]

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of 2-Chloro-1,6-naphthyridine?

A4: For challenging heteroaryl chlorides like 2-Chloro-1,6-naphthyridine, a robust catalyst system is essential. A reliable starting point would be to use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[9] A catalyst loading of 1-5 mol% is a standard starting point for initial screening.[9]

Q5: What are the recommended bases and solvents for this reaction?

A5: A common and effective combination is K₃PO₄ as the base in a solvent system of dioxane and water.[2][12] Other strong inorganic bases like Cs₂CO₃ can also be very effective. The optimal solvent system often requires some screening, with THF, DMF, and toluene also being viable options, frequently with a small amount of water added.[11][13][14]

Q6: My reaction mixture turns black. Is this normal?

A6: Yes, a color change to dark brown or black is very common in Suzuki coupling reactions and typically indicates the formation of the active Pd(0) catalytic species.[9] However, if a large amount of black precipitate forms, it could be a sign of catalyst decomposition to palladium black, which is catalytically inactive.

Q7: How can I improve the solubility of my reagents?

A7: If you are experiencing solubility issues, consider screening different solvents or solvent mixtures. For instance, DMF is a more polar aprotic solvent than dioxane or THF and may improve the solubility of polar substrates.[14] Gently increasing the reaction temperature can also help to dissolve the starting materials.

Experimental Protocols

Standard Screening Protocol
  • To a reaction vial, add 2-Chloro-1,6-naphthyridine (1.0 equiv), the desired boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in the chosen solvent (e.g., dioxane).

  • Degas both the reaction vial and the catalyst solution by bubbling argon or nitrogen through them for 15-20 minutes.

  • Using a syringe, add the catalyst solution to the reaction vial, followed by the addition of degassed water (if required).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

Optimized Protocol for Challenging Couplings
  • To an oven-dried reaction flask under an inert atmosphere, add 2-Chloro-1,6-naphthyridine (1.0 equiv), the corresponding boronate ester (e.g., pinacol ester, 1.2 equiv), and a strong base (e.g., Cs₂CO₃, 2.5 equiv).

  • Add a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF or dioxane).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction closely for completion to avoid product degradation.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (2-Chloro-1,6-naphthyridine) PdII_complex Ar-Pd(II)-X L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OR)₂ (Boronic Acid/Ester) + Base Ar_Pd_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->Ar_Pd_Ar RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Troubleshooting_Tree start Low or No Conversion? check_catalyst Check Catalyst System start->check_catalyst Yes check_conditions Check Reaction Conditions start->check_conditions Yes side_reaction Side Reaction Observed? start->side_reaction No, but yield is low ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->ligand temp Increase Temperature check_conditions->temp base_solvent Screen Base and Solvent check_conditions->base_solvent homocoupling Homocoupling? side_reaction->homocoupling Yes protodeboronation Protodeboronation? side_reaction->protodeboronation Yes degas Improve Degassing homocoupling->degas boronate_ester Use Boronate Ester protodeboronation->boronate_ester optimize_base Optimize Base/Water protodeboronation->optimize_base

References

Technical Support Center: Synthesis of 2-Chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-1,6-naphthyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic intermediate. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the common challenges and side reactions encountered during its synthesis. By explaining the causality behind each experimental step, this guide empowers you to troubleshoot effectively, optimize your reaction conditions, and ensure the consistent, high-purity production of your target compound.

The primary and most established route to 2-Chloro-1,6-naphthyridine involves the chlorination of its precursor, 1,6-naphthyridin-2(1H)-one, typically using phosphorus oxychloride (POCl₃).[1] While seemingly straightforward, this conversion is prone to several side reactions and process-related issues that can impact yield and purity. This guide addresses these challenges in a practical, question-and-answer format.

Section 1: Core Reaction Pathway and Mechanism

The conversion of the lactam (pyridone) functionality in 1,6-naphthyridin-2(1H)-one to the 2-chloro derivative is a cornerstone reaction in naphthyridine chemistry. Phosphorus oxychloride serves as both the chlorinating agent and, in many cases, the solvent.

The reaction proceeds via the formation of a reactive chlorophosphate intermediate. The lone pair on the carbonyl oxygen of the naphthyridinone attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination, driven by the formation of the stable P-O bond, results in the substitution of the oxygen with a chlorine atom, yielding the aromatic 2-Chloro-1,6-naphthyridine.

reaction_pathway start 1,6-Naphthyridin-2(1H)-one reagent Phosphorus Oxychloride (POCl₃) Reflux start->reagent product 2-Chloro-1,6-naphthyridine intermediate Reactive Chlorophosphate Intermediate reagent->intermediate Activation intermediate->product Substitution & Aromatization troubleshoot_yield cluster_workflow Troubleshooting Workflow for Low Yield start Low Product Yield check_tlc Is Starting Material Present on TLC? start->check_tlc check_reagent Are Reagents Fresh? (Especially POCl₃) check_tlc->check_reagent No action_time Increase Reflux Time & Re-monitor check_tlc->action_time Yes check_workup Review Workup Procedure check_reagent->check_workup Yes action_reagent Use Fresh/Distilled POCl₃ Ensure Inert Atmosphere check_reagent->action_reagent No action_workup Ensure Cold Quench (Ice) Check pH during Extraction Perform Multiple Extractions check_workup->action_workup

Sources

Purification of crude 2-Chloro-1,6-naphthyridine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Chloro-1,6-naphthyridine

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical solutions for the column chromatography purification of 2-Chloro-1,6-naphthyridine. This molecule, with its polar and basic naphthyridine core, presents specific challenges that require careful consideration of the stationary phase, mobile phase, and handling techniques to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: My 2-Chloro-1,6-naphthyridine is streaking badly on the silica TLC plate and column, resulting in poor separation and broad peaks. What is causing this and how can I fix it?

A1: This is the most common issue encountered with aza-aromatic heterocycles like naphthyridines.

  • Root Cause: The basic nitrogen atoms in the naphthyridine ring interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via acid-base interactions. This causes some molecules to "stick" to the stationary phase longer than others, resulting in significant peak tailing or streaking.

  • Immediate Solution: Mobile Phase Modification The most effective solution is to neutralize these acidic sites by adding a basic modifier to your eluent.

    • Add Triethylamine (Et₃N): Incorporate 0.5-1% triethylamine into your mobile phase (e.g., for 100 mL of eluent, add 0.5-1 mL of Et₃N). This will compete with your compound for the acidic sites on the silica, leading to symmetrical, sharp peaks.

    • Alternative Bases: If triethylamine is incompatible with your downstream applications, a small amount of pyridine or a few drops of ammonium hydroxide in the polar solvent component (like methanol) can also be effective.

  • Alternative Stationary Phase: If basic additives are not an option, consider changing your stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for separating basic compounds.

    • Deactivated Silica: You can prepare "deactivated" silica gel by treating it with a base, though this is less common for routine purifications.[1]

Q2: I can't achieve good separation between my product and a closely-running impurity. How can I improve the resolution?

A2: Achieving good resolution requires optimizing the selectivity of your chromatographic system. This is addressed by systematically altering the mobile phase.

  • Root Cause: The impurity and your product have very similar polarities and affinities for the stationary phase under the current solvent conditions. Common impurities in naphthyridine syntheses can include unreacted starting materials or positional isomers, which are notoriously difficult to separate.[2][3]

  • Troubleshooting Steps:

    • Run a Slower, Shallower Gradient: If you are using gradient elution, decrease the rate of increase of the polar solvent. A shallower gradient increases the effective column length over which the separation occurs, often resolving closely eluting compounds.[4]

    Solvent System Class Example Solvents Rationale for 2-Chloro-1,6-naphthyridine
    Proton Acceptor / Dipole Dichloromethane (DCM) / Methanol (MeOH)A standard, effective system. Methanol is a strong proton donor that can interact with the basic nitrogens. A typical gradient might be from 100% DCM to 5% MeOH in DCM.[6]
    Proton Acceptor Hexane / Ethyl Acetate (EtOAc)A less polar system, good for removing non-polar impurities.
    Aromatic / Dipole Toluene / AcetoneThe π-π stacking interactions offered by toluene can provide unique selectivity for aromatic compounds like naphthyridines.
    • Dry Loading: If your compound has poor solubility in the initial, non-polar eluent, it can broaden the initial band on the column, leading to poor separation. Dry loading the sample ensures a very sharp, concentrated starting band.[7]

Q3: My product is not eluting from the column. I've flushed with a high concentration of polar solvent and still have low recovery. What could have happened?

A3: This frustrating situation usually points to one of two issues: irreversible binding or on-column decomposition.

  • Possible Causes & Solutions:

    • Irreversible Adsorption: Your compound may be too polar for the chosen solvent system and is strongly, and sometimes irreversibly, bound to the top of the column.

      • Test: Carefully scrape the top 1 cm of silica from the column, suspend it in methanol or a DCM/methanol mixture, stir for 10 minutes, filter, and run a TLC of the filtrate. If your product is present, it was stuck.

    • On-Column Decomposition: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[1]

      • Test for Stability: Spot your crude product on a silica TLC plate. Let the plate sit on the bench for 1-2 hours, then elute it alongside a freshly spotted lane of the same material. If the lane that sat for two hours shows new spots or significant streaking at the baseline, your compound is likely unstable on silica.

      • Solution: Use a less acidic stationary phase like neutral alumina or deactivate your silica with a triethylamine wash before packing the column.

    • Precipitation on the Column: If the sample is dissolved in a strong solvent (like pure DCM or THF) for loading but the running eluent is very non-polar (e.g., 95% Hexane), the sample can precipitate at the interface, effectively blocking it from eluting properly. Ensure your loading solvent is as weak as, or only slightly stronger than, your initial mobile phase. If solubility is an issue, use the dry loading technique.[7]

Experimental Protocols & Methodologies

Protocol 1: TLC Analysis and Solvent System Selection

This protocol is the mandatory first step before any column purification.

  • Prepare Sample: Dissolve a small amount of your crude 2-Chloro-1,6-naphthyridine in a solvent like dichloromethane (DCM) or chloroform.

  • Spot TLC Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Screen Solvents: Develop the plate in several test solvent systems. Good starting points are:

    • System A: 30% Ethyl Acetate in Hexane

    • System B: 1% Methanol in Dichloromethane

    • System C: 50% Ethyl Acetate in Hexane

    • System D: 3% Methanol in Dichloromethane

  • Add Base: Prepare a second set of chambers with the same solvent systems but add 1% triethylamine to each.

  • Analyze Results: Visualize the plates under UV light (254 nm).

    • Compare the plates with and without the triethylamine. If spots are sharper and Rfs are slightly higher with the base, you should include it in your column's mobile phase.

Protocol 2: Column Chromatography - Wet Packing with Basic Modifier
  • Prepare Slurry: For a standard purification, use a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% EtOAc in Hexane + 1% Et₃N).

  • Pack Column: Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[8] Drain the excess solvent until it is level with the top of the silica bed.

  • Load Sample: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Pipette this solution directly and evenly onto the top of the silica bed.

  • Elute: Carefully add the mobile phase and begin elution. Collect fractions and monitor them by TLC.

  • Gradient Elution (if needed): If your product is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., move from 20% EtOAc to 40% EtOAc). It is critical to only increase the percentage of the polar component while keeping the base concentration constant.[1]

Visual Workflow and Troubleshooting Guides

General Purification Workflow

The following diagram outlines the logical steps from receiving the crude material to obtaining the purified 2-Chloro-1,6-naphthyridine.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps Crude Crude Material TLC 1. TLC Analysis (Solvent Screening) Crude->TLC Select 2. Select Optimal Solvent System (Rf ~0.25) TLC->Select Elute 5. Elute & Collect Fractions Pack 3. Pack Column (Silica or Alumina) Select->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Load->Elute Monitor 6. Monitor Fractions by TLC Elute->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification problems.

G Problem Problem Observed Streaking Streaking / Tailing Peaks Problem->Streaking NoSep Poor Separation Problem->NoSep NoElution Compound Not Eluting Problem->NoElution Cause_Acid Cause: Acidic Silica Streaking->Cause_Acid Sol_Base Solution: Add 1% Et3N to Eluent Cause_Acid->Sol_Base Sol_Alumina Alternative: Use Neutral Alumina Cause_Acid->Sol_Alumina Cause_Solvent Cause: Wrong Solvent Selectivity NoSep->Cause_Solvent Sol_ChangeSolvent Solution: Change Solvent System (e.g., EtOAc -> DCM/MeOH) Cause_Solvent->Sol_ChangeSolvent Sol_Gradient Solution: Run a Shallower Gradient Cause_Solvent->Sol_Gradient Cause_Decomp Cause: On-Column Decomposition NoElution->Cause_Decomp Cause_Stuck Cause: Irreversibly Adsorbed NoElution->Cause_Stuck Sol_CheckStab Solution: Check Stability on TLC Plate Cause_Decomp->Sol_CheckStab Sol_Flush Solution: Restart with More Polar Eluent (Lower Rf) Cause_Stuck->Sol_Flush

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Reddit. (2022). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • YMC. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (1990). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-1,6-naphthyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • That Chemist. (2022). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2023). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Separations. Retrieved from [Link]

  • Molecules. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

Sources

Technical Support Center: Purification of Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the purification of naphthyridine derivatives. Naphthyridines are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3] Their synthesis, however, often yields persistent impurities that can complicate downstream applications and biological testing.

This document provides field-proven troubleshooting advice and detailed protocols designed to address specific, real-world purification challenges. The methodologies are grounded in established chemical principles to ensure both efficacy and reproducibility.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems identified through post-reaction analysis (e.g., NMR, LC-MS) in a direct question-and-answer format.

Q1: My analytical data (NMR/LCMS) indicates the presence of unreacted 2-aminopyridine starting material. What is the most efficient way to remove it?

Expert Analysis: This is one of the most common impurities, as 2-aminopyridine derivatives are frequent precursors in foundational naphthyridine syntheses, such as the Friedländer condensation.[4] The key to its removal lies in exploiting the basicity of its pyridine nitrogen. An acidic wash will protonate the aminopyridine, forming a water-soluble salt that can be easily extracted from the organic phase. This method is typically more efficient and scalable than chromatography for bulk removal of this specific impurity.[4]

Recommended Action: Protocol 1 - Selective Acidic Wash

This protocol is designed for the efficient removal of basic impurities like residual aminopyridines.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[4]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of acidic solution roughly equal to the organic layer. Repeat the wash if the impurity is present in high concentration.

  • Phase Separation: Allow the layers to separate fully. The protonated aminopyridine hydrochloride salt will partition into the aqueous layer. Drain and collect the organic layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[4]

  • Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove excess water and break any emulsions.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Self-Validation: Before combining aqueous layers for disposal, you can validate the extraction by basifying a small sample of the acidic aqueous wash and extracting it back into an organic solvent. A TLC or LC-MS analysis of this extract should show the presence of the removed 2-aminopyridine.

Q2: I'm struggling to remove a high-boiling point solvent like DMSO or Pyridine from my product.

Expert Analysis: High-boiling solvents are often necessary to drive reactions to completion but are notoriously difficult to remove by standard rotary evaporation. For basic solvents like pyridine, the same acidic wash protocol used for aminopyridines is highly effective.[4] For polar aprotic solvents like DMSO, repeated aqueous washes are required. For trace amounts of non-basic, high-boiling organic solvents, co-evaporation with a lower-boiling solvent creates an azeotrope that facilitates removal.[4]

Recommended Actions:

  • For Pyridine: Follow Protocol 1 (Selective Acidic Wash) .

  • For DMSO:

    • Dissolve the crude product in an organic solvent (e.g., EtOAc).

    • Wash repeatedly (3-5 times) with water or brine to partition the highly water-soluble DMSO into the aqueous layer.

    • Dry the organic layer and concentrate.

  • For Other High-Boiling Organics (e.g., Toluene, DMF):

    • After initial concentration, add a volume of a lower-boiling solvent (toluene is a common choice) to the product.[4]

    • Concentrate the mixture again under reduced pressure. The lower-boiling solvent will help "pull off" the residual high-boiling solvent. Repeat 2-3 times for best results.

Q3: My crude product is a discolored solid or oil. Which purification method should I try first?

Expert Analysis: The choice between recrystallization and column chromatography depends on the physical state of your product and the nature of the impurities.[4] For a solid product that is reasonably pure (>80%), recrystallization is often the most effective, scalable, and economical first choice. It excels at removing small amounts of impurities with different solubility profiles.[5] If the product is an oil, a non-crystalline solid, or if impurities have very similar solubility, column chromatography is the necessary and more versatile technique.[1][4]

Recommended Actions:

  • For Solid Products: Attempt purification using Protocol 2 (Standard Recrystallization) . It is technically simpler and often yields highly pure crystalline material.

  • For Oils or Impure Solids: If recrystallization fails or is not feasible, proceed with Protocol 3 (Basic Column Chromatography) .

Q4: How do I remove residual palladium or copper catalyst from a cross-coupling reaction?

Expert Analysis: Transition metal catalysts are ubiquitous in modern organic synthesis for creating complex N-heterocycles.[6][7] However, residual metal can be toxic and interfere with subsequent reactions or biological assays. The first line of defense is often a simple filtration. If that fails, more specialized techniques are required.

Recommended Actions:

  • Initial Filtration: After the reaction, dilute the mixture with an organic solvent and filter it through a pad of Celite® or silica gel. This can often remove a significant portion of the catalyst that has precipitated or is adsorbed onto a solid support.

  • Aqueous Workup: Some catalyst residues can be removed with an aqueous wash, particularly with a chelating agent like aqueous ammonia or ammonium chloride.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), stir for a period (e.g., 30 minutes), and then filter through Celite®. Caution: Activated carbon can sometimes adsorb the desired product, so perform this on a small scale first to check for product loss.

  • Metal Scavengers: For very low levels of residual metal, commercially available silica-based metal scavengers with functional groups (e.g., thiols, amines) that chelate the metal can be highly effective.

Detailed Experimental Protocols

Protocol 2: Standard Recrystallization

Objective: To purify a solid naphthyridine compound by leveraging differences in solubility between the product and impurities.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. Common systems for naphthyridines include ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexanes.[8][9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalyst residue) are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[4]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[4]

Protocol 3: Basic Column Chromatography

Objective: To separate the naphthyridine compound from impurities based on differential adsorption to a stationary phase.[11]

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for purifying naphthyridine derivatives.[1] Alumina (basic or neutral) can also be used, especially for compounds sensitive to the acidic nature of silica.

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system gives your product an Rf value of ~0.3 and separates it well from all impurities. Common eluents are gradients of ethyl acetate in hexanes or methanol in dichloromethane.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, this solid sample can be carefully added to the top of the packed column.

  • Elution: Run the mobile phase through the column, starting with the low-polarity solvent and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified naphthyridine compound.

Frequently Asked Questions (FAQs)

Q1: What are the main sources and types of impurities in naphthyridine synthesis? Impurities can originate from various stages of the manufacturing process.[12] They are broadly classified into organic impurities, inorganic impurities, and residual solvents.[13][14]

  • Organic Impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and degradation products of the final compound.[13][14]

  • Inorganic Impurities: These often come from reagents, catalysts (e.g., Pd, Cu), ligands, or inorganic salts used in the reaction.[14]

  • Residual Solvents: Solvents used during the synthesis or purification that are not fully removed.[12]

Q2: My naphthyridine derivative appears to be degrading in DMSO stock solution. What is happening? Degradation in DMSO is a known issue for some heterocyclic compounds.[15] The primary causes are often the presence of trace water in the DMSO, exposure to light (photodegradation), and oxidation.[15] The nitrogen atoms in the naphthyridine core can be susceptible to oxidation, leading to the formation of N-oxides.[15] To mitigate this, always use high-purity, anhydrous DMSO, store solutions frozen (-20°C or -80°C) in amber vials, and prepare fresh solutions when possible for sensitive experiments.[15]

Q3: How do I choose a good recrystallization solvent system for my naphthyridine derivative? The principle of "like dissolves like" is a good starting point. Solvents containing functional groups similar to your compound may be good solubilizers.[9] For naphthyridines, which are polar aromatic heterocycles, polar solvents are often effective. However, pyridinic systems can sometimes crystallize less readily than their non-heteroaromatic counterparts.[9] A systematic approach involves testing solubility in a range of solvents from nonpolar (hexanes) to polar (ethanol, water) and then testing binary mixtures.

Data & Workflow Visualization

Summary of Purification Strategies
Impurity TypeCommon ExamplesLikely SourceRecommended Removal Strategy
Basic Organic 2-Aminopyridine, PyridineStarting Material, SolventProtocol 1: Selective Acidic Wash[4]
Neutral Organic Side-products, By-productsIncomplete or side reactionsProtocol 3: Column Chromatography[1][4]
High-Boiling Solvent DMSO, DMF, TolueneReaction SolventAqueous washes (for DMSO); Co-evaporation (for others)[4]
Residual Metal Palladium, CopperCross-coupling CatalystFiltration through Celite®; Activated Carbon; Metal Scavengers
Colored Impurities Polymeric by-productsDegradation, Side reactionsProtocol 2: Recrystallization; Activated Carbon Treatment
Visual Workflow and Decision Making

Caption: General purification workflow for naphthyridine compounds.

Caption: Decision tree for selecting a primary purification method.

References

  • BenchChem. (n.d.). Common impurities in 1,8-naphthyridine synthesis and removal.
  • BenchChem. (n.d.). Stability of Benzo[c]naphthyridine derivatives in different solvents.
  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances.
  • (2024). Isolation and characterization of pharmaceuticals with impurities.
  • (n.d.).
  • Royal Society of Chemistry. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing.
  • National Center for Biotechnology Information. (2012).
  • MDPI. (n.d.). Supported Metal Catalysts for the Synthesis of N-Heterocycles.
  • OAE Publishing Inc. (2024).
  • ResearchGate. (2023).
  • University of Rochester, Department of Chemistry. (n.d.).
  • (2023).
  • MDPI. (2024).
  • (n.d.).
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.
  • National Center for Biotechnology Information. (n.d.).
  • (n.d.). THE NAPHTHYRIDINES.
  • National Center for Biotechnology Information. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. PMC - NIH.
  • National Center for Biotechnology Information. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.
  • Royal Society of Chemistry. (n.d.). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry.
  • ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (2019).
  • Khan Academy. (n.d.).
  • CORA. (2017).
  • American Chemical Society. (2021). 1,6-Naphthyridine.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.

Sources

Technical Support Center: Overcoming Catalyst Poisoning by Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the pervasive challenge of catalyst poisoning by nitrogen-containing heterocycles. These compounds are ubiquitous in pharmaceuticals and fine chemicals, yet their interaction with metal catalysts can often lead to frustratingly low yields and failed reactions.[1] This document is designed to equip you with the knowledge to diagnose, mitigate, and overcome these common experimental hurdles.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

FAQ 1: My reaction is sluggish or has completely stalled after an initial period of activity. How can I confirm if catalyst poisoning by a nitrogen heterocycle is the culprit?

Answer:

A sudden or gradual loss of catalytic activity is a classic symptom of catalyst poisoning. Nitrogen-containing heterocycles, such as pyridines, quinolines, and indoles, are notorious for deactivating metal catalysts.[2][3] The lone pair of electrons on the nitrogen atom strongly adsorbs to the active sites of the catalyst, blocking access for the intended reactants.[2][4]

Troubleshooting Protocol:

  • Reaction Monitoring: If you haven't already, set up a reaction monitoring protocol. Take aliquots at regular intervals and analyze them by a suitable technique (e.g., GC, HPLC, NMR) to plot conversion versus time. A plateauing curve after an initial rise is a strong indicator of deactivation.

  • Control Experiment: Perform a control experiment under identical conditions but without the nitrogen-containing substrate. If the catalyst is active in the control reaction, it strongly suggests the heterocycle is the poisoning agent.

  • Catalyst Characterization (Post-Reaction): If you have the capabilities, characterizing the spent catalyst can provide definitive proof.

    • Temperature-Programmed Desorption (TPD): This technique can identify species that have adsorbed onto the catalyst surface. An ammonia TPD can reveal changes in the catalyst's acidity due to the adsorption of basic nitrogen compounds.

    • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and chemical state of the catalyst surface, potentially revealing the presence of adsorbed nitrogen species.[5]

FAQ 2: I've confirmed catalyst poisoning by a pyridine derivative in my palladium-catalyzed hydrogenation reaction. What are my options to get this reaction to completion?

Answer:

Palladium catalysts are particularly susceptible to poisoning by nitrogen heterocycles.[2] However, several strategies can be employed to mitigate this issue.

Mitigation Strategies:

  • Increase Catalyst Loading: This is often the simplest first step. A higher catalyst loading provides more active sites, some of which will remain available for the reaction even as others are poisoned. However, this may not be cost-effective on a larger scale.

  • Employ a More Robust Catalyst:

    • Rhodium (Rh) and Ruthenium (Ru) Catalysts: These metals are generally more resistant to nitrogen poisoning than palladium.[2] Consider screening catalysts like Rh/C or Ru/C.

    • Nickel-Based Catalysts: Recent research has shown that nickel nanoparticles supported on materials like mesoporous silica can be highly active and robust for the hydrogenation of N-heterocycles under mild conditions.[6][7]

    • Iridium (Ir) Catalysts: Cyclometallated Iridium(III) complexes have demonstrated high activity for the hydrogenation of N-heterocycles even under ambient conditions.[8]

  • Introduce an Acidic Additive: The addition of a Brønsted acid can protonate the nitrogen atom of the heterocycle. This protonated form has a significantly reduced affinity for the catalyst's active sites.

    • Caution: This approach is not universally applicable. Some substrates or products may be sensitive to acidic conditions, leading to side reactions like polymerization.[2] Always run a small-scale test reaction to check for compatibility.

Experimental Protocol: Acidic Additive Screening

  • Set up a series of small-scale reactions with your standard conditions.

  • To each reaction, add a different acidic additive. Good starting points include:

    • Acetic Acid (1-2 equivalents)

    • p-Toluenesulfonic Acid (0.1-0.5 equivalents)

    • Amberlyst® 15 (a solid acid resin that can be easily filtered off)

  • Monitor the reactions over time to determine which, if any, additive improves the conversion.

FAQ 3: My catalyst seems to be deactivating due to the product of the reaction, which is a saturated nitrogen heterocycle. How can I address this?

Answer:

Product inhibition is a common form of catalyst deactivation. In this case, the saturated nitrogen heterocycle, although less aromatic, still possesses a lone pair on the nitrogen that can poison the catalyst.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for product inhibition.

Detailed Steps:

  • Increase Reaction Temperature: Higher temperatures can increase the rate of product desorption from the catalyst surface, freeing up active sites for the reactants. However, be mindful of potential thermal degradation of your catalyst or substrate.

  • Flow Chemistry: If feasible for your scale and reaction type, transitioning to a continuous flow setup can be highly effective. In a flow reactor, the product is continuously removed from the catalytic zone, minimizing its inhibitory effect.

  • Catalyst Modification: Modifying the catalyst support can sometimes alter the electronic properties of the active metal and reduce its affinity for the product. For example, using a more acidic or basic support.

Part 2: Data and Protocols

Table 1: Comparison of Catalyst Performance in the Presence of Nitrogen Heterocycles
CatalystSupportNitrogen HeterocycleConditionsConversionReference
5% Rh/CCarbon1-Methylpyrrole25°C, 10 bar H₂Complete[2]
5% Rh/γ-Al₂O₃Alumina1-Methylpyrrole25°C, 10 bar H₂Complete[2]
5% Ru/CCarbon1-Methylpyrrole25-60°C, 10 bar H₂Deactivation observed[2]
Pd/CCarbonPyridine DerivativesVariesProne to poisoning[2]
Ni/meso-SiO₂Mesoporous SilicaVarious N-heterocyclesRT-80°C, 2-10 bar H₂Good to excellent[6]
Cp*Ir(N^C)Cl-Various N-heterocyclesAmbient temp, 1 atm H₂High activity[8]
Experimental Protocol: Catalyst Regeneration (for Coking/Fouling)

While true poisoning by strong chemisorption of nitrogen heterocycles is often irreversible, deactivation by coking (the deposition of carbonaceous material) can sometimes be reversed.

Warning: This procedure involves high temperatures and potentially flammable materials. Ensure all necessary safety precautions are in place.

  • Catalyst Recovery: After the reaction, carefully filter and wash the catalyst with a suitable solvent to remove any residual reactants and products. Dry the catalyst thoroughly under vacuum.

  • Calcination: Place the dried catalyst in a tube furnace.

  • Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove any air.

  • Controlled Oxidation: While maintaining the inert gas flow, slowly introduce a controlled amount of air or a dilute oxygen/inert gas mixture.

  • Temperature Program: Gradually heat the furnace to a temperature sufficient to burn off the carbon deposits (typically 300-500°C). The exact temperature will depend on the catalyst and support material's thermal stability.

  • Hold and Cool: Maintain the target temperature until all coke has been removed (this can be monitored by analyzing the off-gas for CO₂). Then, cool the catalyst to room temperature under an inert gas flow.

  • Activity Test: Test the activity of the regenerated catalyst under standard reaction conditions to confirm the recovery of its performance.

Part 3: Mechanistic Insights

The Mechanism of Catalyst Poisoning by Nitrogen Heterocycles

The deactivation process is primarily due to the strong chemisorption of the nitrogen-containing molecule onto the active metal sites of the catalyst.[2] This blocks the sites from participating in the intended catalytic cycle.

Caption: Simplified mechanism of catalyst poisoning.

References

  • Robust cyclometallated Ir(III) catalysts for the homogeneous hydrogenation of N-heterocycles under mild conditions. PubMed. Available from: [Link]

  • Influence of Acid Additives on Catalytic Cracking of Model Compounds System Containing Nitrogen. Academax. Available from: [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available from: [Link]

  • A general and robust Ni-based nanocatalyst for selective hydrogenation reactions at low temperature and pressure. National Institutes of Health. Available from: [Link]

  • Selective Hydrogenation of N-Heterocyclic Carboxylate over Nitrogen-Doped Porous Carbon-Supported Nano-Ni. ACS Publications. Available from: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Available from: [Link]

  • (PDF) Rare Earth Hydride Supported Ruthenium Catalyst for the Hydrogenation of N -heterocycles: Boosting the Activity via a New Hydrogen Transfer Path and Controlling the Stereoselectivity. ResearchGate. Available from: [Link]

  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI. Available from: [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. ResearchGate. Available from: [Link]

  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Royal Society of Chemistry. Available from: [Link]

  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference). OSTI.GOV. Available from: [Link]

  • Catalyst deactivation mechanisms and how to prevent them. Available from: [Link]

  • Green Chemistry Approaches to Developing Sustainable Catalysts for Pharmaceutical Synthesis. Journal of Organic & Pharmaceutical Chemistry. Available from: [Link]

  • Catalyst Poisoning Mitigation. Energy. Available from: [Link]

  • How Can You Prevent Catalyst Poisoning? YouTube. Available from: [Link]

  • Delineating the critical role of acid additives in Mn-catalysed C-H bond functionalisation processes. PubMed. Available from: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available from: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. Available from: [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. Available from: [Link]

  • Sulfur poisoning and NH3 regeneration of Pt/Al2O3: oxidations of SO2, NH3, NO and C3H6 as probe reactions. Royal Society of Chemistry. Available from: [Link]

  • Inhibiting effects of nitrogen compounds on deep hydrodesulfurization of straight-run gas oil over a NiW/Al2O3 catalyst. ResearchGate. Available from: [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. National Institutes of Health. Available from: [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. Available from: [Link]

  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Improving Yield in 2-Chloro-1,6-naphthyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions with 2-chloro-1,6-naphthyridine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The inherent electronic properties of the naphthyridine core, particularly the electron-deficient nature and the potential for the ring nitrogens to coordinate with the palladium catalyst, make this substrate uniquely challenging.[1] This guide provides field-proven insights and validated protocols to navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding coupling reactions with 2-chloro-1,6-naphthyridine.

Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?

A1: Low yields are typically traced back to a few key factors. Firstly, the C–Cl bond is less reactive than corresponding C–Br or C–I bonds, making the oxidative addition step, which is often rate-determining, significantly slower.[1][2] Secondly, the Lewis basic nitrogen atoms in the naphthyridine ring can coordinate to and inhibit the palladium catalyst, effectively poisoning it.[1] Lastly, side reactions such as hydrodehalogenation (replacement of -Cl with -H) and protodeboronation of the boronic acid partner are common culprits.[1]

Q2: What is the best general-purpose catalyst and ligand system for this substrate?

A2: For challenging chloro-heterocycles like 2-chloro-1,6-naphthyridine, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[1][3] More active catalyst systems are required. These typically involve a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ paired with a sterically hindered, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos, XPhos, or tBuXPhos, are excellent starting points as they are designed to accelerate the slow oxidative addition and subsequent reductive elimination steps.[1][4]

Q3: Which base should I choose?

A3: The choice of base is critical. For Suzuki couplings, a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[3][5] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine nucleophile.[6] Avoid strong hydroxide bases if you observe significant protodeboronation in Suzuki reactions.[3]

Q4: How can I minimize the formation of the dechlorinated (hydrodehalogenation) side product?

A4: Hydrodehalogenation arises from a competing pathway where a hydride source intercepts a catalytic intermediate.[1] To minimize this, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to exclude moisture and oxygen.[1][3] Use high-purity, anhydrous solvents. Certain solvents or bases can act as hydride donors; if this is a persistent issue, consider screening alternative solvents or using a base less prone to this side reaction.[1]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured, problem-oriented approach to resolving specific experimental failures.

Problem 1: No Reaction or Trace Conversion of Starting Material

Initial Diagnosis: The catalytic cycle is not turning over. This points to an issue with catalyst activation, reagent quality, or reaction conditions.

Possible Cause Recommended Action & Explanation
Inactive Catalyst System The combination of palladium precursor and ligand is not active enough to cleave the C–Cl bond. Switch to a more robust system. Action: Replace Pd(PPh₃)₄ with a Pd(II) precursor (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd₂(dba)₃) combined with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos. These ligands promote the formation of the active monoligated Pd(0) species required for oxidative addition.[1]
Catalyst Poisoning The naphthyridine nitrogen atoms are coordinating to the palladium center, preventing it from participating in the catalytic cycle.[1] Action: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). The excess ligand can help prevent the substrate from binding irreversibly to the palladium.
Poor Reagent Quality The boronic acid (for Suzuki) may have degraded (protodeboronation), or the amine (for Buchwald-Hartwig) may be of low purity. Action: Use fresh, high-purity reagents. Boronic acids should be stored in a desiccator. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[2]
Insufficient Temperature The energy barrier for oxidative addition of the C–Cl bond has not been overcome. Action: Increase the reaction temperature in increments of 10-20 °C. A higher boiling point solvent like toluene, xylene, or dioxane may be necessary.[7] Microwave irradiation can also be highly effective for difficult couplings, often reducing reaction times and improving yields.[2][8]
Problem 2: Significant Formation of Side Products

Initial Diagnosis: The desired cross-coupling pathway is competing with one or more undesired reactions.

Side Product Observed Recommended Action & Explanation
Hydrodehalogenation Product The palladium intermediate is being intercepted by a hydride source before reductive elimination can occur. Action: 1. Degas Thoroughly: Use a robust degassing method like freeze-pump-thaw (3-4 cycles) for your solvent(s).[2] 2. Use Anhydrous Conditions: Dry solvents over molecular sieves or via a solvent purification system. Ensure glassware is oven- or flame-dried.[3] 3. Re-evaluate Base/Solvent: Alcohols and sometimes even ethereal solvents can be hydride sources at high temperatures. Consider switching to a more inert solvent like toluene.
Boronic Acid Homocoupling (Suzuki) This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen or excess Pd(II) species.[1] Action: 1. Strictly Inert Atmosphere: Ensure the reaction is set up and run under a positive pressure of argon or nitrogen.[1] 2. Use a Pd(0) Source: Using a precatalyst like Pd₂(dba)₃ can sometimes mitigate issues related to the in situ reduction of Pd(II) sources.
Protodeboronation (Suzuki) The boronic acid is reacting with trace water or other protic sources, converting it back to an arene before it can transmetalate to the palladium center.[1][3] Action: 1. Optimize Base: Strong bases, especially hydroxides, can accelerate this process.[3] K₃PO₄ is often a good choice to minimize this side reaction. 2. Anhydrous Conditions: While a small amount of water can sometimes be beneficial for Suzuki couplings, excess water promotes protodeboronation.[3] Ensure solvents are appropriately dried.

Part 3: Optimized Protocols & Visual Guides

Optimized Protocol 1: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 2-chloro-1,6-naphthyridine with various arylboronic acids.

Materials:

  • 2-chloro-1,6-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-1,6-naphthyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure the exclusion of oxygen.[1][3]

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Optimized Protocol 2: Buchwald-Hartwig Amination

This protocol is designed for the C-N coupling of 2-chloro-1,6-naphthyridine with primary or secondary amines.

Materials:

  • 2-chloro-1,6-naphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • tBuXPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: In a glovebox, add NaOtBu, Pd₂(dba)₃, and tBuXPhos to an oven-dried vial or flask. Add the 2-chloro-1,6-naphthyridine, the amine, and a stir bar.

  • Solvent Addition: Add the degassed toluene.

  • Reaction Execution: Seal the vessel and heat to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality (Fresh, Pure, Dry) start->check_reagents check_conditions 2. Assess Reaction Conditions (Inertness, Temperature) start->check_conditions check_catalyst 3. Evaluate Catalyst System (Is it active enough?) start->check_catalyst sub_reagents Use fresh boronic acid Use high-purity amine Use anhydrous base check_reagents->sub_reagents sub_conditions Improve degassing (Freeze-Pump-Thaw) Increase temperature Try microwave heating check_conditions->sub_conditions sub_catalyst Switch to Buchwald Ligand (SPhos, XPhos) Increase ligand:Pd ratio Use Pd(0) precursor check_catalyst->sub_catalyst outcome Improved Yield sub_reagents->outcome sub_conditions->outcome sub_catalyst->outcome

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

Palladium Catalytic Cycle for Cross-Coupling

Catalytic_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition pd_complex1 Ar-Pd(II)-Cl(L) OA->pd_complex1 TM Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) pd_complex2 Ar-Pd(II)-R(L) TM->pd_complex2 RE Reductive Elimination pd0 L-Pd(0) RE->pd0 Ar-R pd0->OA Ar-Cl pd_complex1->TM R-B(OH)₂ or R₂NH pd_complex2->RE

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

References

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health. Available from: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available from: [Link]

  • Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions. PubMed. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. National Institutes of Health. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available from: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of Naphthyridine Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Naphthyridines are a critical class of nitrogen-containing heterocyclic compounds frequently utilized as core scaffolds in the development of novel therapeutics and functional materials.[1][2][3][4] However, their often planar and rigid structures can lead to strong crystal lattice energies and consequently, poor solubility in both aqueous and organic solvents. This low solubility poses a significant hurdle during synthesis, purification, and formulation, potentially stalling promising research and development projects.[5]

This technical guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome the solubility challenges associated with naphthyridine-based starting materials. Drawing upon established principles of physical chemistry and formulation science, this document aims to empower researchers to make informed decisions to advance their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when encountering a naphthyridine starting material with poor solubility?

A1: A systematic initial assessment is crucial to effectively address solubility issues. Before attempting any complex solubilization techniques, a thorough characterization of the compound's baseline physicochemical properties is recommended.[6][7]

Initial Assessment Workflow:

  • Solid-State Characterization: The crystalline form of a compound can dramatically influence its solubility.[8][9] Amorphous forms are generally more soluble than their crystalline counterparts because no energy is required to break the crystal lattice.[10]

    • Recommended Techniques:

      • X-Ray Powder Diffraction (XRPD): To determine if the material is crystalline or amorphous.

      • Differential Scanning Calorimetry (DSC): To identify melting points, which can be indicative of crystal lattice energy, and to detect different polymorphic forms.[7]

  • Solubility Profiling in a Solvent Panel: Determine the compound's solubility across a range of solvents with varying polarities. This will provide a foundational understanding of its dissolution behavior.[6][7]

    • Suggested Solvents: Water, Phosphate-Buffered Saline (PBS) at various pH values (e.g., 2.0, 7.4, 9.0), ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

  • pH-Dependent Solubility Profile: Naphthyridine cores contain basic nitrogen atoms, making their aqueous solubility highly dependent on pH.[6] Determining the solubility at different pH levels is critical.

    • Rationale: At lower pH values, the nitrogen atoms become protonated, forming a more soluble cationic species. Understanding the pH-solubility curve will help identify the optimal pH range for dissolution.[6][7]

  • pKa Determination: If not already known, determining the pKa of the ionizable groups on the naphthyridine is essential. This value is a key predictor of the ionization state at a given pH and is fundamental for developing pH-modification or salt formation strategies.[6]

Q2: My naphthyridine derivative has poor aqueous solubility. What are the most direct strategies to improve it for biological assays?

A2: For enhancing aqueous solubility for in vitro and in vivo studies, several well-established techniques can be employed. These can be broadly categorized into chemical and physical modifications, as well as formulation-based approaches.[7][11]

Chemical Modification Strategies
  • pH Adjustment: This is often the simplest and most direct method for ionizable compounds like naphthyridines. By lowering the pH of the aqueous medium with a pharmaceutically acceptable acid (e.g., HCl, citric acid), the basic nitrogen atoms on the naphthyridine ring can be protonated, leading to a significant increase in solubility.[6]

  • Salt Formation: Converting the free base of the naphthyridine into a salt can dramatically improve its aqueous solubility and dissolution rate.[7][12] This involves reacting the basic naphthyridine with an appropriate acid to form a more soluble salt form. The selection of the counter-ion is critical and can influence the final properties of the salt.[12]

Formulation-Based Strategies
  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, to an aqueous solution can increase the solubility of hydrophobic compounds.[13][14][15] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][15] They work by reducing the polarity of the aqueous environment.[14][16]

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from the aqueous environment and increasing solubility.[7][11]

Q3: I am struggling to dissolve my naphthyridine starting material in an organic solvent for a chemical reaction. What should I try?

A3: Low solubility in organic solvents can hinder reaction kinetics and yield. The principle of "like dissolves like" is a good starting point for solvent selection.[6]

Troubleshooting Steps for Organic Solubility:

  • Solvent Screening: Expand your solvent search beyond commonly used options. Consider polar aprotic solvents such as DMSO, DMF, N-methyl-2-pyrrolidone (NMP), or sulfolane, which are often effective for dissolving a wide range of organic compounds.

  • Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent.[15] For example, adding a small amount of a highly polar solvent like DMSO to a less polar solvent like toluene can disrupt crystal packing and enhance solubility.

  • Heating: Gently heating the mixture can provide the necessary energy to overcome the crystal lattice energy and facilitate dissolution. Always check the thermal stability of your compound before applying heat.

  • Structural Modification: In some cases, temporary or permanent modification of the naphthyridine structure can improve solubility.

    • Protecting Groups: Introducing bulky or solubilizing protecting groups at certain positions can disrupt intermolecular interactions and improve solubility. These groups can be removed in a subsequent step.

    • Bioisosteric Replacement: If feasible within the research scope, replacing certain functional groups with more solubilizing bioisosteres (e.g., replacing an alkyl chain with a morpholine or piperazine moiety) can be a powerful strategy.[17][18]

Q4: I have identified a promising solubilization method. How can I prepare a stable, supersaturated solution for my experiments?

A4: Creating a stable, amorphous solid dispersion is a highly effective technique for generating supersaturated solutions upon dissolution, which can significantly enhance bioavailability.[10][19][20][21][22]

Solid Dispersion Techniques

Solid dispersions involve dispersing the poorly soluble compound (in its amorphous state) within a hydrophilic polymer matrix.[10][19][20]

  • Solvent Evaporation Method:

    • Dissolve both the naphthyridine compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to form a solid mass.[7][20]

    • The resulting solid can then be milled or sieved to obtain a fine powder.[7]

  • Melting (Fusion) Method:

    • Physically mix the naphthyridine compound with a water-soluble carrier.[20]

    • Heat the mixture until it melts to form a homogenous solution.[19][20]

    • Rapidly cool the melt on an ice bath to solidify it in an amorphous state.[19][20]

    • The solidified mass is then crushed and sieved.[20]

Visual Troubleshooting Guide

The following diagram illustrates a general workflow for addressing low solubility issues with naphthyridine starting materials.

Troubleshooting_Workflow Start Low Solubility of Naphthyridine Detected Initial_Assessment Q1: Initial Physicochemical Assessment - Solid-State Analysis (XRPD, DSC) - Broad Solvent & pH Solubility Profiling - pKa Determination Start->Initial_Assessment Aqueous_Solubility Q2: Aqueous Solubility Challenge? Initial_Assessment->Aqueous_Solubility Organic_Solubility Q3: Organic Solubility Challenge? Initial_Assessment->Organic_Solubility If aqueous solubility is adequate Aqueous_Solubility->Organic_Solubility No Chem_Mod Chemical Modification - pH Adjustment - Salt Formation Aqueous_Solubility->Chem_Mod Yes Formulation Formulation Strategies - Co-solvents - Surfactants - Cyclodextrins Aqueous_Solubility->Formulation Yes Solvent_Screening Organic Solvent Optimization - Broader Solvent Screen (DMSO, DMF, NMP) - Co-solvent Systems Organic_Solubility->Solvent_Screening Yes Physical_Methods Physical Dissolution Aids - Heating - Sonication Organic_Solubility->Physical_Methods Yes Advanced_Solutions Q4: Advanced Formulation for Enhanced Bioavailability Chem_Mod->Advanced_Solutions Formulation->Advanced_Solutions Solvent_Screening->Advanced_Solutions Physical_Methods->Advanced_Solutions Solid_Dispersion Solid Dispersion Techniques - Solvent Evaporation - Melting/Fusion Method Advanced_Solutions->Solid_Dispersion Success Solubility Issue Resolved Solid_Dispersion->Success

Caption: A decision-making workflow for troubleshooting low solubility.

Experimental Protocols

Protocol 1: High-Throughput Solubility Screening

This protocol provides a method for rapidly assessing the solubility of a compound in various solvents using a 96-well plate format.[23]

Materials:

  • Naphthyridine compound

  • Selected solvents (e.g., water, PBS at different pHs, ethanol, DMSO)

  • 96-well plates (polypropylene)

  • Plate shaker

  • Centrifuge with a plate rotor

  • UHPLC or other suitable analytical instrument

Procedure:

  • Add an excess amount of the naphthyridine compound to each well of the 96-well plate.

  • Dispense a known volume of each test solvent into the corresponding wells.

  • Seal the plate and place it on a plate shaker at a controlled temperature for 24-48 hours to reach equilibrium.

  • Centrifuge the plate to pellet the undissolved solid.

  • Carefully transfer an aliquot of the supernatant to a new plate for analysis.

  • Determine the concentration of the dissolved compound using a calibrated analytical method like UHPLC.[24]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a 1:4 (w/w) drug-to-polymer solid dispersion.

Materials:

  • Naphthyridine compound (e.g., 50 mg)

  • Polyvinylpyrrolidone (PVP K30) (e.g., 200 mg)

  • Volatile organic solvent (e.g., methanol or a mixture of dichloromethane/methanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the naphthyridine compound and PVP K30 and add them to the round-bottom flask.

  • Add a minimal amount of the chosen solvent to the flask to completely dissolve both components.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a dry film or solid mass is formed.

  • Further dry the solid dispersion in a vacuum oven at a moderate temperature to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask and, if necessary, mill it into a fine powder.

Quantitative Data Summary

The following table provides an example of how to present solubility data obtained from a screening experiment.

Solvent SystemPolarity IndexTemperature (°C)Solubility (mg/mL)
Water (pH 7.0)10.225< 0.01
0.1 M HCl (pH 1.0)N/A255.2
Ethanol4.3251.5
DMSO7.225> 50
20% Ethanol in WaterN/A250.8

Conclusion

Addressing the low solubility of naphthyridine starting materials requires a logical and multi-faceted approach. By systematically characterizing the compound's physicochemical properties and exploring a range of targeted solubilization strategies, researchers can overcome these challenges. The methods outlined in this guide, from simple pH adjustments to the preparation of advanced solid dispersions, provide a robust toolkit for scientists and drug development professionals. A thorough understanding of the underlying principles of solubility enhancement is key to successfully advancing promising naphthyridine-based compounds through the development pipeline.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (n.d.). Google Books.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). Ascendia Pharma.
  • Pawar, J., & Farooqui, M. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education & Research.
  • Improving API Solubility. (n.d.). Sigma-Aldrich.
  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.). ResearchGate.
  • Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine. (2025). BenchChem.
  • Cosolvent. (n.d.). In Wikipedia.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Relevance of Crystal Forms in the Pharmaceutical Field. (2022, August 26). Encyclopedia.pub.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Bernaerts, A., Piest, M., Rousou, K., & van Baest, M. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia.
  • Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds. (2025). BenchChem.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PubMed Central.
  • Co-solvent: Significance and symbolism. (2025, December 23). Zendy.
  • Improving solubility via structural modification. (2022, January). ResearchGate.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). PubMed Central.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PubMed Central.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (n.d.). PubMed Central.
  • Exploring Applications of Naphthyridine Derivatives in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI.

Sources

Technical Support Center: Preventing "Oiling Out" During Recrystallization of Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals encountering the phenomenon of "oiling out" during the recrystallization of naphthyridine derivatives. Naphthyridine scaffolds are a vital class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and material science.[1][2][3] Achieving high purity of these derivatives is often accomplished through recrystallization, a crucial purification technique for solid compounds.[4][5][6] However, the process can be hampered by "oiling out," where the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[7][8] This guide provides a comprehensive overview of the causes of oiling out and offers detailed troubleshooting strategies and preventative measures to ensure the successful crystallization of your naphthyridine derivatives.

Understanding "Oiling Out"

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound, upon cooling or addition of an anti-solvent, separates from the solution as a supercooled liquid or "oil" rather than forming solid crystals.[7][9] This occurs when the rate of nucleation and crystal growth is kinetically hindered, or when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[7][8]

Several factors can contribute to oiling out:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can lead to a high degree of supersaturation, forcing the compound out of solution as a liquid.[7]

  • Low Melting Point of the Solute: If the melting point of the naphthyridine derivative (or a eutectic mixture with impurities) is lower than the temperature of the solution when it becomes saturated, it will separate as a liquid.[8][10]

  • Presence of Impurities: Impurities can depress the melting point of the desired compound, increasing the likelihood of oiling out.[8][10][11] They can also interfere with the orderly arrangement of molecules into a crystal lattice.[10]

  • Inappropriate Solvent Choice: A solvent in which the compound is too soluble, or a solvent with a high boiling point relative to the compound's melting point, can promote oiling out.[10][12]

Oiling out is detrimental to the purification process because the oil droplets can act as a good solvent for impurities. When the oil eventually solidifies, these impurities become trapped within the amorphous or poorly crystalline solid, resulting in a product of low purity.[7][8][12][13]

Visualizing the Problem: Oiling Out vs. Crystallization

G cluster_0 Ideal Crystallization Pathway cluster_1 Oiling Out Pathway A Hot, Saturated Solution (Compound Dissolved) B Slow Cooling A->B C Supersaturation B->C D Nucleation & Crystal Growth C->D E Pure Crystalline Solid D->E F Hot, Saturated Solution (Compound Dissolved) G Rapid Cooling / High Supersaturation F->G H Liquid-Liquid Phase Separation (Oiling Out) G->H I Impurity Entrapment H->I J Amorphous/Poorly Crystalline Solid I->J

Caption: Comparison of ideal crystallization and oiling out pathways.

Troubleshooting Guide: What to Do When Oiling Out Occurs

If you observe oiling out during your experiment, the following steps can help you recover your material and achieve crystallization.

Immediate Corrective Actions
  • Re-dissolve the Oil: Gently reheat the mixture until the oil completely dissolves back into the solution.

  • Add More Solvent: To decrease the supersaturation level, add a small amount of the primary (good) solvent.[8] This will keep the compound in solution at a lower temperature.

  • Attempt to Induce Crystallization at a Higher Temperature:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites.

    • Seeding: If available, add a few seed crystals of the pure naphthyridine derivative.[7][9] This provides a template for crystal growth. It's crucial to add the seed crystals at a temperature where the solution is supersaturated but above the oiling out temperature.[7]

If Oiling Out Persists: Re-evaluate Your Crystallization Strategy

If the immediate corrective actions fail, a more systematic approach is required. This involves modifying the solvent system and cooling protocol.

Preventative Strategies: Designing a Robust Recrystallization Protocol

Proactive measures are the most effective way to prevent oiling out. Careful planning of your recrystallization experiment is key.

Solvent Selection

The choice of solvent is critical for successful recrystallization.[14] An ideal solvent should exhibit high solubility for the naphthyridine derivative at elevated temperatures and low solubility at room temperature or below.[15]

Solvent Screening Protocol:

  • Place a small amount of your crude naphthyridine derivative into several test tubes.

  • Add a small volume of a candidate solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.[15]

  • Heat the test tubes. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a large amount of crystalline solid.

Common Solvents for Naphthyridine Derivatives:

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good starting point for polar naphthyridine derivatives.
IsopropanolPolar82Similar to ethanol, can be a good alternative.
Ethyl AcetateMid-Polar77Effective for a range of polarities.
TolueneNon-Polar111Can be effective for less polar derivatives.
DichloromethaneMid-Polar40Use with caution due to low boiling point. Often used in mixed solvent systems.
Hexanes/HeptaneNon-Polar69/98Typically used as an anti-solvent in a mixed solvent system.
WaterVery Polar100Can be used as an anti-solvent for compounds soluble in polar organic solvents like ethanol or acetone.

Using a Mixed Solvent System:

When a single solvent is not suitable, a mixed solvent system can be employed.[14] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[][17]

Procedure for Mixed Solvent Recrystallization:

  • Dissolve the naphthyridine derivative in a minimal amount of the hot "good" solvent.

  • Slowly add the "poor" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly.

Control the Cooling Rate

Rapid cooling is a primary cause of high supersaturation and subsequent oiling out.[12] A slow and controlled cooling process is crucial for the formation of well-ordered crystals.[18][19][20][21]

  • Initial Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated from cold surfaces.

  • Subsequent Cooling: Once the solution has reached room temperature and crystal formation has begun, the flask can be moved to a colder environment, such as a refrigerator or an ice bath, to maximize the yield.

Seeding Strategy

Introducing seed crystals can guide the crystallization process and prevent oiling out by providing nucleation sites.[7][9]

  • When to Seed: Add seed crystals when the solution is supersaturated but still at a temperature above where oiling out typically occurs.[7]

  • How Much to Seed: Only a very small amount of seed crystal is needed.

Decision Tree for Preventing Oiling Out

G start Start: Recrystallization of Naphthyridine Derivative solvent_selection Select an appropriate solvent or solvent system start->solvent_selection dissolve Dissolve compound in minimum amount of hot solvent solvent_selection->dissolve cool Cool the solution slowly dissolve->cool observe Observe for oiling out cool->observe success Crystals form - Success! observe->success No oil_out Oiling out occurs observe->oil_out Yes reheat Reheat to dissolve oil oil_out->reheat add_solvent Add more 'good' solvent reheat->add_solvent seed Attempt seeding at a higher temperature add_solvent->seed re_cool Cool even more slowly seed->re_cool change_solvent Change solvent system seed->change_solvent Fails re_cool->observe change_solvent->solvent_selection

Caption: Troubleshooting flowchart for oiling out.

Frequently Asked Questions (FAQs)

Q1: Why are my naphthyridine derivatives more prone to oiling out than other compounds?

A1: Naphthyridine derivatives can possess characteristics that make them susceptible to oiling out. These may include relatively low melting points, the presence of flexible side chains that can hinder packing into a crystal lattice, and strong intermolecular interactions that can lead to the formation of amorphous aggregates.[9]

Q2: Can I still get a pure product if my compound oils out and then solidifies?

A2: It is unlikely. The oil phase often traps impurities, and when it solidifies, these impurities are incorporated into the solid matrix, leading to a product with lower purity than what could be achieved through proper crystallization.[7][8][12] A subsequent recrystallization is recommended.

Q3: How does stirring affect the oiling out process?

A3: Vigorous stirring can sometimes promote oiling out by increasing the rate of mass transfer and creating localized areas of high supersaturation.[7] However, gentle agitation can be beneficial in maintaining a homogeneous solution temperature and preventing localized cooling. The effect of stirring should be evaluated on a case-by-case basis.

Q4: My compound oils out even with very slow cooling. What should I do next?

A4: If slow cooling alone is not effective, the primary issue is likely the solvent system. You should re-evaluate your choice of solvent. Try a lower boiling point solvent or a different mixed solvent system. It's also possible that the purity of your starting material is very low, in which case a preliminary purification step like column chromatography might be necessary.

Q5: What is the role of a phase diagram in understanding and preventing oiling out?

A5: A phase diagram maps the different phases of a substance at various temperatures and concentrations.[22][23][24] For crystallization, a temperature-composition phase diagram can help identify the "metastable zone," which is the region of supersaturation where crystal nucleation and growth are favored over oiling out.[7] By operating within this zone, you can significantly reduce the risk of liquid-liquid phase separation.[13][25]

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]

  • Rupp, B. (2015). Origin and use of crystallization phase diagrams. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 3), 247–260. Retrieved from [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]

  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained. Retrieved from [Link]

  • Rupp, B. (2015). Origin and use of crystallization phase diagrams. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 3), 247–260. Retrieved from [Link]

  • Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Framework and components of a crystallization phase diagram. Retrieved from [Link]

  • JoVE. (2025, May 22). Crystal Growth: Principles of Crystallization. Retrieved from [Link]

  • Teacher Notes. (n.d.). Crystal Size and Cooling Rate.
  • Douglas Instruments. (n.d.). Crystallization of a protein by microseeding after establishing its phase diagram. Retrieved from [https://douglas.co.uk/application_notes/Crystallization of a protein by microseeding after establishing its phase diagram.pdf]([Link] of a protein by microseeding after establishing its phase diagram.pdf)

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of Naphthyridine Derivatives in Material Science. Retrieved from [Link]

  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Choosing the right base for Suzuki coupling of heteroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Right Base

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling heteroaromatic substrates. My goal is to provide you with not just protocols, but a deeper, mechanistic understanding of a critical parameter: the choice of base. Proper base selection is often the deciding factor between a low-yielding struggle and a highly efficient, successful synthesis.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions that form the foundation of effective base selection for heteroaromatic Suzuki couplings.

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling?

The base plays a multifaceted and indispensable role, primarily in the transmetalation step, which is often rate-determining.[1] It is not merely a proton scavenger. The generally accepted mechanism involves the base activating the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[1][2]

There are two predominant mechanistic pathways proposed for this activation[3]:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate). This boronate is significantly more reactive and readily engages with the palladium(II) halide complex.[4]

  • Oxo-Palladium Pathway: The base (typically a hydroxide) reacts first with the palladium(II) halide complex to form a palladium(II) hydroxide species. This complex then reacts with the neutral boronic acid.[3]

The operative pathway depends on the specific base, substrates, and solvent system employed. Ultimately, the base's function is to accelerate the transmetalation step and drive the catalytic cycle forward.[1][5]

Q2: How does the electronic nature of the heteroaromatic partner influence base selection?

The electronic properties of your heteroaromatic halide and boronic acid are critical considerations.

  • Electron-Deficient Heteroaromatics (e.g., Pyridines, Pyrimidines, Nitro-substituted aromatics): These substrates are more susceptible to a common side reaction called protodeboronation , where the carbon-boron bond is cleaved by a proton source, replacing it with a C-H bond.[6] This is particularly problematic with stronger bases and in aqueous, high-temperature conditions.[6]

    • Recommendation: For these systems, start with moderately strong but less harsh bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) .[6][7] Using the corresponding boronic ester (e.g., a pinacol ester) or a trifluoroborate salt can also significantly suppress protodeboronation by slowing the release of the boronic acid.[2][8][9]

  • Electron-Rich Heteroaromatics (e.g., Pyrroles, Furans, Thiophenes): These substrates are generally more stable against protodeboronation. However, the oxidative addition step to the Pd(0) catalyst can be slower compared to their electron-deficient counterparts.[10]

    • Recommendation: Stronger bases are often well-tolerated and can help accelerate the overall reaction. Cesium carbonate (Cs₂CO₃) is an excellent choice due to its high basicity and better solubility in organic solvents.[1][6] Stronger alkoxide bases like potassium tert-butoxide (KOtBu) can also be effective, but require careful optimization to avoid side reactions.[11]

Q3: What are the key differences between common inorganic bases like carbonates, phosphates, and hydroxides?

The choice among inorganic bases involves a trade-off between reactivity, solubility, and the potential for side reactions.

Base TypeCommon ExamplespKa (of conjugate acid)Key Characteristics & Applications
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃~10.3 (for HCO₃⁻)Workhorse bases. Good for a wide range of substrates. Cs₂CO₃ is more soluble and basic, often used for challenging couplings.[1][6] K₂CO₃ is a standard, cost-effective choice.[6][12]
Phosphates K₃PO₄~12.3 (for HPO₄²⁻)Stronger than carbonates. Excellent for coupling less reactive partners like aryl chlorides and electron-deficient heteroaromatics.[1][6] Provides a good balance of reactivity while minimizing certain side reactions.[6]
Hydroxides NaOH, KOH, Ba(OH)₂~15.7 (for H₂O)Very strong bases. Can be highly effective but increase the risk of side reactions like ester hydrolysis or promoting protodeboronation. Use with caution, especially with sensitive functional groups.
Fluorides KF, CsF~3.2 (for HF)Mild bases. Particularly useful for substrates with base-sensitive functional groups (e.g., esters).[2][6] The fluoride ion is believed to play a unique role in activating the boronic acid. Often requires anhydrous conditions.[6]

pKa values are approximate and can vary with conditions.[13][14][15]

Q4: When should I consider using an organic base?

Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are generally less common and often less effective than inorganic bases for Suzuki couplings.[1] However, they can be advantageous in specific scenarios where the substrate is highly sensitive to strong inorganic bases and when complete solubility of the base is required in a purely organic solvent system.

Visualizing the Process

To better understand the core mechanics, let's visualize the catalytic cycle and a decision-making workflow for base selection.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_base Role of Base Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII R¹-Pd(II)L_n-X OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² RedElim->Product Product->Pd0 Regenerates Catalyst Boronic R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Trans Activates Boronic Acid

Caption: The Suzuki catalytic cycle highlighting the base's critical role in activating the boronic acid for the transmetalation step.

Base_Selection_Flowchart start Start: Select Heteroaromatic Substrates q_sensitive Are there base-sensitive functional groups (e.g., esters)? start->q_sensitive q_electron Is the heteroaromatic electron-deficient? q_sensitive->q_electron No base_mild Use a mild base: - KF (anhydrous) - K₂CO₃ (carefully) q_sensitive->base_mild Yes base_moderate Start with a moderate base: - K₃PO₄ - K₂CO₃ q_electron->base_moderate Yes base_strong A stronger base is likely suitable: - Cs₂CO₃ - K₃PO₄ q_electron->base_strong No troubleshoot Reaction failing? - Screen stronger bases (Cs₂CO₃) - Use boronic ester/trifluoroborate - Optimize solvent/temperature base_moderate->troubleshoot base_strong->troubleshoot

Caption: A decision flowchart to guide the initial selection of a base for heteroaromatic Suzuki couplings.

Troubleshooting Guide

Problem: My reaction yield is very low or the reaction has stalled.

  • Q: I'm coupling an electron-deficient heteroaryl chloride, and the reaction isn't working with K₂CO₃. What should I try next?

    • Analysis: Heteroaryl chlorides are less reactive than bromides or iodides, and the oxidative addition step is often slower.[10][16] A standard base like K₂CO₃ may not be strong enough to promote the catalytic cycle efficiently with a challenging electrophile.

    • Solution:

      • Switch to a stronger base: Potassium phosphate (K₃PO₄) is an excellent first choice for this scenario.[1][6] Its increased basicity can accelerate the reaction without being overly harsh.

      • Consider the catalyst/ligand system: Less reactive chlorides often require more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.[7][16]

      • Increase Temperature: If the reaction is sluggish, cautiously increasing the temperature can improve rates, but monitor for decomposition and protodeboronation.[17]

  • Q: I'm seeing a significant amount of a byproduct that corresponds to the protonated version of my boronic acid. What's happening?

    • Analysis: You are observing protodeboronation . This side reaction is common with electron-deficient heteroaryl boronic acids and is promoted by high temperatures and aqueous basic conditions.[6]

    • Solution:

      • Use a boronic ester or trifluoroborate salt: These reagents are more stable than the corresponding boronic acids and act as a "slow-release" source of the active boron species, keeping its concentration low and minimizing the side reaction.[8][9]

      • Use a milder base: If your substrate allows, switching to a weaker base like KF under anhydrous conditions can suppress protodeboronation.[2][6]

      • Minimize water and reaction time: While some water is often beneficial, excess water can accelerate hydrolysis and subsequent protodeboronation. Ensure your reaction is not running longer than necessary.

  • Q: My reaction mixture is a heterogeneous slurry and the yield is poor. Could this be related to the base?

    • Analysis: Yes, the solubility of the base can be a major issue.[18] If the inorganic base is not soluble in the reaction medium, its effectiveness is dramatically reduced as the reaction can only occur at the liquid-solid interface.

    • Solution:

      • Switch to a more soluble base: Cesium carbonate (Cs₂CO₃) is known for its higher solubility in many organic solvents compared to K₂CO₃ or K₃PO₄ and can be highly effective.[1][12]

      • Modify the solvent system: The Suzuki coupling is often run in a biphasic organic-water system (e.g., Toluene/H₂O, Dioxane/H₂O).[10][11] The water helps to solubilize the inorganic base and facilitate its interaction with the catalytic cycle. Ensure you have an appropriate amount of water (typically 10-25% by volume).

      • Use a phase-transfer catalyst: In some cases, adding a phase-transfer catalyst can help shuttle the base from the aqueous/solid phase into the organic phase where the reaction is occurring.

Experimental Protocol: A General Procedure for Base Screening

This protocol provides a representative method for screening different bases in the Suzuki-Miyaura coupling of a heteroaryl bromide with an arylboronic acid.

Materials:

  • Heteroaryl Bromide (e.g., 2-bromopyridine, 1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk tube equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the chosen base (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (2 mol%).

  • Solvent Addition: Add the degassed solvent mixture (8 mL of 1,4-Dioxane and 2 mL of water) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

By running this procedure in parallel with different bases (K₃PO₄, K₂CO₃, Cs₂CO₃, etc.), you can efficiently determine the optimal conditions for your specific substrate combination.

References

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lima, F., & Ribeiro, M. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 6(8), 2186-2195. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Lenstra, D. C., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9257-9271. Retrieved from [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Retrieved from [Link]

  • G. C. Fu, et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • J. C. Vantourout, et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Retrieved from [Link]

  • Screening of different bases for Suzuki coupling. (2020). ResearchGate. Retrieved from [Link]

  • A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Sanford, M. S., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]

  • Biscoe, M. R., et al. (2008). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]

  • pKa Values of Common Bases. (n.d.). Retrieved from [Link]

  • Dreher, S. D., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved from [Link]

  • B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group. Retrieved from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2023). Chemical Society Reviews. Retrieved from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling?. (2014, December 23). ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]

  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. PubMed. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. (2014, July 7). ResearchGate. Retrieved from [Link]

  • Struggling with Suzuki Reaction. (2024, September 4). Reddit. Retrieved from [Link]

  • Amatore, C., et al. (2011). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health. Retrieved from [Link]

  • Bryce, M. R., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2023). ResearchGate. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Approximate pKa chart of the functional groups: values to know. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Minimizing Boronic Acid Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing two of the most persistent challenges in palladium-catalyzed cross-coupling reactions: boronic acid homocoupling and protodeboronation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your troubleshooting and optimize your synthetic routes. This guide is structured to help you diagnose the root causes of these side reactions and implement effective, evidence-based solutions.

Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section provides rapid answers to the most common initial questions encountered when facing unexpected side products or low yields.

Q1: I'm seeing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is happening and what's the primary cause?

A1: You are observing boronic acid homocoupling . This side reaction dimerizes your boronic acid starting material, reducing the yield of your desired cross-coupled product and complicating purification.[1] The two principal mechanistic culprits are dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[1] This Pd(II) can then participate in a catalytic cycle that consumes two molecules of your boronic acid to form the homocoupled product.[2][3] Rigorous exclusion of oxygen is therefore critical.[4][5]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can react directly with the boronic acid at the start of the reaction to produce the homocoupled dimer and the active Pd(0) catalyst required for the main Suzuki-Miyaura cycle.[2][3][5]

Q2: My reaction yield is low, and I've isolated my starting aryl halide and a byproduct where the boronic acid group has been replaced by a hydrogen. What is this side reaction?

A2: This is a classic case of protodeboronation . It is a chemical reaction where the carbon-boron bond of your organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[6][7] This process consumes your valuable nucleophile, leading to reduced yields and unreacted electrophile.[8] The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic properties of the boronic acid itself.[7]

Q3: Are certain types of boronic acids more susceptible to these side reactions?

A3: Yes, absolutely. The electronic nature of the boronic acid plays a crucial role.

  • For Homocoupling: Electron-deficient arylboronic acids have been shown to be more prone to certain homocoupling pathways.[9][10]

  • For Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation.[11] Additionally, many heteroaromatic boronic acids can be unstable, and the reaction's pH is a critical factor in their decomposition.[7][8][12] For example, basic heteroaromatic boronic acids can form zwitterionic species at neutral pH which can accelerate protodeboronation through unimolecular fragmentation.[7]

Q4: I used a Pd(II) precatalyst. How can I minimize the initial homocoupling burst?

A4: While using a Pd(0) source like Pd(PPh₃)₄ can circumvent this issue, Pd(II) precatalysts are often more stable and convenient. To mitigate homocoupling when using Pd(II):

  • Pre-activation: Some protocols suggest pre-heating the catalyst, base, and aryl halide before adding the boronic acid. This allows for the in-situ reduction of Pd(II) to Pd(0) by other means (e.g., phosphine ligand oxidation) before the boronic acid is introduced.[4]

  • Use of Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the primary catalytic cycle.[5]

Section 2: Troubleshooting Guides - In-Depth Solutions

This section provides a systematic approach to troubleshooting, complete with explanations of the underlying chemistry and detailed protocols.

Troubleshooting Issue 1: Excessive Homocoupling
Diagnostic Workflow

G start High Homocoupling Detected q1 Is the reaction rigorously degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Primary Suspect q2 What is the Palladium source? a1_yes->q2 sol1 Implement rigorous degassing protocol (Freeze-Pump-Thaw or Subsurface Sparge). a1_no->sol1 a2_pd0 Pd(0) q2->a2_pd0 a2_pd2 Pd(II) q2->a2_pd2 Potential Cause q3 Is the Ligand:Pd ratio optimal? a2_pd0->q3 sol2 Consider Pd(II) as a contributor. Introduce boronic acid after a brief pre-heating of other components or add a mild reducing agent (e.g., K-formate). a2_pd2->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the base appropriate? a3_yes->q4 sol3 Optimize L:Pd ratio (typically 1:1 to 4:1). Excess ligand can stabilize Pd(0) and accelerate the main cycle. a3_no->sol3 sol4 Consider base strength. Very strong bases can sometimes promote side reactions. Screen alternative bases (e.g., K₃PO₄, K₂CO₃). q4->sol4

Caption: Troubleshooting workflow for minimizing homocoupling.

Core Solutions & Protocols

1. Rigorous Exclusion of Oxygen: This is the most critical factor. Oxygen's presence can initiate a destructive cycle leading to homocoupling.[2][4][5]

  • Protocol: Solvent Degassing via Subsurface Sparge

    • Pour the required solvent into the reaction flask.

    • Insert a long needle or cannula connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface.

    • Insert a second, shorter needle to act as a vent.

    • Bubble the inert gas through the solvent for at least 15-30 minutes.[1] This is more effective than simply purging the headspace.

    • After degassing the solvent, add the reagents (except the catalyst) and continue the subsurface sparge of the entire mixture for another 10-15 minutes before catalyst addition.[1]

2. Catalyst and Ligand Selection: The choice of catalyst and ligand can dramatically influence the relative rates of the desired cross-coupling versus homocoupling.

  • Palladium Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can eliminate the initial burst of homocoupling associated with Pd(II) sources.[3] However, modern, highly active catalyst systems often use Pd(II) precatalysts with specialized ligands.

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are designed to promote the key steps of the Suzuki-Miyaura cycle (oxidative addition and reductive elimination).[13][14] By accelerating the desired reaction, these ligands help to outcompete the homocoupling pathway.

3. Controlled Reagent Addition: Keeping the instantaneous concentration of the boronic acid low can sometimes suppress dimerization.

  • Slow Addition: In challenging cases, setting up the reaction to allow for the slow addition of the boronic acid solution via a syringe pump can minimize its availability for homocoupling.[11]

Troubleshooting Issue 2: Significant Protodeboronation
Mechanistic Considerations

Protodeboronation is highly pH-dependent.[8] The mechanism can involve direct protonolysis of the boronic acid or, more commonly under basic Suzuki conditions, reaction of the activated boronate species with a proton source (often water).[7][15]

G cluster_0 Suzuki-Miyaura Cycle (Desired) cluster_1 Protodeboronation (Side Reaction) A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ (Activated Boronate) A->B + Base (OH⁻) D Transmetalation B->D C L₂Pd(Ar')(X) C->D E Ar-Ar' D->E Reductive Elimination F Ar-B(OH)₂ G [Ar-B(OH)₃]⁻ F->G + Base (OH⁻) H Ar-H G->H + H₂O (Proton Source)

Caption: Competing pathways of transmetalation and protodeboronation.

Core Solutions & Protocols

1. Choice and Handling of Boronic Acid Reagent: The stability of the C-B bond is paramount.

  • Use Boronic Esters: Boronic esters, particularly pinacol esters (Bpin) or MIDA boronates, are generally more stable towards protodeboronation than their corresponding boronic acids.[11][12] While they can still hydrolyze in situ, their use often provides a kinetic advantage for the cross-coupling reaction.[16]

  • "Slow-Release" Strategy: MIDA boronates are a prime example of a "slow-release" approach. They are stable to the reaction conditions but slowly hydrolyze to release the active boronic acid, keeping its concentration low and minimizing decomposition.[6][17]

  • Reagent Purity: Ensure your boronic acid or ester is pure. Impurities can sometimes catalyze decomposition. Purification can be achieved by recrystallization or careful chromatography.[18]

2. Base and Solvent Optimization: The reaction environment must be carefully controlled to disfavor protonolysis.

  • Base Selection: The choice of base is critical. While strong, hydroxide-containing bases like NaOH and KOH are effective, they also increase the concentration of water and hydroxide, which can promote protodeboronation.[16][19]

    • Recommended Alternatives: Consider using weaker, non-hydroxide bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[16] Fluoride sources like KF can also be effective, activating the boronic acid through a different mechanism.[20]

  • Solvent Conditions:

    • Minimize Water: While many Suzuki protocols use aqueous mixtures, excessive water can serve as the proton source for protodeboronation.[16] Use the minimum amount of water necessary for the base to function, or explore anhydrous conditions if feasible for your system.

    • Anhydrous Conditions: For extremely sensitive substrates, switching to a completely anhydrous solvent system (e.g., dry THF, Dioxane) with a soluble base like K₃PO₄ can be highly effective.[6]

Table 1: Base Selection Guide for Minimizing Protodeboronation

BaseTypical ConditionsAdvantagesConsiderations
K₃PO₄ Anhydrous THF, DioxaneStrong base, effective in anhydrous conditions.Can be slow to dissolve.
K₂CO₃ Dioxane/H₂O, Toluene/H₂OInexpensive, widely used.Requires some water for solubility/activity.
Cs₂CO₃ Dioxane, THFHighly effective, often increases reaction rates.More expensive.
KF Anhydrous THF, DioxaneMild, useful for base-sensitive functional groups.Can result in slower reaction rates.[21]

3. Temperature and Reaction Time: Kinetic control is key.

  • Lower the Temperature: Protodeboronation, like most reactions, is accelerated by heat.[8] Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[16]

  • Use a More Active Catalyst: If the desired coupling is sluggish, the boronic acid is exposed to potentially degrading conditions for longer. Instead of increasing the temperature, consider switching to a more active catalyst system (e.g., a more electron-rich Buchwald ligand) to accelerate the productive reaction rate and shorten the overall reaction time.[16]

Section 3: Gold-Standard Experimental Protocol

This protocol incorporates best practices to minimize both homocoupling and protodeboronation for a challenging Suzuki-Miyaura coupling.

Objective: Couple a sensitive (e.g., electron-deficient heteroaryl) boronic ester with an aryl bromide.

Reagents & Setup:

  • Aryl Bromide (1.0 equiv)

  • Boronic Pinacol Ester (1.2 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Palladium Catalyst/Ligand System (e.g., XPhos Pd G2, 2 mol%)

  • Solvent: Anhydrous 1,4-Dioxane

  • Flame-dried Schlenk flask with a magnetic stir bar and condenser

Protocol:

  • Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of Argon.

  • Reagent Addition (Solids): In the flask, combine the aryl bromide, boronic pinacol ester, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times to ensure a thoroughly inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula or syringe.

  • Final Degassing: Sparge the resulting slurry with a subsurface stream of Argon for 15 minutes.

  • Catalyst Addition: Under a positive flow of Argon (counterflow), quickly add the XPhos Pd G2 catalyst.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time required for full conversion of the limiting reagent.

  • Workup: Once complete, cool the reaction to room temperature, quench with water, and proceed with a standard aqueous workup and purification.

By implementing these mechanistically informed strategies, you can significantly suppress unwanted side reactions, leading to higher yields, cleaner reaction profiles, and more reliable synthetic outcomes.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cheal, G. M., & Butler, I. R. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8045–8052. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496–16531. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • ResearchGate. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • ResearchGate. Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. [Link]

  • Singh, Y., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976-1984. [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305–310. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • AL-Zoubi, R. M. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. The Journal of Organic Chemistry, 80(10), 5232-5237. [Link]

  • Isobe, M., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan, 70(1), 84-86. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26877. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(29), 9145–9157. [Link]

  • Rio, J., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(10), 6858–6863. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(42), 16949–16959. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Link]

  • ResearchGate. Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

Sources

Reaction monitoring techniques for 2-Chloro-1,6-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-1,6-naphthyridine. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of diseases.[1][2] The successful synthesis and monitoring of its chlorinated derivative are critical for the development of novel therapeutics.

This guide provides in-depth, experience-driven advice on reaction monitoring techniques and offers practical solutions to common challenges encountered during the synthesis. The information is presented in a flexible question-and-answer format to directly address the issues you may face in the lab.

Synthesis Overview: The Chlorination Pathway

The most common and direct method for synthesizing 2-Chloro-1,6-naphthyridine is through the chlorination of its corresponding lactam, 1,6-naphthyridin-2(1H)-one. This reaction typically employs a potent chlorinating agent, such as phosphorus oxychloride (POCl₃), often at reflux temperatures.[3][4] The reaction involves the conversion of the amide functional group into a chloro-imine, which then tautomerizes to the aromatic 2-chloro derivative.

Given the aggressive nature of the reagents and the potential for side reactions, careful and accurate reaction monitoring is not just recommended—it is essential for achieving high yield and purity.

Frequently Asked Questions: Reaction Monitoring Techniques

This section addresses common questions regarding the setup and execution of analytical techniques to monitor the progress of the chlorination reaction.

Q1: What are the best techniques to monitor the conversion of 1,6-naphthyridin-2(1H)-one to 2-Chloro-1,6-naphthyridine?

The three most effective and widely used techniques for monitoring this reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction progress right at the fume hood. It is inexpensive and provides a rapid visual assessment of the consumption of starting material and the formation of the product.[5]

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture.[6] It provides precise data on the percentage of starting material remaining and the amount of product formed, which is crucial for determining reaction endpoints and kinetics.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both monitoring the reaction and identifying potential byproducts.[7] The mass spectrometer provides structural information, which is invaluable for troubleshooting messy or incomplete reactions.

Q2: How do I correctly set up a Thin-Layer Chromatography (TLC) system for this specific reaction?

Setting up an effective TLC system is crucial for reliable monitoring. The key is to achieve good separation between the more polar starting material (1,6-naphthyridin-2(1H)-one) and the less polar product (2-Chloro-1,6-naphthyridine).

Detailed Protocol: TLC Monitoring
  • Stationary Phase: Use standard silica gel 60 F254 plates.[8]

  • Sample Preparation: Carefully take a small aliquot (a few microliters) from the reaction mixture. Quench it in a vial containing a small amount of saturated sodium bicarbonate solution and a few drops of dichloromethane. Shake well and allow the layers to separate. Spot the organic (bottom) layer on the TLC plate.

  • Mobile Phase (Eluent): A good starting point is a mixture of dichloromethane and methanol. A typical ratio is 98:2 or 95:5 (DCM:MeOH). You can also use ethyl acetate/hexane systems, starting with a 50:50 mixture and adjusting polarity as needed.

  • Spotting: On the baseline of the TLC plate, spot the starting material (if available), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).

  • Development: Place the plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and visualize it under a UV lamp at 254 nm.[8] The starting material, 1,6-naphthyridin-2(1H)-one, should have a lower Rf value (travels less) than the less polar product, 2-Chloro-1,6-naphthyridine. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Q3: Can you provide a reliable starting method for HPLC analysis?

Yes. A reverse-phase HPLC (RP-HPLC) method is well-suited for this analysis. The non-polar stationary phase will retain the less polar product longer than the more polar starting material.

Detailed Protocol: RP-HPLC Method
  • Instrumentation: An HPLC system equipped with a UV detector.[6]

  • Column: A standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice.[9]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[9]

    • Solvent B: Acetonitrile (HPLC grade).

  • Gradient Program: A good starting point is a linear gradient from 30% to 70% Solvent B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: Monitor at 290 nm, where quinoline-like structures often have strong absorbance.[9]

  • Expected Elution Profile: The starting material, 1,6-naphthyridin-2(1H)-one, being more polar, will elute earlier. The product, 2-Chloro-1,6-naphthyridine, will have a longer retention time.

Q4: Is GC-MS a suitable technique for this analysis, and what are the benefits?

GC-MS is an excellent choice as 2-Chloro-1,6-naphthyridine is thermally stable and sufficiently volatile. Its primary advantage is the ability to identify unexpected byproducts by their mass fragmentation patterns, which is critical for optimizing reaction conditions.[7]

Detailed Protocol: GC-MS Method
  • Column: A standard, non-polar capillary column like a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[7]

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.[7]

  • Inlet Temperature: 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from 50 to 500 amu.

    • Ion Source Temperature: 230°C.[7]

  • Data Analysis: The product will have a characteristic molecular ion peak (M+) at m/z 164 and a distinctive M+2 peak around m/z 166 (due to the ³⁷Cl isotope) with an intensity of approximately one-third of the M+ peak.

Technique Stationary Phase / Column Mobile Phase / Temp. Program Key Advantages
TLC Silica Gel 60 F254Dichloromethane:Methanol (98:2)Fast, inexpensive, real-time check.
HPLC C18 Reverse PhaseAcetonitrile/Water + 0.1% AcidQuantitative, accurate determination of conversion.
GC-MS DB-5ms or equivalent100°C to 300°C RampIdentifies byproducts, high sensitivity.
Q5: How can I use ¹H NMR spectroscopy to confirm reaction completion?

¹H NMR is a powerful tool for confirming the final product structure and can also be used to assess the purity of the crude material. The key is to look for the disappearance of the starting material's signals and the appearance of the product's unique spectral signature.

The most significant change will be in the aromatic region of the spectrum. The starting material, 1,6-naphthyridin-2(1H)-one, has protons at positions 2, 3, 4, 5, 7, and 8. Upon chlorination at the C2 position, the proton at C2 is replaced by chlorine, and the chemical shifts of the neighboring protons (especially at C3 and C8) will change significantly.

  • Starting Material (1,6-naphthyridin-2(1H)-one): Expect a set of signals corresponding to the pyridone ring.

  • Product (2-Chloro-1,6-naphthyridine): The ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks at: δ 9.43 (s, 1H), 8.83 (d, 1H), 8.69 (d, 1H), 7.88 (d, 1H), and 7.86 (d, 1H).[3] The disappearance of the starting material's peaks and the emergence of this distinct pattern confirms the successful conversion.

Troubleshooting Guide

This section provides solutions to common problems that may arise during the synthesis and workup of 2-Chloro-1,6-naphthyridine.

Q1: My TLC shows the reaction is messy, with multiple new spots. What is causing this?

Possible Causes:

  • Reaction Temperature is Too High: Excessive heat can cause decomposition of the starting material or product, leading to tar formation and various side products.

  • "Wet" Reagents: Phosphorus oxychloride reacts violently with water. If your POCl₃ is old or has been exposed to atmospheric moisture, it can lead to the formation of phosphoric acid, which can catalyze unwanted side reactions.

  • Impure Starting Material: Impurities in the 1,6-naphthyridin-2(1H)-one will be carried through the reaction and may react to form additional byproducts.

Solutions:

  • Control Temperature: Ensure the reaction is maintained at a steady reflux and not overheated. Use a temperature-controlled heating mantle and a reflux condenser.

  • Use Fresh Reagents: Use a freshly opened bottle of POCl₃ or distill it before use.[10] Always handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Starting Material Purity: Check the purity of your 1,6-naphthyridin-2(1H)-one by NMR or HPLC before starting the reaction.

Q2: The reaction is stalled. My monitoring shows a significant amount of starting material remains even after hours at reflux. What can I do?

Possible Causes:

  • Insufficient Chlorinating Agent: The stoichiometry may be incorrect, or the POCl₃ may have degraded.

  • Poor Solubility: The 1,6-naphthyridin-2(1H)-one may not be sufficiently soluble or well-suspended in the POCl₃ for the reaction to proceed efficiently.

  • Inadequate Temperature: The reaction may not have reached the required reflux temperature to overcome the activation energy.

Solutions:

  • Increase Reagent Stoichiometry: While POCl₃ is often used as the solvent, if you are using it as a reagent in another solvent, ensure you are using a sufficient excess (typically 5-10 equivalents).[11]

  • Improve Agitation: Ensure the reaction mixture is being stirred vigorously to maintain a good suspension.

  • Confirm Reflux Temperature: Check that your heating apparatus is functioning correctly and that the mixture is at a full, rolling reflux (the boiling point of POCl₃ is ~105 °C).

Q3: The workup is difficult. How do I safely and effectively remove the excess POCl₃?

The workup of a POCl₃ reaction must be performed with extreme caution due to its highly exothermic and gas-evolving reaction with water and basic solutions.

Recommended Workup Protocol
  • Cool Down: After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate (Optional but Recommended): Carefully remove the bulk of the excess POCl₃ under reduced pressure (distillation).[11] This significantly reduces the danger of the subsequent quenching step.

  • Quench: In a well-ventilated fume hood, slowly and carefully pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring.[11] Perform this step in a flask that is at least 10 times the volume of the reaction mixture to accommodate potential splashing and gas evolution.

  • Neutralize: Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the remaining acids. Be prepared for significant CO₂ evolution. Continue adding base until the bubbling ceases and the pH of the aqueous layer is basic (~8-9).

  • Extract: Extract the aqueous mixture multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[3]

  • Dry and Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]

Q4: My crude product is a dark, impure solid. What is the best purification strategy?

The primary and most effective method for purifying 2-Chloro-1,6-naphthyridine is silica gel column chromatography.

Recommended Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A common and effective mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with pure DCM and gradually increase the polarity by adding methanol. A gradient from 0% to 2% methanol in DCM is often sufficient to elute the product cleanly.[3]

  • Loading: Dissolve the crude product in a minimal amount of DCM. If it doesn't dissolve completely, you can "dry load" it by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Chloro-1,6-naphthyridine, which should be a yellow solid.[3]

Visual Workflows

To further clarify the experimental process, the following diagrams illustrate the general workflow for reaction monitoring and a decision tree for troubleshooting common issues.

Reaction_Monitoring_Workflow cluster_reaction Reaction Phase cluster_analysis Monitoring Phase cluster_workup Workup & Purification Setup 1. Setup Reaction (1,6-naphthyridin-2(1H)-one + POCl₃) Reflux 2. Heat to Reflux Setup->Reflux Aliquot 3. Take Aliquot Reflux->Aliquot Quench 4. Quench Aliquot Aliquot->Quench TLC 5. TLC Analysis Quench->TLC Decision Complete? TLC->Decision HPLC_GC 6. HPLC / GC-MS (Quantitative Check) Decision->Reflux No Decision->HPLC_GC If needed Workup 7. Quench & Extract Decision->Workup Yes Purify 8. Column Chromatography Workup->Purify Characterize 9. Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for synthesis and monitoring.

Troubleshooting_Workflow Start Problem: Reaction Incomplete/Stalled Check_Temp Is the mixture at a vigorous reflux (~105 °C)? Start->Check_Temp Check_Reagent Are you using fresh, anhydrous POCl₃? Check_Temp->Check_Reagent Yes Increase_Heat Action: Increase heating. Check_Temp->Increase_Heat No Check_Stir Is the mixture stirring vigorously? Check_Reagent->Check_Stir Yes New_Reagent Action: Use freshly distilled or new bottle of POCl₃. Check_Reagent->New_Reagent No Increase_Stir Action: Increase stir rate. Check_Stir->Increase_Stir No Continue Continue reaction and re-monitor. Check_Stir->Continue Yes Increase_Heat->Continue New_Reagent->Continue Increase_Stir->Continue

Caption: Troubleshooting decision tree for an incomplete reaction.

References

  • MDPI. 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. [Link]

  • ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • ResearchGate. (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]

  • European Journal of Chemistry. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. [Link]

  • National Institutes of Health (NIH). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. [Link]

  • MDPI. Spectral Characteristics of 2,7-Naphthyridines. [Link]

  • National Institutes of Health (NIH). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Royal Society of Chemistry. NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA. [Link]

  • GL Sciences. HPLC Column Technical Guide. [Link]

  • SIELC Technologies. Separation of 2-Chloro-6-methoxypyridine on Newcrom R1 HPLC column. [Link]

  • National Institutes of Health (NIH). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Royal Society of Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]

  • ResearchGate. (PDF) Synthesis of 6-chloro-7-phenyldibenzo[b,h][3][12]naphthyridines. [Link]

  • National Institutes of Health (NIH). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (PDF) Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. [Link]

  • Chemical Review and Letters. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. [Link]

  • Beilstein Journal of Organic Chemistry. NMR reaction monitoring in flow synthesis. [Link]

  • National Institutes of Health (NIH). Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques. [Link]

  • National Institutes of Health (NIH). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • PubMed. An expeditious and efficient synthesis of highly functionalized[3][12]-naphthyridines under catalyst-free conditions in aqueous medium. [Link]

  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

Sources

Validation & Comparative

A Comparative Guide to LC-MS and HPLC Methods for Purity Analysis of 2-Chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Chloro-1,6-naphthyridine, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly influence the efficacy and safety of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity analysis of this critical intermediate. The methodologies detailed herein are grounded in established chromatographic principles and align with regulatory expectations for analytical procedure validation.[1][2][3][4]

The Critical Need for Purity Analysis

Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the API, or the formulation process. For a halogenated heterocyclic compound like 2-Chloro-1,6-naphthyridine, potential impurities could include starting materials, by-products from incomplete reactions, or degradants formed under stress conditions.[5][6][7][8] A robust analytical method must be able to separate, detect, and quantify these impurities to ensure the quality and consistency of the final product. The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, such as the need for identification of unknown impurities versus routine quality control.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Quality Control

HPLC with UV detection is a widely adopted technique for routine purity analysis and quality control in the pharmaceutical industry due to its robustness, reliability, and cost-effectiveness.[9][10][11] The principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase, with detection based on the analyte's ability to absorb UV light.[12][13]

Experimental Protocol: Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial as it can resolve the main peak from any potential degradation products that might arise under various stress conditions.[14][15]

Chromatographic Conditions:

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns provide excellent retention and separation for a wide range of non-polar to moderately polar compounds like 2-Chloro-1,6-naphthyridine.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape of basic compounds and is compatible with mass spectrometry if the method is transferred.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities with good resolution and within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic and heterocyclic compounds. A diode array detector (DAD) can be used to monitor multiple wavelengths and assess peak purity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.This solvent mixture is compatible with the mobile phase and ensures good solubility of the analyte.

System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria as per pharmacopeial guidelines.[16][17][18][19][20][21] This typically includes parameters like theoretical plates, tailing factor, and repeatability of injections.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Sample (0.5 mg/mL) SystemEquilibration Equilibrate HPLC System SamplePrep->SystemEquilibration MobilePhasePrep Prepare Mobile Phases (A & B) MobilePhasePrep->SystemEquilibration SST Perform System Suitability Test SystemEquilibration->SST SampleInjection Inject Sample SST->SampleInjection DataAcquisition Acquire Chromatographic Data SampleInjection->DataAcquisition PeakIntegration Integrate Peaks DataAcquisition->PeakIntegration PurityCalculation Calculate Purity (% Area) PeakIntegration->PurityCalculation ReportGeneration Generate Report PurityCalculation->ReportGeneration

Caption: Workflow for HPLC-UV purity analysis of 2-Chloro-1,6-naphthyridine.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Tool for Identification and Quantification

LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[22][23] This technique is invaluable for identifying unknown impurities by providing molecular weight information and, with tandem mass spectrometry (MS/MS), structural details.

Experimental Protocol: LC-MS Method for Impurity Profiling

The chromatographic conditions for LC-MS are often similar to those for HPLC-UV, but with the critical requirement that the mobile phase components are volatile and compatible with the mass spectrometer's ion source.

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
LC System UHPLC or HPLC systemUHPLC systems can provide faster analysis and better resolution.
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)A smaller dimension column is often used with LC-MS to reduce solvent consumption and improve sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterVolatile and promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile and compatible with MS detection.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18.1-20 min: 5% BA gradient suitable for separating a range of impurities.
Flow Rate 0.3 mL/minA lower flow rate is typical for 2.1 mm ID columns and is optimal for many ESI sources.
Column Temperature 40 °CHigher temperatures can improve peak shape and reduce viscosity.
Injection Volume 2 µLSmaller injection volumes are common in LC-MS to avoid overloading the ion source.
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.A lower concentration is often used to prevent detector saturation.
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Q-TOF provides accurate mass measurements for elemental composition determination of unknowns. QqQ is excellent for targeted quantification.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar and moderately polar molecules. The nitrogen atoms in the naphthyridine ring are readily protonated in positive mode.
Scan Mode Full Scan (m/z 100-1000) and Targeted MS/MSFull scan is used for impurity detection and identification. Targeted MS/MS is used for structural elucidation of specific impurities.
LC-MS Workflow

LCMS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis SamplePrep Prepare Sample (0.1 mg/mL) SystemEquilibration Equilibrate LC-MS System SamplePrep->SystemEquilibration MobilePhasePrep Prepare Volatile Mobile Phases MobilePhasePrep->SystemEquilibration TuneMS Tune Mass Spectrometer SystemEquilibration->TuneMS SampleInjection Inject Sample TuneMS->SampleInjection DataAcquisition Acquire Full Scan & MS/MS Data SampleInjection->DataAcquisition PeakDetection Detect & Integrate Peaks DataAcquisition->PeakDetection ImpurityID Identify Impurities (Accurate Mass & Fragmentation) PeakDetection->ImpurityID Quantification Quantify Impurities (if required) ImpurityID->Quantification ReportGeneration Generate Report Quantification->ReportGeneration

Caption: Workflow for LC-MS purity analysis and impurity identification of 2-Chloro-1,6-naphthyridine.

Comparative Analysis of HPLC-UV and LC-MS

FeatureHPLC-UVLC-MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.[22]
Selectivity Moderate. Relies on chromatographic separation. Co-eluting peaks with similar UV spectra can be difficult to resolve.High. Can distinguish between compounds with the same retention time but different mass-to-charge ratios.
Sensitivity Good. Typically in the low ng range on-column.Excellent. Can reach pg or even fg levels on-column, depending on the analyte and instrument.
Identification Limited to comparison of retention times with known standards. Peak purity can be assessed with a DAD.Provides molecular weight and fragmentation data, enabling the identification of unknown impurities.[24][25]
Quantification Excellent. Highly reproducible and accurate for known analytes with a reference standard.Good to Excellent. Can be highly accurate with the use of appropriate internal standards.
Robustness High. Well-established and rugged technology suitable for routine QC environments.Moderate to High. More complex instrumentation that can be sensitive to matrix effects and requires more specialized maintenance.
Cost Lower initial investment and operational costs.Higher initial investment and operational costs.
Primary Application Routine quality control, purity testing, and stability studies for known compounds.[11]Impurity profiling, identification of unknown degradants, and trace-level analysis.[26]

Conclusion: A Synergistic Approach

For the comprehensive purity analysis of 2-Chloro-1,6-naphthyridine, HPLC-UV and LC-MS are not mutually exclusive but rather complementary techniques. HPLC-UV serves as a robust and reliable method for routine quality control, ensuring batch-to-batch consistency once the impurity profile is well-characterized. LC-MS, with its unparalleled sensitivity and identification capabilities, is indispensable during process development, forced degradation studies, and for the definitive identification of any new or unknown impurities.

By leveraging the strengths of both methodologies, researchers, scientists, and drug development professionals can establish a comprehensive control strategy that ensures the purity, safety, and quality of 2-Chloro-1,6-naphthyridine, ultimately contributing to the development of safer and more effective medicines. The choice of method should be guided by the specific analytical objective, the stage of drug development, and regulatory requirements.[3][4][27]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare. European Directorate for the Quality of Medicines & HealthCare. (2022-07-27).
  • 2.2.46.
  • <621> Chromatography - US Pharmacopeia (USP). US Pharmacopeia (USP). (2021-11-19).
  • <621> Chrom
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
  • Quality Guidelines - ICH. ICH.
  • Understanding USP Chapter 621: HPLC Method Guidelines - Phenomenex. Phenomenex. (2017-06-28).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. (2021-09-17).
  • Revision of European Pharmacopeia (EP) Chapter 2.2.46 - Phenomenex. Phenomenex. (2017-09-13).
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ema.europa.eu.
  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate.
  • 2.2.46.
  • 2-CHLORO-1,6-NAPHTHYRIDINE CAS#: 23616-33-3 - ChemicalBook. ChemicalBook.
  • A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS - University of Vienna - u:cris-Portal. University of Vienna.
  • Synthesis of 2H-benzo[b][1][12]naphthyridin-1-one and... - ResearchGate . ResearchGate.

  • Synthetic Strategies, Reactivity and Applic
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
  • Synthesis of Novel Benzo[b][1][12]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - MDPI . MDPI. (2023-02-09).

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Stability indicating study by using different analytical techniques - IJSDR. IJSDR.
  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.
  • Guide to achieving reliable quantit
  • 2-chloro-1,6-naphthyridine CAS NO.23616-33-3 - Career Henan Chemical Co. Career Henan Chemical Co.
  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide - Azerbaijan Medical Journal. Azerbaijan Medical Journal.
  • A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment - Benchchem. Benchchem.
  • Transfer of a compendial LC method for impurity analysis of chlorhexidine from a Waters Alliance HPLC system to a. assets.thermofisher.com.
  • LC-MS Grade Solvents and Reagents - Sigma-Aldrich. Sigma-Aldrich.
  • (PDF) Rapid, Direct, and Sensitive Determination of Aziridine and 2-Chloroethylamine by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry - ResearchGate.
  • A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - Indian Journal of Pharmaceutical Sciences. Indian Journal of Pharmaceutical Sciences.
  • Separation of 2-Chloro-6-methoxypyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • 2-Chloro-1,6-naphthyridine | 23616-33-3 - Sigma-Aldrich. Sigma-Aldrich.
  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. scinapse.io.
  • Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed. PubMed.

Sources

A Comparative Guide to the Reactivity of 2-Chloro-1,6-naphthyridine and 2-Bromo-1,6-naphthyridine in Catalytic Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the 1,6-naphthyridine scaffold is a privileged heterocyclic motif, appearing in a multitude of biologically active compounds and functional materials. The strategic functionalization of this core is paramount for the modulation of its physicochemical and pharmacological properties. Among the most versatile synthons for such modifications are the 2-halo-1,6-naphthyridines. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-chloro-1,6-naphthyridine and 2-bromo-1,6-naphthyridine. We will explore their relative performance in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as well as in nucleophilic aromatic substitution (SNAr) reactions. This analysis is grounded in established chemical principles and supported by experimental data from analogous systems to provide actionable insights for synthetic route design and optimization.

Accessibility of Starting Materials: Synthesis of 2-Halo-1,6-naphthyridines

The practical utility of a building block is intrinsically linked to its accessibility. Both 2-chloro- and 2-bromo-1,6-naphthyridine are typically synthesized from the common precursor, 1,6-naphthyridin-2(1H)-one.

Synthesis of 2-Chloro-1,6-naphthyridine: The conversion of 1,6-naphthyridin-2(1H)-one to 2-chloro-1,6-naphthyridine is a standard procedure involving treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)[1]. The reaction is generally robust and proceeds in high yield.

Synthesis of 2-Bromo-1,6-naphthyridine: Similarly, 2-bromo-1,6-naphthyridine can be prepared from 1,6-naphthyridin-2(1H)-one using a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅. While less commonly documented for this specific isomer, this transformation is a well-established method for the synthesis of 2-bromopyridines and other bromo-naphthyridines.

Synthesis Naphthyridinone 1,6-Naphthyridin-2(1H)-one Chloro 2-Chloro-1,6-naphthyridine Naphthyridinone->Chloro POCl₃ or PCl₅, Δ Bromo 2-Bromo-1,6-naphthyridine Naphthyridinone->Bromo POBr₃ or PBr₃/PBr₅, Δ

Caption: General synthetic routes to 2-chloro- and 2-bromo-1,6-naphthyridine.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halide in these reactions is a critical determinant of the reaction's success, influencing catalyst choice, reaction conditions, and overall efficiency.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond. A weaker C-X bond facilitates this step, leading to faster reaction rates and milder required conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. When comparing the reactivity of 2-chloro- and 2-bromo-1,6-naphthyridine in this reaction, the general trend holds true: the bromo derivative is expected to be significantly more reactive.

Feature2-Bromo-1,6-naphthyridine2-Chloro-1,6-naphthyridine
Reactivity HighModerate to Low
Typical Catalysts Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with various phosphine ligandsRequires more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2]
Reaction Temperature Typically 80-120 °COften requires higher temperatures (>100 °C)
Reaction Time Generally shorterCan be significantly longer
Side Reactions Lower propensity for catalyst deactivation.Higher risk of catalyst deactivation and competing side reactions.

Expertise & Experience: For a standard Suzuki-Miyaura coupling, starting with 2-bromo-1,6-naphthyridine is generally the more conservative and often higher-yielding approach, especially when using common palladium catalysts. The higher reactivity of the C-Br bond allows for a broader range of coupling partners and more forgiving reaction conditions. While the coupling of 2-chloro-1,6-naphthyridine is certainly achievable, it often necessitates more specialized and expensive catalyst systems and more rigorous optimization of reaction parameters.[2]

Suzuki_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Halonaphthyridine 2-Halo-1,6-naphthyridine (1.0 equiv) Degas Degas Solvent (e.g., Dioxane/H₂O) Halonaphthyridine->Degas Boronic_acid Boronic Acid/Ester (1.2-1.5 equiv) Boronic_acid->Degas Base Base (e.g., K₂CO₃) (2.0-3.0 equiv) Base->Degas Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) Degas->Catalyst Heat Heat to 80-120 °C Catalyst->Heat Quench Reaction Quench Heat->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product 2-Aryl-1,6-naphthyridine Purify->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of 2-halo-1,6-naphthyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[3] Similar to the Suzuki-Miyaura coupling, the reactivity of the halide plays a crucial role.

Feature2-Bromo-1,6-naphthyridine2-Chloro-1,6-naphthyridine
Reactivity HighModerate to Low
Typical Catalysts Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP, Xantphos.Requires more advanced catalyst systems with bulky, electron-rich ligands such as Josiphos, Buchwald's biaryl phosphines (e.g., XPhos, RuPhos), or NHC ligands.[4]
Base Selection A wide range of bases can be effective (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).Often requires strong, non-nucleophilic bases like NaOt-Bu or LHMDS.
Reaction Temperature Generally 80-110 °C.May require higher temperatures and longer reaction times.
Substrate Scope Broader scope of amine coupling partners.May be more challenging with less nucleophilic or sterically hindered amines.

Trustworthiness: The choice between the chloro and bromo derivative in Buchwald-Hartwig amination should be guided by the desired complexity of the target molecule and the availability of advanced catalyst systems. For routine aminations, the bromo-substituted naphthyridine offers a more reliable and often more straightforward path to the desired product. The chloro-analogue becomes a viable option when cost is a primary driver and the necessary specialized catalysts and expertise for their use are available.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend for halides in nucleophilic aromatic substitution (SNAr) is not solely dependent on the C-X bond strength. The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[5] The rate of this reaction is influenced by two key factors: the rate of nucleophilic attack (addition) and the rate of leaving group departure (elimination).

The electron-withdrawing nature of the halogen and the nitrogen atoms in the 1,6-naphthyridine ring activates the C2 position for nucleophilic attack. The relative reactivity of 2-chloro- and 2-bromo-1,6-naphthyridine in SNAr reactions is more nuanced than in cross-coupling.

  • Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine. This stronger electron-withdrawing inductive effect makes the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to nucleophilic attack. This can lead to a faster rate of formation of the Meisenheimer complex for the chloro derivative.

  • Leaving Group Ability: The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride. This can lead to a faster rate of elimination from the Meisenheimer complex for the bromo derivative.

The overall observed reactivity is a balance of these two opposing effects. In many heteroaromatic systems, the rate-determining step is the initial nucleophilic attack, and therefore, the chloro-substituted compound can be more reactive than the bromo-substituted one. However, the specific nucleophile and reaction conditions can alter this trend.

Feature2-Chloro-1,6-naphthyridine2-Bromo-1,6-naphthyridine
Reactivity Potentially higher due to the greater electrophilicity of the C2 carbon.Generally good reactivity, with bromide being a better leaving group.
Reaction Conditions Can often proceed under milder conditions (lower temperatures).May require slightly more forcing conditions to facilitate the initial attack.
Typical Nucleophiles Amines, alkoxides, thiolates.Amines, alkoxides, thiolates.
Considerations The higher reactivity can sometimes lead to side reactions if other electrophilic sites are present.A reliable and predictable substrate for SNAr.

SNAr_Mechanism start 2-Halo-1,6-naphthyridine meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer + Nu⁻ (Addition) nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product 2-Substituted-1,6-naphthyridine meisenheimer->product - X⁻ (Elimination) halide Halide ion (X⁻) meisenheimer->halide

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Conclusion and Recommendations

The choice between 2-chloro-1,6-naphthyridine and 2-bromo-1,6-naphthyridine as a synthetic intermediate is a strategic decision that depends on the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig): 2-Bromo-1,6-naphthyridine is the superior choice for general applications. Its higher reactivity allows for the use of a wider range of standard catalysts and milder reaction conditions, leading to more reliable and often higher-yielding outcomes. 2-Chloro-1,6-naphthyridine is a viable, more cost-effective alternative, but its successful implementation requires access to more specialized and highly active catalyst systems and may necessitate more extensive reaction optimization.

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions: 2-Chloro-1,6-naphthyridine is often the more reactive substrate due to the higher electrophilicity of the carbon atom at the 2-position, which facilitates the initial nucleophilic attack. This can translate to faster reactions and milder conditions. However, 2-bromo-1,6-naphthyridine remains a highly effective substrate for SNAr, and its slightly lower reactivity can sometimes be advantageous in complex molecules where selectivity is a concern.

Ultimately, the selection of the appropriate 2-halo-1,6-naphthyridine should be made on a case-by-case basis, taking into account the specific reaction, available resources, and the overall synthetic strategy.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted 1,6-Naphthyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] Its rigid, planar structure provides a unique framework for the strategic placement of functional groups, enabling fine-tuning of pharmacological properties. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of substituted 1,6-naphthyridines, with a particular focus on their role as kinase inhibitors in oncology. By synthesizing data from numerous studies, we aim to provide actionable insights for the rational design of novel and potent therapeutic agents.

The 1,6-Naphthyridine Core: A Scaffold Ripe for Optimization

The 1,6-naphthyridine ring system, a bicyclic heteroaromatic compound, offers multiple positions for substitution, each with a distinct impact on the molecule's interaction with its biological target. Understanding the influence of substituents at these key positions is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

Comparative Structure-Activity Relationship Analysis

The biological activity of 1,6-naphthyridine derivatives is profoundly influenced by the nature and position of their substituents. Below, we compare the SAR of these compounds across several important kinase targets.

Key Substitution Points and Their Influence on Kinase Inhibition

The 1,6-naphthyridine scaffold offers several key positions for chemical modification that significantly impact biological activity. The most extensively studied positions are N1, C2, C3, C5, C7, and C8 of the related 1,6-naphthyridin-2(1H)-one core structure.[3][4]

The N1 position of the 1,6-naphthyridin-2(1H)-one ring is crucial for modulating the compound's interaction with the hinge region of many kinases.

  • Small alkyl groups or hydrogen: Often lead to potent activity. For instance, in a series of c-Met kinase inhibitors, an N1-alkyl substituent bearing a terminal free amino group was found to be essential for retaining effective inhibition.[5]

  • Bulky aromatic groups: Can be well-tolerated and may enhance potency by forming additional interactions within the ATP-binding pocket.

The C2-position is frequently occupied by a substituted phenyl ring, which often projects into the solvent-exposed region of the kinase.

  • Urea-based substituents: The introduction of a urea or thiourea moiety at the C2-amino position can significantly enhance potency, as seen in VEGFR-2 inhibitors where a -NHCONHtBu group led to potent inhibitory activity.[6] In contrast, a simple -NH2 group at this position resulted in poor efficacy.[6]

  • Aromatic and heteroaromatic rings: The nature of the aryl group at C3 can dictate selectivity. For example, 3-(3,5-dimethoxyphenyl) derivatives of 1,6-naphthyridine-2,7-diamines showed high selectivity for FGFR-1.[7]

These positions are critical for achieving both potency and selectivity.

  • C5-position: Introduction of a 4'-carboxamide phenoxy group at the C-5 position has been shown to significantly improve the potency of c-Met kinase inhibitors.[5]

  • C7-position: A 7-aryl group, particularly with para-substitution, is often necessary for potent SYK inhibition.[8] Furthermore, combining this with 5-aminoalkylamino substituents can further boost potency.[8]

Comparative Inhibitory Activity Against Key Kinase Targets

The following table summarizes the inhibitory activities of representative substituted 1,6-naphthyridines against various kinase targets, highlighting the impact of different substitution patterns.

Compound IDCore ScaffoldKey SubstituentsTarget KinaseIC50 (nM)Reference
25c 1,6-NaphthyridinoneQuinazoline at C5AXL1.1[9]
2t 1H-imidazo[4,5-h][9][10]naphthyridin-2(3H)-oneN1-alkyl-amine, N3-benzyl, C5-phenoxy-carboxamidec-Met2600[5]
VEGFR-2 Inhibitor 1,6-NaphthyridineC2-NHCONHtBuVEGFR-23-6[6]
FGFR-1 Inhibitor 1,6-Naphthyridine-2,7-diamineC3-(3,5-dimethoxyphenyl), C2-ureaFGFR-131[7]
mTOR Inhibitor (Torin1) Benzo[h][9][10]naphthyridin-2(1H)-one-mTOR5.4 (biochemical)[11]
mTOR Inhibitor (Torin2) Benzo[h][9][10]naphthyridin-2(1H)-one9-(6-aminopyridin-3-yl), 1-(3-(trifluoromethyl)phenyl)mTOR0.25 (cellular)[12]

Experimental Protocols

General Synthesis of Substituted 1,6-Naphthyridin-2(1H)-ones

A common and versatile method for the synthesis of the 1,6-naphthyridin-2(1H)-one scaffold involves the construction from a preformed pyridine ring.[13]

Step 1: Synthesis of the Pyridine Precursor A substituted 4-chloropyridine, such as ethyl 4,6-dichloro-3-pyridinecarboxylate, serves as a versatile starting material.[13]

Step 2: Amination of the Pyridine Ring The 4-chloro substituent is displaced by an amine, which will become the N1-substituent of the final product. This reaction is typically carried out in the presence of a base.

Step 3: Condensation and Cyclization The resulting aminopyridine is then condensed with a suitable partner, such as methyl phenylacetate, to construct the second ring and afford the 1,6-naphthyridin-2(1H)-one core.[13]

Step 4: Further Functionalization The remaining chloro-substituent at C7 can be further functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a diverse range of substituents.

G cluster_synthesis General Synthetic Workflow Start Substituted 4-Chloropyridine Step1 Amination (R-NH2, Base) Start->Step1 Intermediate1 Aminopyridine Intermediate Step1->Intermediate1 Step2 Condensation & Cyclization (e.g., Methyl Phenylacetate) Intermediate1->Step2 Core 1,6-Naphthyridin-2(1H)-one Core Step2->Core Step3 Further Functionalization (e.g., Suzuki Coupling) Core->Step3 Final Substituted 1,6-Naphthyridine Derivative Step3->Final

Caption: General synthetic workflow for substituted 1,6-naphthyridines.

In Vitro Kinase Inhibition Assay (Example: AXL Kinase)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

1. Reagents and Materials:

  • Recombinant human AXL kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Time-Resolved Fluorescence (TRF) plate reader

2. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant AXL kinase, and the test compound.

  • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a solution containing EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the Europium-labeled anti-phosphotyrosine antibody and incubate to allow for binding to the phosphorylated substrate.

  • Wash the plate again.

  • Add enhancement solution and read the plate on a TRF plate reader.

3. Data Analysis:

  • The TRF signal is proportional to the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each compound concentration relative to the control (DMSO only).

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_assay Kinase Inhibition Assay Workflow A Prepare Compound Dilutions B Add Kinase & Compound to Plate A->B C Incubate B->C D Initiate Reaction (Substrate + ATP) C->D E Stop Reaction (EDTA) D->E F Transfer to Streptavidin Plate E->F G Add Eu-Antibody F->G H Wash & Read Plate (TRF) G->H I Calculate IC50 H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

1,6-Naphthyridines in the Clinic: A Glimpse into Therapeutic Potential

The therapeutic promise of the 1,6-naphthyridine scaffold is underscored by the number of derivatives that have entered clinical trials, particularly for the treatment of cancer.[1][14] While specific structural details of all clinical candidates are not always publicly available, the general trend points towards highly substituted derivatives designed to optimize target engagement and pharmacokinetic properties. The exploration of this scaffold continues to be an active area of research, with the potential to deliver novel and effective therapies for a range of diseases.

Conclusion

The 1,6-naphthyridine scaffold represents a highly versatile and fruitful starting point for the design of potent and selective inhibitors of various biological targets, most notably protein kinases. A thorough understanding of the structure-activity relationships, particularly the influence of substituents at key positions of the naphthyridine core, is essential for the successful development of novel drug candidates. This guide has provided a comparative overview of these relationships, supported by experimental data and protocols, to aid researchers in their quest for the next generation of 1,6-naphthyridine-based therapeutics. The continued exploration of this remarkable scaffold holds significant promise for addressing unmet medical needs.

References

Navigating the Bioactive Landscape of Chloro-Naphthyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the naphthyridine scaffold represents a privileged heterocyclic system, consistently yielding compounds with a wide spectrum of pharmacological activities. The introduction of a chlorine atom onto this scaffold can significantly modulate its biological profile, influencing factors such as metabolic stability, binding affinity, and overall efficacy. This guide provides an in-depth, objective comparison of the biological activities of 2-Chloro-1,6-naphthyridine and its isomers, drawing upon available experimental data to illuminate the nuanced structure-activity relationships (SAR) that govern their therapeutic potential.

While direct comparative studies of the parent chloro-naphthyridine isomers are scarce in publicly available literature, a comparative analysis of their derivatives offers valuable insights. This guide will synthesize data from various studies to construct a comparative framework, focusing on anticancer, antimicrobial, and enzyme inhibitory activities.

The Naphthyridine Core: A Versatile Pharmacophore

Naphthyridines, composed of two fused pyridine rings, exist as six distinct isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), each offering a unique spatial arrangement of nitrogen atoms and substitution vectors.[1] This structural diversity is a key driver of their broad biological activity, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The 1,8-naphthyridine isomer, in particular, has been extensively studied, leading to the development of antibacterial agents like nalidixic acid.[5]

The position of the chlorine substituent on the naphthyridine ring is a critical determinant of biological activity. Chlorine, being an electron-withdrawing group, can alter the electronic distribution of the aromatic system, impacting interactions with biological targets.[6] Furthermore, its size and lipophilicity can influence cell permeability and binding pocket occupancy.[7]

Comparative Analysis of Biological Activity

This section will delve into the known biological activities of derivatives of 2-Chloro-1,6-naphthyridine and other chloro-naphthyridine isomers, categorized by their therapeutic potential.

Anticancer Activity: A Tale of Isomeric Divergence

The anticancer potential of chloro-substituted naphthyridines is a burgeoning area of research, with different isomers exhibiting activity against a range of cancer cell lines.

1,6-Naphthyridine Derivatives:

1,8-Naphthyridine Derivatives:

The 1,8-naphthyridine scaffold has yielded several potent anticancer agents. Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated significant cytotoxicity. For example, compound 47 showed an IC50 of 0.41 µM against the MIAPaCa pancreatic cancer cell line, and compound 36 had an IC50 of 1.19 µM against the PA-1 ovarian cancer cell line.[11] Furthermore, a series of 7-chloro-1,8-naphthyridine derivatives have shown both high cytotoxicity against various cancer cell lines and anti-inflammatory properties through the inhibition of pro-inflammatory cytokine secretion.[12]

1,7-Naphthyridine Derivatives:

Derivatives of 5-Bromo-8-chloro-1,7-naphthyridine have been explored as kinase inhibitors, specifically targeting Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[13] The presence of a chlorine atom at the 8-position was found to enhance the inhibitory activity compared to the unsubstituted analog.[13]

Table 1: Comparative Anticancer Activity (IC50) of Chloro-Naphthyridine Derivatives

Isomer ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
1,8-NaphthyridineHalogen substituted carboxamide (Cpd 47)MIAPaCa (Pancreatic)0.41[11]
1,8-NaphthyridineHalogen substituted carboxamide (Cpd 36)PA-1 (Ovarian)1.19[11]
1,7-Naphthyridine8-Chloro-2-(2-ethoxyphenyl) (Cpd 7)(PIP4K2A inhibition)0.0031[13]
1,7-Naphthyridine8-Chloro-2-(2-methoxyphenyl) (Cpd 8)(PIP4K2A inhibition)0.0045[13]

Note: The data presented is for derivatives and not the parent chloro-naphthyridine isomers. Direct comparison should be made with caution.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The antimicrobial properties of naphthyridines are well-established, with chloro-substitution often playing a role in enhancing activity.

1,5-Naphthyridine Derivatives:

Structure-activity relationship studies of 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors have shown that substitutions at the C-2 and C-7 positions are critical for antibacterial activity. Specifically, a halogen at the C-7 position was found to be favorable.[14]

1,8-Naphthyridine Derivatives:

The presence of a 4-chloro substituent on a phenyl ring attached to a 1,8-naphthyridine core has been associated with potent antibacterial and antifungal activity.[5]

2,7-Naphthyridine Derivatives:

Certain 2,7-naphthyridine derivatives have demonstrated selective antimicrobial activity against Staphylococcus aureus, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 8 mg/L.[15]

Table 2: Comparative Antimicrobial Activity (MIC) of Chloro-Naphthyridine Derivatives

Isomer ScaffoldDerivative TypeTarget OrganismMIC (mg/L)Reference
2,7-NaphthyridineSubstituted 2,7-naphthyridineStaphylococcus aureus8[15]

Note: The data is for specific derivatives and does not represent the entire class of isomers. Further research is needed for a comprehensive comparison.

Enzyme Inhibitory Activity: Targeting Critical Pathways

The ability of chloro-naphthyridines to inhibit specific enzymes is a key mechanism behind their therapeutic effects.

1,6-Naphthyridine Derivatives:

As mentioned, derivatives of this scaffold have been developed as inhibitors of Hsp90 and FGFR4.[8][10] Additionally, 8-hydroxy-[16][17]naphthyridines have been identified as novel inhibitors of HIV-1 integrase, with one derivative showing an IC50 of 10 nM for strand transfer inhibition.[18]

1,8-Naphthyridine Derivatives:

Derivatives of 1,8-naphthyridine have been investigated as inhibitors of DNA gyrase, a crucial bacterial enzyme.[5]

Experimental Methodologies: A Foundation for Reliable Data

The biological activities discussed are typically evaluated using standardized in vitro assays. Understanding these protocols is crucial for interpreting and comparing experimental data.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (chloro-naphthyridine derivatives) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Step-by-Step Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Visualizing the Scientific Process

To better understand the relationships and workflows involved in the study of chloro-naphthyridines, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Chloro-Naphthyridine Isomers/Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial enzyme Enzyme Inhibition Assays purification->enzyme data_analysis Determination of IC50 / MIC / Ki values cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: A generalized experimental workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of chloro-naphthyridine derivatives.

SAR_Logic Scaffold Naphthyridine Scaffold Isomerism Isomeric Position of Nitrogens (1,6- vs 1,8- etc.) Scaffold->Isomerism influences Activity Biological Activity (Anticancer, Antimicrobial, etc.) Isomerism->Activity determines Chlorine Position of Chlorine Atom Chlorine->Activity modulates Substituents Other Substituents (R groups) Substituents->Activity modifies

Caption: Logical relationship illustrating how the naphthyridine scaffold, isomerism, chlorine position, and other substituents collectively influence biological activity.

Conclusion and Future Directions

This guide has synthesized the available data to provide a comparative overview of the biological activities of 2-Chloro-1,6-naphthyridine and its isomers. While direct comparative studies on the parent compounds are lacking, the analysis of their derivatives reveals several key insights:

  • Isomeric Scaffolds Matter: The arrangement of nitrogen atoms in the naphthyridine core significantly influences the type and potency of biological activity. The 1,8- and 1,6-naphthyridine scaffolds appear to be particularly promising for the development of anticancer agents.

  • Chloro-Substitution is a Potent Modulator: The presence and position of a chlorine atom can enhance the biological activity of naphthyridine derivatives, as seen in various anticancer and antimicrobial examples.

  • Diverse Therapeutic Potential: Chloro-substituted naphthyridines exhibit a broad range of biological activities, including cytotoxicity against various cancer cell lines, inhibition of bacterial growth, and modulation of key enzyme functions.

The lack of direct comparative data highlights a significant gap in the current understanding of these compounds. Future research should focus on the systematic synthesis and side-by-side biological evaluation of all positional chloro-isomers of each naphthyridine scaffold. Such studies would provide a much clearer and more definitive understanding of the structure-activity relationships and would be invaluable for the rational design of novel therapeutic agents based on the versatile naphthyridine core.

References

  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2423-2428. [Link]

  • Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 501-508. [Link]

  • ResearchGate. (n.d.). Chemistry and Biological Activities of 1,8-Naphthyridines. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 59(4), 920-927. [Link]

  • Li, X., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5667. [Link]

  • Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 501-508. [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-1,7-naphthyridine. Retrieved from [Link]

  • Kamala Prasad, V., et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119. [Link]

  • Raghunath, B. T., et al. (2016). Synthesis and Antimicrobial Activity of Benzo[H][16][17]Naphthyridine Derivatives. ResearchGate. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis, Reactions, and Biological Activity of Benzo[h][16][17]naphthyridine Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2351-2358. [Link]

  • Naumann, K. (1999). Influence of chlorine substituents on biological activity of chemicals: a review. Journal für praktische Chemie/Chemiker-Zeitung, 341(5), 417-435. [Link]

  • Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative... possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606-613. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of novel naphthyridine compounds. Retrieved from [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Wójcik, K., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Kamala Prasad, V., et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace. [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 934-941. [Link]

  • Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 119, 137-149. [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-1,7-naphthyridine. Retrieved from [Link]

  • Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • Pais, G. C., et al. (2002). Design and synthesis of 8-hydroxy-[16][17]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of Medicinal Chemistry, 45(15), 3184-3194. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]

  • ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved from [Link]

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(1), 173. [Link]

  • Román, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(10), 2969. [Link]

  • ResearchGate. (n.d.). (PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2014). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Current Pharmaceutical Design, 20(10), 1545-1567. [Link]

  • Desai, N. C., & Trivedi, A. R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Heterocyclic Chemistry, 10(4), 269-272. [Link]

Sources

A Comparative Guide to the In Vitro Biological Activity of 2-Amino-5-chloro-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 1,8-naphthyridine scaffold represents a privileged structure in the quest for novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of the in vitro biological activity of a specific subclass, the 2-amino-5-chloro-1,8-naphthyridine derivatives. By synthesizing experimental data, elucidating the underlying mechanisms of action, and providing detailed experimental protocols, this document serves as a technical resource to facilitate objective comparisons with established alternatives and guide future drug discovery efforts.

The 2-Amino-5-chloro-1,8-naphthyridine Scaffold: A Versatile Core

The introduction of an amino group at the C2 position and a chlorine atom at the C5 position of the 1,8-naphthyridine core creates a unique electronic and structural landscape, offering multiple points for chemical modification.[1] This versatility allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective therapeutic candidates.

Anticancer Activity: Targeting the Machinery of Cell Division

A significant body of research has highlighted the potent anticancer properties of 1,8-naphthyridine derivatives.[2][3] The primary mechanism of action for many of these compounds is the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and cell division.[2][4] By stabilizing the enzyme-DNA complex, these derivatives induce DNA strand breaks, ultimately triggering apoptosis in cancer cells.[2]

Comparative In Vitro Cytotoxicity

The cytotoxic potential of 2-amino-5-chloro-1,8-naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below and compared with the established chemotherapeutic agent, doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Derivative 36 (Halogen-substituted) PA-1 (Ovarian)1.19[2]
Derivative 47 (Halogen-substituted) MIAPaCa (Pancreatic)0.41[2]
K-562 (Leukemia)0.77[2]
Derivative 29 (Unsubstituted heteroaryl) PA-1 (Ovarian)0.41[2]
SW620 (Colon)1.4[2]
Doxorubicin K-562 (Leukemia)~0.05[4]
MIAPaCa (Pancreatic)~0.1[5]

Key Insights: Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, such as compounds 36 and 47, have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2] Notably, compound 47 exhibited sub-micromolar IC50 values against pancreatic and leukemia cell lines.[2] While not as potent as doxorubicin, these derivatives represent promising scaffolds for the development of novel anticancer agents with potentially different toxicity profiles.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1][2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the 2-amino-5-chloro-1,8-naphthyridine derivatives and a positive control (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting the percentage of viability against the compound concentration.[2]

Mechanistic Insight: Topoisomerase II Inhibition Assay

This assay determines if a compound inhibits the activity of Topoisomerase II by assessing the relaxation of supercoiled plasmid DNA.[2][6]

Principle: Topoisomerase II relaxes supercoiled DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II enzyme, and the test compound at various concentrations in an appropriate reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant.

  • Agarose Gel Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the enzyme-only control.[2][7]

Topoisomerase_II_Inhibition cluster_0 Mechanism of Anticancer Activity Derivative 2-Amino-5-chloro- 1,8-naphthyridine Derivative TopoII_DNA Topoisomerase II-DNA Cleavable Complex Derivative->TopoII_DNA Stabilizes DNA_Breaks DNA Strand Breaks TopoII_DNA->DNA_Breaks Leads to Apoptosis Apoptosis (Cancer Cell Death) DNA_Breaks->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity: A Dual Threat as Inhibitors and Modulators

Structurally similar to fluoroquinolone antibiotics, 1,8-naphthyridine derivatives are known to target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, thereby inhibiting bacterial DNA replication.[8][9][10] Furthermore, certain derivatives have shown the ability to modulate antibiotic resistance by enhancing the efficacy of existing antibiotics against multi-drug resistant (MDR) strains.[4][9]

Comparative In Vitro Antimicrobial Susceptibility

The antimicrobial potential of 2-amino-5-chloro-1,8-naphthyridine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
3-TNB E. coli 06 (MDR)≥ 1024[9]
S. aureus 10 (MDR)≥ 1024[9]
P. aeruginosa 24 (MDR)≥ 1024[9]
Norfloxacin E. coli 06 (MDR)128[9]
Norfloxacin + 3-TNB E. coli 06 (MDR)64[9]
Ofloxacin E. coli 06 (MDR)64[9]
Ofloxacin + 3-TNB *E. coli 06 (MDR)32[9]
Ciprofloxacin S. aureus (MDR)200[10]

*3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, a derivative of 2-amino-5-chloro-1,8-naphthyridine

Key Insights: While some 2-amino-5-chloro-1,8-naphthyridine derivatives like 3-TNB may not exhibit potent direct antibacterial activity, they can act as powerful antibiotic modulators.[9] The combination of 3-TNB with fluoroquinolones like norfloxacin and ofloxacin resulted in a significant reduction in their MIC values against a multi-drug resistant strain of E. coli.[9] This synergistic effect highlights their potential in combating antibiotic resistance.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[9]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

  • Antibiotic Modulation Assay: To assess synergy, a sub-inhibitory concentration (e.g., MIC/8) of the 1,8-naphthyridine derivative is added to the wells containing the serial dilutions of the antibiotic, and the MIC is determined as described above.[9]

Mechanistic Insight: DNA Gyrase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.[8][11]

Principle: DNA gyrase introduces negative supercoils into relaxed DNA. An inhibitor will prevent this supercoiling.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, and the test compound at various concentrations in an appropriate assay buffer.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination and Electrophoresis: Stop the reaction and resolve the DNA on a 1% agarose gel.

  • Visualization: Stain the gel and visualize the DNA bands. Inhibition is indicated by a decrease in the amount of supercoiled DNA compared to the enzyme-only control.[8]

DNA_Gyrase_Inhibition cluster_1 Mechanism of Antibacterial Activity Derivative 2-Amino-5-chloro- 1,8-naphthyridine Derivative DNA_Gyrase Bacterial DNA Gyrase Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Blocks Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death

Caption: Proposed mechanism of antibacterial activity.

Anti-inflammatory Activity: Modulating the Immune Response

Several 1,8-naphthyridine derivatives have demonstrated anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory disorders.[2][3][12]

Comparative In Vitro Anti-inflammatory Effects

The anti-inflammatory activity of these derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DrugInflammatory MediatorCell LineInhibitionReference
Derivative C-34 *TNF-α, IL-1β, IL-6Murine Splenocytes, THP-1Significant downregulation[3][12]
NOMouse Dendritic CellsPotent inhibition at 0.2 and 2 µM[12]
Dexamethasone Pro-inflammatory CytokinesVariousPotent inhibitor[13][14]

*A complex 1,8-naphthyridine-3-carboxamide derivative

Key Insights: The 1,8-naphthyridine derivative C-34 has shown potent inhibition of key pro-inflammatory cytokines and nitric oxide in various immune cell models.[12] This suggests that the 1,8-naphthyridine scaffold can be a valuable starting point for the development of novel anti-inflammatory agents.

Experimental Protocol: Nitric Oxide Inhibition (Griess Assay)

The Griess assay is a simple and widely used method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.[15][16]

Principle: In this two-step diazotization reaction, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo-derivative that can be measured spectrophotometrically.[17]

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 96-well plate and treat them with the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.[16][17]

Anti_Inflammatory_Workflow cluster_2 In Vitro Anti-Inflammatory Assay Workflow Start Seed Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with Naphthyridine Derivative Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Assay Perform Griess Assay (NO) or ELISA (Cytokines) Collect->Assay Analyze Analyze Data (Calculate IC50) Assay->Analyze

Caption: Workflow for in vitro anti-inflammatory assays.

Synthesis of 2-Amino-5-chloro-1,8-naphthyridine Derivatives

The synthesis of the 2-amino-5-chloro-1,8-naphthyridine core can be achieved through various synthetic routes. A common approach involves a multi-step synthesis starting from 2-aminonicotinaldehyde.[18][19]

Representative Synthetic Protocol

A generalized protocol for the synthesis of a 2-chloro-1,8-naphthyridine-3-carboxylic acid intermediate, which can then be further modified, is described below.[19]

  • Step 1: Synthesis of 2-hydroxy-3-cyano-1,8-naphthyridine: Condensation of 2-aminonicotinaldehyde with ethyl cyanoacetate.

  • Step 2: Hydrolysis to 2-hydroxy-1,8-naphthyridine-3-carboxylic acid: Treatment of the cyano intermediate with a 10% sodium hydroxide solution.

  • Step 3: Chlorination to 2-chloro-1,8-naphthyridine-3-carboxylic acid: Reaction of the hydroxy acid with phosphorus oxychloride.[19]

This chlorinated intermediate serves as a versatile precursor for the synthesis of a wide range of 2-amino-5-chloro-1,8-naphthyridine derivatives through nucleophilic substitution and other transformations.

Conclusion and Future Directions

The 2-amino-5-chloro-1,8-naphthyridine scaffold is a highly promising platform for the development of novel therapeutics with diverse biological activities. The derivatives have demonstrated significant in vitro efficacy as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship insights gained from comparative studies highlight the importance of substitutions at various positions on the naphthyridine core, offering a roadmap for the design of more potent and selective compounds.

Future research should focus on expanding the library of these derivatives and conducting comprehensive in vitro and in vivo evaluations to identify lead candidates for further development. Mechanistic studies will be crucial to fully elucidate their modes of action and to identify potential biomarkers for patient stratification. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • ResearchGate. (n.d.). In vitro Topo II activity inhibition by compounds 5g and 5p compared to DOX using agarose gel electrophoresis. [Link]

  • Nature. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. [Link]

  • PubMed. (2013). Anti-inflammatory activity of a naphthyridine derivative.... [Link]

  • PubMed. (2017). New 1,4-dihydro[3][18]naphthyridine derivatives as DNA gyrase inhibitors. [Link]

  • PubMed. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. [Link]

  • National Institutes of Health. (n.d.). Topoisomerase Assays. [Link]

  • PubMed. (2013). Anti-inflammatory activity of a naphthyridine derivative.... [Link]

  • PubMed. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES.... [Link]

  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. [Link]

  • Experimental Oncology. (2014). IN VITRO AND IN VIVO EVALUATION OF 2-CHLORO ETHYL NITRO- SOUREA DERIVATIVES AS ANTITUMOR AGENTS. [Link]

  • National Institutes of Health. (n.d.). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]

  • European Journal of Chemistry. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. [Link]

  • National Institutes of Health. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. [Link]

  • Springer. (n.d.). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. [Link]

  • ResearchGate. (n.d.). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. [Link]

  • National Institutes of Health. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]

  • MDPI. (n.d.). Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. [Link]

  • PubMed. (2024). Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds.... [Link]

  • Science.gov. (n.d.). vitro antimicrobial effects: Topics by Science.gov. [Link]

  • HiMedia Laboratories. (n.d.). EZAssayTM Nitric Oxide Estimation Kit. [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. [Link]

  • PubMed. (n.d.). Effects of Dexamethasone on Lymphocyte Proliferation and Cytokine Production in Rheumatoid Arthritis. [Link]

  • National Institutes of Health. (2024). In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants. [Link]

  • Frontiers. (2024). Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos.... [Link]

Sources

The Definitive Guide to Structural Elucidation of 1,6-Naphthyridine Derivatives: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and neuroprotective properties.[1][2] Unlocking the full therapeutic potential of these compounds hinges on a precise understanding of their three-dimensional structure, which dictates their interaction with biological targets. Single-crystal X-ray crystallography stands as the gold standard for atomic-resolution structural determination.[3] This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural analysis of 1,6-naphthyridine derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Unambiguous Power of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) provides an unparalleled, unambiguous determination of a molecule's three-dimensional structure, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.[3] This technique is indispensable for establishing the absolute stereochemistry of chiral centers and understanding intermolecular interactions within the crystal lattice, which can inform on solid-state properties and formulation strategies.

A notable example is the crystal structure of a 2,8-disubstituted-1,6-naphthyridine derivative in complex with the kinase domain of CDK8, which confirmed its binding mode and key interactions with the protein target.[4][5] This level of detail is crucial for structure-based drug design, enabling the rational optimization of ligand-target interactions to enhance potency and selectivity.

Experimental Workflow: From Powder to Structure

The journey from a synthesized 1,6-naphthyridine derivative to a refined crystal structure is a multi-step process that demands meticulous execution.

X-ray_Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystallization Crystallization of 1,6-Naphthyridine Derivative CrystalSelection Selection of a High-Quality Single Crystal Crystallization->CrystalSelection Microscopic Examination Mounting Crystal Mounting on Goniometer CrystalSelection->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Rotation in X-ray Beam DataProcessing Data Processing & Integration DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Generation of Reflection Data Refinement Structure Refinement StructureSolution->Refinement Initial Atomic Model Validation Structure Validation & Deposition (e.g., CCDC) Refinement->Validation Final Structural Model

Caption: A generalized workflow for single-crystal X-ray crystallography analysis.

Key Experimental Protocol: Crystallization of 1,6-Naphthyridine Derivatives

The critical and often most challenging step is obtaining diffraction-quality single crystals.[6] Heterocyclic compounds like 1,6-naphthyridines can be amenable to crystallization, and a systematic screening of conditions is paramount.

Objective: To grow single crystals of a 1,6-naphthyridine derivative suitable for SC-XRD.

Materials:

  • Purified 1,6-naphthyridine derivative (5-20 mg)

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexane, water)

  • Crystallization vials or a multi-well crystallization plate

  • Microscope with polarizing filters

Methodology: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents. A good starting point is to find a solvent in which the compound is moderately soluble.

  • Solution Preparation: Prepare a clear, nearly saturated solution of the 1,6-naphthyridine derivative by dissolving it in the chosen solvent. Gentle warming may be necessary to achieve full dissolution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean crystallization vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.[6]

  • Evaporation Control: Cover the vial with a cap that has one or two small holes pierced with a needle, or use parafilm with a few pinpricks. The goal is to allow for very slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. A drawer or a dedicated crystallization incubator is ideal.

  • Monitoring: Periodically check the vial for crystal growth under a microscope. This process can take anywhere from a few days to several weeks. High-quality crystals should be clear, have well-defined faces, and extinguish light uniformly when viewed under cross-polarized light.

Pro-Tip: For challenging compounds, consider more advanced techniques like vapor diffusion (hanging or sitting drop) or liquid-liquid diffusion.[6] In vapor diffusion, a drop containing the compound and a precipitant solution is equilibrated against a larger reservoir of the precipitant, slowly inducing crystallization.

A Comparative Look: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights, particularly into the compound's structure in solution and its other physicochemical properties.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.[3]Unambiguous and high-resolution structural data.Requires high-quality single crystals, which can be difficult to obtain; provides a static picture in the solid state.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), through-space proximities (NOESY), solution-state conformation.[8][9]Provides structural and dynamic information in solution, does not require crystallization.[10]Structure determination is indirect and relies on interpretation of spectral data; less precise for bond lengths and angles compared to XRD.[11]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[12]High sensitivity, requires very small amounts of sample.Provides limited information on 3D structure and stereochemistry.
Computational Chemistry (e.g., DFT) Theoretical molecular geometry, electronic properties (HOMO/LUMO), predicted spectroscopic data.[13][14]Can predict structures and properties of yet-to-be-synthesized molecules, aids in interpreting experimental data.Results are theoretical and require experimental validation; accuracy depends on the level of theory and basis set used.[15]
Powder X-ray Diffraction (PXRD) "Fingerprint" of a crystalline solid, used for phase identification and analysis of polymorphism.[16][17]Rapid analysis of polycrystalline material, useful for quality control.Does not provide the detailed atomic-level structure of a single crystal.
In-Depth Look at Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: For 1,6-naphthyridine derivatives, ¹H and ¹³C NMR are fundamental for confirming the covalent structure. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to assign all proton and carbon signals unequivocally. Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which helps in determining the preferred conformation in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a newly synthesized 1,6-naphthyridine derivative. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information by revealing how the molecule breaks apart.[12][18] For example, the fragmentation of benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines has been shown to involve the elimination of a CO molecule followed by other fragments like halogens or HCN.[12]

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data. By optimizing the geometry of a 1,6-naphthyridine derivative in silico, researchers can obtain a theoretical model of its structure.[13][14] This computed structure can then be compared with experimental data from XRD or NMR to validate the computational model and gain deeper insights into the molecule's electronic properties.

Head-to-Head: A Visual Comparison of Methodological Focus

Technique_Comparison cluster_Properties XRD X-ray Crystallography SolidState Solid-State 3D Structure XRD->SolidState Definitive Connectivity Atomic Connectivity XRD->Connectivity Definitive NMR NMR Spectroscopy SolutionState Solution-State Conformation NMR->SolutionState Primary NMR->Connectivity Primary MS Mass Spectrometry MS->Connectivity Inferred Composition Molecular Formula MS->Composition Primary DFT Computational (DFT) DFT->SolidState Predictive DFT->SolutionState Predictive Electronic Electronic Properties DFT->Electronic Primary

Caption: A comparison of the primary structural information provided by different analytical techniques.

Conclusion: An Integrated Approach to Structural Elucidation

While single-crystal X-ray crystallography remains the definitive method for determining the three-dimensional structure of 1,6-naphthyridine derivatives, a comprehensive understanding is best achieved through an integrated analytical approach. NMR and mass spectrometry are indispensable for confirming the covalent structure and composition, while computational studies provide valuable theoretical insights. For researchers in drug development, the high-resolution solid-state structure from X-ray crystallography is invaluable for understanding ligand-receptor interactions and guiding the design of more potent and selective therapeutics. By judiciously applying the techniques outlined in this guide, scientists can accelerate their research and unlock the full potential of the promising 1,6-naphthyridine scaffold.

References

A Spectroscopic Journey: From Precursor to Product in 1,6-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules. Its unique electronic properties and ability to engage in diverse biological interactions have made it a focal point in medicinal chemistry and materials science. The successful synthesis of 1,6-naphthyridine derivatives hinges on the precise and verifiable transformation of precursor molecules. This guide provides an in-depth spectroscopic comparison of a common precursor, 4-(arylamino)nicotinonitrile, and its cyclized product, a fused 1,6-naphthyridin-4-amine, offering researchers a practical framework for reaction monitoring and product characterization.

The Synthetic Landscape: A Friedel-Crafts Approach

A robust and frequently employed method for the synthesis of fused 1,6-naphthyridine systems is the acid-mediated intramolecular Friedel-Crafts-type cyclization of 4-(arylamino)nicotinonitrile precursors.[1][2] This transformation, often facilitated by strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄), proceeds with the cyano group acting as a one-carbon synthon to form the new pyridine ring.[1][2] Understanding the spectroscopic signatures of both the starting material and the final product is paramount for confirming the successful cyclization and for the unambiguous identification of the desired compound.

Spectroscopic Characterization of the Precursor: 4-(Phenylamino)nicotinonitrile

The precursor, 4-(phenylamino)nicotinonitrile, possesses a distinct set of spectroscopic features that are significantly altered upon cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-(phenylamino)nicotinonitrile derivatives typically exhibits characteristic signals for the protons on both the pyridine and phenyl rings. The N-H proton of the secondary amine usually appears as a broad singlet. The aromatic protons will resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns being dependent on the substitution pattern.

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the aromatic carbons and the nitrile carbon. The nitrile carbon (C≡N) is a key diagnostic peak, typically appearing in the range of 115-120 ppm. The aromatic carbons will resonate in the region of 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(phenylamino)nicotinonitrile is characterized by several key absorption bands:

  • N-H Stretch: A sharp to moderately broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[3]

  • C≡N Stretch: A sharp, intense absorption band around 2220-2260 cm⁻¹ is indicative of the nitrile functional group.[4] The aromatic nature of the nitrile slightly lowers the frequency compared to aliphatic nitriles.[4]

  • C-N Stretch: The stretching vibration of the C-N bond of the aromatic amine will appear in the 1250-1335 cm⁻¹ region.[3]

  • Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum of 4-(phenylamino)nicotinonitrile will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns may involve the loss of the cyano group or cleavage of the C-N bond between the two aromatic rings.

Spectroscopic Characterization of the Product: Benzo[b][5][6]naphthyridin-10-amine

The formation of the fused 1,6-naphthyridine ring system results in significant and predictable changes in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most notable change in the proton NMR spectrum is the disappearance of the N-H proton signal of the precursor's secondary amine and the appearance of a new set of signals for the fused aromatic system. The protons on the newly formed ring will have distinct chemical shifts, often in the downfield aromatic region. For instance, in 2-methyl-1,2,3,4-tetrahydrobenzo[b][5][6]naphthyridine, the aromatic protons appear in the range of 7.5-8.2 ppm.[1]

¹³C NMR: The carbon NMR spectrum will show a greater number of aromatic carbon signals due to the formation of the new ring. A key change is the disappearance of the nitrile carbon peak and the appearance of new quaternary carbon signals at the fusion points of the rings. For example, in a derivative of benzo[b][5][6]naphthyridine, the carbon signals are spread across the aromatic region, with quaternary carbons appearing at distinct chemical shifts.[1]

Infrared (IR) Spectroscopy

The IR spectrum of the product provides clear evidence of the cyclization:

  • Disappearance of C≡N Stretch: The most telling change is the complete disappearance of the sharp nitrile absorption band around 2220-2260 cm⁻¹.

  • N-H Stretches of Primary Amine: The formation of the amino group at the 4-position of the newly formed ring will give rise to two N-H stretching bands for the primary amine (asymmetric and symmetric stretches) in the region of 3300-3500 cm⁻¹.[3]

  • Aromatic Ring Vibrations: The spectrum will be dominated by absorptions characteristic of the fused aromatic system.

Mass Spectrometry (MS)

The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of the cyclized compound. The fragmentation pattern will be significantly different from the precursor, reflecting the more rigid, fused-ring structure.

Comparative Spectroscopic Data

The following tables provide a side-by-side comparison of the expected spectroscopic data for the precursor and product.

Table 1: Comparative ¹H and ¹³C NMR Data

Spectroscopic Feature4-(Phenylamino)nicotinonitrile (Precursor - Representative Data)Benzo[b][5][6]naphthyridin-10-amine (Product - Representative Data)[1]Rationale for Change
¹H NMR
N-H ProtonBroad singletAbsentConsumption of the secondary amine during cyclization.
Aromatic ProtonsComplex multiplets in the aromatic regionNew set of signals for the fused aromatic system, often shifted downfield due to increased conjugation.Change in the electronic environment and the formation of a more extended π-system.
¹³C NMR
C≡N Carbon~115-120 ppmAbsentConversion of the nitrile group into the new pyridine ring.
Aromatic CarbonsSignals corresponding to two separate aromatic ringsIncreased number of signals due to the formation of the fused tricyclic system.More complex and rigid aromatic core.
Quaternary CarbonsFewer signalsNew signals for the carbons at the ring junctions.Formation of the fused ring system.

Table 2: Comparative IR and Mass Spectrometry Data

Spectroscopic Technique4-(Phenylamino)nicotinonitrile (Precursor - Expected)Benzo[b][5][6]naphthyridin-10-amine (Product - Expected)Rationale for Change
IR Spectroscopy
N-H StretchOne band (~3300-3400 cm⁻¹)Two bands (~3300-3500 cm⁻¹)Conversion of a secondary amine to a primary amine.
C≡N StretchSharp, intense band (~2220-2260 cm⁻¹)AbsentConsumption of the nitrile group in the cyclization reaction.
Mass Spectrometry
Molecular Ion Peak (M⁺)Corresponds to the precursor's molecular weightCorresponds to the product's molecular weight (M+2)Addition of two hydrogen atoms during the cyclization and tautomerization.
Fragmentation PatternCleavage of the C-N bond, loss of -CNFragmentation of the fused ring system.Increased stability of the fused aromatic core.

Visualizing the Transformation and Workflow

G cluster_0 Precursor cluster_1 Product Precursor_mol 4-(Phenylamino)nicotinonitrile Product_mol Benzo[b][5][6]naphthyridin-10-amine Precursor_mol->Product_mol CF₃SO₃H or H₂SO₄

Caption: Synthesis of Benzo[b][5][6]naphthyridin-10-amine.

G start Start with Precursor (4-(Phenylamino)nicotinonitrile) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms reaction Acid-catalyzed Cyclization start->reaction comparison Comparative Spectroscopic Analysis nmr->comparison ir->comparison ms->comparison product Isolate Product (Benzo[b][5][6]naphthyridin-10-amine) reaction->product nmr_prod NMR Spectroscopy (¹H, ¹³C) product->nmr_prod ir_prod IR Spectroscopy product->ir_prod ms_prod Mass Spectrometry product->ms_prod nmr_prod->comparison ir_prod->comparison ms_prod->comparison

Caption: Experimental Workflow for Spectroscopic Comparison.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Sample (Precursor or Product): 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Acquire the ¹H spectrum, typically using a single pulse experiment.

  • Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals for the ¹H spectrum.

  • Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the precursor and product.

Materials:

  • Sample (Precursor or Product)

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

  • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the precursor and product.

Materials:

  • Sample (Precursor or Product)

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

  • Solvent for sample dissolution (e.g., methanol, acetonitrile)

Procedure:

  • Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

The spectroscopic comparison of 4-(arylamino)nicotinonitrile precursors and their corresponding fused 1,6-naphthyridin-4-amine products provides a clear and definitive method for monitoring the success of the cyclization reaction. The disappearance of the characteristic nitrile peak in the IR and ¹³C NMR spectra, coupled with the appearance of new signals corresponding to the fused aromatic system and the primary amine group, serves as an unequivocal indicator of product formation. This guide provides researchers with the foundational knowledge and practical protocols to confidently synthesize and characterize these important heterocyclic compounds, thereby accelerating their research and development efforts.

References

  • Wiley-VCH. (2007).
  • Synthesis of Novel Benzo[b][5][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). Molecules. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2021). RSC Advances. [Link]

  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][5][6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. (2021). Journal of Medicinal Chemistry. [Link]

  • uopp_a_1858693_sm8341.docx. (n.d.). Figshare.
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org). (n.d.).
  • 1H NMR of compound 4 - The Royal Society of Chemistry. (n.d.).
  • 4 - The Royal Society of Chemistry. (n.d.).
  • IR: amines. (n.d.). University of California, Los Angeles. [Link]

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][5][7]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][5][7]. (2004). Revue Roumaine de Chimie.

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666)
  • 13 C-NMR spectrum of ( 4 )
  • 2-methyl-1h,2h,3h,4h-benzo[b]1,6-naphthyridin-10-amine - PubChemLite. (n.d.).
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001934). (n.d.).
  • Synthesis of Novel Benzo[b][5][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - NIH. (2023). [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • (PDF)
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchG
  • Synthesis, Reactions, and Biological Activity of Benzo[h][5][6]naphthyridine Derivatives. (n.d.).

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019). [Link]

  • 4-aminopicolinonitrile(98139-15-2) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Benzo[b][5][6]naphthyridine-4-carbonitrile, 3-chloro-5,10-dihydro-10-oxo- - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023).
  • Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- - the NIST WebBook. (n.d.).
  • IR Chart. (n.d.).

Sources

The Ascendancy of the 1,6-Naphthyridine Scaffold: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of kinase inhibitor discovery, the relentless pursuit of potent and selective agents has led researchers down numerous synthetic avenues. Among the privileged heterocyclic scaffolds, the 1,6-naphthyridine core has emerged as a formidable contender, demonstrating remarkable versatility and efficacy in targeting a spectrum of protein kinases implicated in oncogenesis and other proliferative disorders. This guide provides an in-depth, objective comparison of 1,6-naphthyridine derivatives as inhibitors of key kinases, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

The Strategic Advantage of the 1,6-Naphthyridine Core

The 1,6-naphthyridine framework, a bicyclic heteroaromatic system, offers a unique combination of structural rigidity and synthetic tractability. Its distinct arrangement of nitrogen atoms provides multiple points for hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases. This, coupled with the ability to readily introduce diverse substituents at various positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This inherent modularity is a key factor driving the exploration of this scaffold against a multitude of kinase targets.

Comparative Efficacy Against Key Kinase Targets

This section delves into a comparative analysis of 1,6-naphthyridine derivatives against several clinically relevant kinases. The data presented is a synthesis of findings from multiple peer-reviewed studies, offering a panoramic view of the scaffold's potential.

AXL Receptor Tyrosine Kinase: Overcoming Resistance

The AXL receptor tyrosine kinase is a critical mediator of cell survival, proliferation, and metastasis, and its overexpression is often associated with acquired resistance to conventional cancer therapies. The 1,6-naphthyridine scaffold has yielded highly potent and selective AXL inhibitors.

A recent study highlighted the optimization of a 1,6-naphthyridinone series, leading to the discovery of compound 25c . This derivative exhibited exceptional AXL inhibitory activity with an IC50 of 1.1 nM and demonstrated a remarkable 343-fold selectivity over the closely related MET kinase[1]. Another investigation focusing on 1,6-naphthyridin-4-one derivatives identified compound 13c as a potent AXL inhibitor with an IC50 of 3.2 ± 0.3 nM and favorable pharmacokinetic properties, leading to significant in vivo tumor regression.

Compound IDTarget KinaseBiochemical IC50 (nM)Cellular ActivityKey Findings
25c AXL1.1Inhibited AXL-driven cell proliferation343-fold selectivity over MET[1]
13c AXL3.2 ± 0.3Significant in vivo antitumor efficacyImproved pharmacokinetic profile
MET Tyrosine Kinase: A Scaffold for Potent Inhibition

The MET proto-oncogene, encoding the receptor for hepatocyte growth factor, is a well-established target in oncology. The 1,6-naphthyridine scaffold has been successfully employed to develop potent MET inhibitors.

Through a scaffold-hopping strategy, a series of 1,6-naphthyridin-4(1H)-ones were designed and synthesized. The lead compound 8 showed a MET IC50 of 9.8 nM. Further optimization led to compound 9g with a similar MET IC50 of 9.8 nM but with a significantly improved pharmacokinetic profile[2]. Subsequent derivatization yielded compound 23a with a MET IC50 of 7.1 nM and an impressive 3226-fold selectivity against VEGFR-2[2][3]. Another study focusing on quinoline-based 1,6-naphthyridinones identified compound 22a with a MET IC50 of 9.0 nM and demonstrated significant in vivo antitumor efficacy in a glioblastoma xenograft model. A separate investigation of 1,6-naphthyridinone-based inhibitors identified compound 20j which exhibited superior in vivo tumor growth inhibition compared to the approved multi-kinase inhibitor Cabozantinib at the same dose[4].

Compound IDTarget KinaseBiochemical IC50 (nM)Key SelectivityIn Vivo Efficacy
8 MET9.8-Unfavorable pharmacokinetics[2]
9g MET9.8-Favorable pharmacokinetic profile[2]
23a MET7.13226-fold vs. VEGFR-2Improved drug-likeness[2][3]
22a MET9.0-Significant in U-87 MG xenograft model
20j MET-Favorable kinase selectivitySuperior to Cabozantinib in U-87 MG xenograft[4]
Fibroblast Growth Factor Receptor 4 (FGFR4): A Targeted Approach for Hepatocellular Carcinoma

FGFR4 has emerged as a promising therapeutic target in hepatocellular carcinoma (HCC). A novel family of 1,6-naphthyridin-2(1H)-one derivatives was designed to selectively target a specific cysteine residue (Cys552) in FGFR4. The representative compound, A34 , demonstrated potent FGFR4 inhibition and excellent anti-proliferative activity against FGFR4-dependent HCC cell lines, along with remarkable antitumor efficacy in a Hep-3B HCC xenograft model.

In a separate study aimed at treating colorectal cancer, another series of 1,6-naphthyridine-2-one derivatives targeting FGFR4 was developed. Compound 19g from this series showed excellent kinase selectivity and significant tumor inhibition in a HCT116 xenograft mouse model[5].

Compound IDTarget KinaseCellular/In Vivo EfficacyIndication
A34 FGFR4Remarkable antitumor efficacy in Hep-3B xenograftHepatocellular Carcinoma
19g FGFR4Significant tumor inhibition in HCT116 xenograftColorectal Cancer[5]
Cyclin-Dependent Kinase 5 (CDK5): A Neurological and Oncological Target

While less characterized in publicly available comparative studies, the 1,6-naphthyridine scaffold has also been explored for the inhibition of CDK5, a kinase implicated in both neurodegenerative diseases and cancer. A patent application describes a series of substituted 1,6-naphthyridines as CDK5 inhibitors for the treatment of kidney diseases[6][7][8]. The application discloses that representative compounds were tested for CDK5 inhibition using a mobility shift assay, with some compounds exhibiting IC50 values of less than 10 nM[7]. Further research and publication of peer-reviewed comparative data are anticipated to fully elucidate the potential of this scaffold against CDK5.

The Gold Standard: Ripretinib (Qinlock®) - A 1,6-Naphthyridine Derivative on the Market

A testament to the clinical viability of the 1,6-naphthyridine scaffold is the FDA-approved drug Ripretinib (Qinlock®). This kinase inhibitor, featuring a 1,6-naphthyridin-2(1H)-one core, is used for the treatment of advanced gastrointestinal stromal tumors (GIST)[9]. Ripretinib functions as a switch-control tyrosine kinase inhibitor, broadly targeting KIT and PDGFRA kinases, including various mutations that drive GIST[10][11]. Its approval was based on the INVICTUS Phase 3 clinical trial, which demonstrated a significant improvement in progression-free survival compared to placebo in patients who had received prior treatment with three or more kinase inhibitors[5][10].

Experimental Methodologies: A Guide to Reproducible Evaluation

The following protocols provide a framework for the key experiments used to characterize and compare 1,6-naphthyridine derivatives as kinase inhibitors.

Biochemical Kinase Assay (Luminescence-Based for IC50 Determination)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • 1,6-Naphthyridine derivative test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-fold serial dilution of the 1,6-naphthyridine derivatives in 100% DMSO.

  • Kinase Reaction Setup: In the assay plate, add 2.5 µL of the diluted compound or DMSO (vehicle control). Add 2.5 µL of the kinase solution (in Kinase Assay Buffer) to each well and incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement Assay (Western Blot)

This protocol assesses the ability of a 1,6-naphthyridine derivative to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • 1,6-Naphthyridine derivative test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the downstream target)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • ECL detection reagent and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with increasing concentrations of the 1,6-naphthyridine derivative for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition.

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

To better understand the context in which these 1,6-naphthyridine inhibitors operate, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_AXL AXL Signaling Pathway GAS6 GAS6 AXL AXL GAS6->AXL Activation PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Migration mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Figure 1: AXL Signaling Pathway

G cluster_MET MET Signaling Pathway HGF HGF MET MET HGF->MET Activation GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellGrowth Cell Growth, Invasion ERK->CellGrowth AKT AKT PI3K->AKT AKT->CellGrowth

Figure 2: MET Signaling Pathway

G cluster_FGFR4 FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Activation FRS2 FRS2 FGFR4->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT SOS SOS GRB2->SOS RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway SOS->RAS_RAF_MEK_ERK CellProliferation Cell Proliferation, Metabolism RAS_RAF_MEK_ERK->CellProliferation PI3K_AKT->CellProliferation G cluster_CDK5 CDK5 Signaling Pathway p35_p39 p35 / p39 CDK5 CDK5 p35_p39->CDK5 Activation Tau Tau CDK5->Tau Neurofilament Neurofilament CDK5->Neurofilament Cell_Cycle_Proteins Cell Cycle Proteins CDK5->Cell_Cycle_Proteins Neuronal_Development Neuronal Development, Migration Tau->Neuronal_Development Neurofilament->Neuronal_Development Cancer_Progression Cancer Progression Cell_Cycle_Proteins->Cancer_Progression

Figure 4: CDK5 Signaling Pathway

G cluster_workflow Kinase Inhibitor Evaluation Workflow Start Synthesize 1,6-Naphthyridine Derivatives Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Target Engagement) Biochemical_Assay->Cell_Based_Assay Potent Hits In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assay->In_Vivo_Studies Active Compounds Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacious Compounds Lead_Optimization->Biochemical_Assay Iterative Design End Preclinical Candidate Lead_Optimization->End

Figure 5: Kinase Inhibitor Evaluation Workflow

Conclusion

The 1,6-naphthyridine scaffold has unequivocally demonstrated its value in the development of potent and selective kinase inhibitors. Its synthetic accessibility and the ability to modulate its properties through targeted substitutions have led to the discovery of promising clinical candidates and at least one approved drug. As our understanding of kinase biology deepens, the strategic deployment of privileged scaffolds like the 1,6-naphthyridine will continue to be a cornerstone of modern drug discovery, offering hope for more effective and targeted therapies for a multitude of diseases.

References

  • A pathway map of AXL receptor-mediated signaling network. (2020). PMC. [Link]

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. (2024). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. (2020). European Journal of Medicinal Chemistry. [Link]

  • Schematic representation of Axl signaling pathway. Activation... (n.d.). ResearchGate. [Link]

  • QINLOCK (ripretinib) for the Treatment of Gastrointestinal Stromal Tumour. (2020). Drug Development Technology. [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). European Journal of Medicinal Chemistry. [Link]

  • Basic structure, signaling pathways and activation of AXL. (a)... (n.d.). ResearchGate. [Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021). ACS Medicinal Chemistry Letters. [Link]

  • The FGF19/FGFR4 pathway with its main components and targets of... (n.d.). ResearchGate. [Link]

  • AXL structure, signaling, and effector pathways. The AXL protein is... (n.d.). ResearchGate. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Schematic representation of FGF19/FGFR4 signaling pathway involves in... (n.d.). ResearchGate. [Link]

  • Signaling by MET | Pathway. (n.d.). PubChem. [Link]

  • AXL (AXL receptor tyrosine kinase). (2010). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. (2020). PubMed. [Link]

  • Met signaling pathway and EGF receptor tyrosine kinase inhibitor... (n.d.). ResearchGate. [Link]

  • Deciphera Presents Data from QINLOCK™ (Ripretinib) Program in Patients with Gastrointestinal Stromal Tumor at the European Society for Medical Oncology (ESMO) Virtual Congress 2020. (2020). Deciphera Pharmaceuticals. [Link]

  • Simplified schematic of CDK5 activities. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • China NMPA Approves QINLOCK® (Ripretinib) for Treatment of Advanced Gastrointestinal Stromal Tumors (GIST). (2021). Zai Lab Limited. [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (2021). Springer Protocols. [Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021). ACS Publications. [Link]

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. (2024). PubMed. [Link]

  • c-MET activation signaling pathways. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy. (2024). PubMed. [Link]

  • The Fibroblast Growth Factor signaling pathway. (n.d.). PMC. [Link]

  • CDK5 Signaling. (n.d.). QIAGEN. [Link]

  • Biological functions of CDK5 and potential CDK5 targeted clinical treatments. (n.d.). PMC. [Link]

  • Identification of a novel series of 1,6-naphthyridinone-based class II MET kinase inhibitors. (2020). BioWorld Science. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h]n[5][12]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (n.d.). ACS Publications. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • FGF/FGFR signaling pathways. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Pharmacokinetics and Safety of Ripretinib in Participants with Hepatic Impairment: A Phase 1 Study. (2025). PMC. [Link]

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. (n.d.). Frontiers. [Link]

  • Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. (2020). European Journal of Medicinal Chemistry. [Link]

  • An overview of the c-MET signaling pathway. (n.d.). PMC. [Link]

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy | Request PDF. (n.d.). ResearchGate. [Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021). PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • CDK5 - Cyclin-dependent kinase 5 - Homo sapiens (Human). (n.d.). UniProt. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). PMC. [Link]

  • Discovery of CDK5 Inhibitors through Structure-Guided Approach. (n.d.). PMC. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of the 1,6-Naphthyridine Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. The 1,6-naphthyridine motif, a privileged bicyclic aromatic system, has garnered significant attention due to its prevalence in a wide array of biologically active molecules and functional materials. This guide provides an in-depth, comparative analysis of the primary synthetic routes to the 1,6-naphthyridine scaffold, offering field-proven insights to inform your experimental design and strategic planning.

The Enduring Importance of the 1,6-Naphthyridine Core

The 1,6-naphthyridine framework is a key structural component in numerous compounds exhibiting a broad spectrum of pharmacological activities, including but not limited to, inhibitors of HIV integrase, various kinase targets, and phosphodiesterase 10A (PDE10A).[1] Its rigid, planar structure and the specific arrangement of its nitrogen atoms provide a unique three-dimensional scaffold for molecular recognition, making it an attractive target for medicinal chemists. The choice of synthetic route to this important scaffold is therefore a crucial consideration, directly impacting factors such as accessible substitution patterns, overall yield, scalability, and cost-effectiveness.

Classical Approaches to the 1,6-Naphthyridine Scaffold

The Friedländer Annulation: A Time-Honored Condensation

The Friedländer annulation is a cornerstone of quinoline and naphthyridine synthesis, involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] In the context of 1,6-naphthyridine synthesis, this typically involves the reaction of a 4-aminonicotinaldehyde or a related derivative.[4]

Mechanism of the Friedländer Annulation

The reaction is believed to proceed through an initial aldol condensation between the carbonyl compound and the active methylene component, followed by cyclization and dehydration to form the aromatic 1,6-naphthyridine ring system.[2][5]

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Aminonicotinaldehyde 4-Aminonicotinaldehyde Aldol_Adduct Aldol Adduct 4-Aminonicotinaldehyde->Aldol_Adduct Base or Acid Catalysis Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Aldol_Adduct Enone Enone Intermediate Aldol_Adduct->Enone -H2O Iminium_Ion Iminium Ion Enone->Iminium_Ion Cyclization 1,6-Naphthyridine 1,6-Naphthyridine Iminium_Ion->1,6-Naphthyridine -H2O Aromatization

Figure 1: Generalized mechanism of the Friedländer annulation for 1,6-naphthyridine synthesis.

Experimental Protocol: Friedländer Synthesis of a Substituted 1,6-Naphthyridine [6][7][8]

  • Reaction Setup: To a solution of 2-amino-5-chlorobenzhydrol (1 mmol) and 1-benzyl-4-piperidinol (1 mmol) in a suitable deep eutectic solvent system (e.g., ChCl/p-TSA), add MnO₂ (10 mol%) and KOtBu (1.5 equiv).

  • Dehydrogenation: Heat the mixture at 100 °C for 45 minutes to facilitate the dehydrogenation step.

  • Friedländer Annulation: Add a second deep eutectic solvent system (e.g., TBAB/p-TSA) and continue heating at 100 °C for an additional 45 minutes to promote the Friedländer annulation.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

The Skraup-Doebner-von Miller Synthesis: A Classic Route with Modern Refinements

The Skraup-Doebner-von Miller reaction is a venerable method for the synthesis of quinolines, which has been adapted for the preparation of naphthyridines.[9][10] The reaction typically involves the treatment of an aminopyridine with an α,β-unsaturated carbonyl compound, often generated in situ from glycerol or aldehydes/ketones.[11][12]

Mechanism of the Skraup-Doebner-von Miller Reaction

The mechanism is complex and has been the subject of debate, but it is generally accepted to involve the 1,4-addition of the aminopyridine to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to furnish the aromatic 1,6-naphthyridine.[10][13][14][15]

Skraup_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Aminopyridine 4-Aminopyridine Michael_Adduct Michael Adduct 4-Aminopyridine->Michael_Adduct 1,4-Addition alpha_beta_Unsaturated_Carbonyl α,β-Unsaturated Carbonyl alpha_beta_Unsaturated_Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydro_Naphthyridine Dihydro-1,6-naphthyridine Cyclized_Intermediate->Dihydro_Naphthyridine -H2O 1,6-Naphthyridine 1,6-Naphthyridine Dihydro_Naphthyridine->1,6-Naphthyridine Oxidation

Figure 2: A simplified mechanism of the Skraup-Doebner-von Miller reaction for 1,6-naphthyridine synthesis.

Experimental Protocol: Skraup Synthesis of 1,6-Naphthyridine [11][16]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 4-aminopyridine, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

  • Reaction: Heat the mixture carefully. The reaction is often exothermic and may require initial cooling before being heated to reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide). The crude product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The residue is purified by distillation or chromatography to yield 1,6-naphthyridine.

Modern Synthetic Strategies: Expanding the Chemical Space

Transition Metal-Catalyzed Syntheses: Precision and Versatility

Modern organometallic chemistry has provided powerful tools for the construction of complex heterocyclic systems. Transition metal-catalyzed reactions, such as those employing cobalt and palladium, offer high levels of selectivity and functional group tolerance.[17]

Cobalt-Catalyzed [2+2+2] Cyclization

This elegant approach allows for the synthesis of partially saturated 1,6-naphthyridine derivatives, such as 5,6,7,8-tetrahydro-1,6-naphthyridines, through the cyclotrimerization of alkynes and nitriles.[18][19][20]

Cobalt_Catalysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Di-alkyne Di-alkyne Tetrahydro_Naphthyridine 5,6,7,8-Tetrahydro- 1,6-naphthyridine Di-alkyne->Tetrahydro_Naphthyridine Nitrile Nitrile Nitrile->Tetrahydro_Naphthyridine Co_Catalyst Co(I) Catalyst Co_Catalyst->Tetrahydro_Naphthyridine [2+2+2] Cyclization

Figure 3: Schematic representation of the cobalt-catalyzed [2+2+2] cyclization for the synthesis of tetrahydro-1,6-naphthyridines.

Experimental Protocol: Cobalt-Catalyzed Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine [18][19]

  • Reaction Setup: In a microwave-safe reaction vial, combine the dialkynylnitrile substrate, a cobalt catalyst (e.g., CpCo(CO)₂ or CpCo(COD), 20 mol%), and a suitable solvent such as chlorobenzene.

  • Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation (e.g., 300 W) for a specified time (e.g., 15 minutes) to reach a desired temperature (e.g., 180 °C).

  • Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired 5,6,7,8-tetrahydro-1,6-naphthyridine.

Palladium-Catalyzed Cross-Coupling and Annulation Reactions

Palladium catalysis has been instrumental in the development of novel routes to functionalized 1,6-naphthyridines, particularly benzo-fused derivatives.[17][21] These methods often involve sequential cross-coupling and annulation reactions, allowing for the construction of multiple bonds in a single pot.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Benzo[b][22][23]naphthyridine [17]

  • Reaction Setup: To a solution of a 2-chloroquinoline-3-carbonitrile in a suitable solvent (e.g., DMA), add a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃), and a sulfur source (e.g., sodium sulfide) or an amine.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a specified temperature for a set period.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography.

Multicomponent Reactions: Efficiency and Atom Economy

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient synthesis of complex molecules from simple starting materials in a single synthetic operation.[22][23][24] Several one-pot MCRs have been developed for the synthesis of highly substituted 1,6-naphthyridines.[25]

Mechanism of a Representative Multicomponent Reaction

A common MCR approach involves the reaction of an aldehyde, malononitrile, and an amine or another nucleophile. The reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and cyclization, to rapidly build the 1,6-naphthyridine core.[26][27]

Experimental Protocol: One-Pot Multicomponent Synthesis of a Substituted 1,6-Naphthyridine [22][24]

  • Reaction Setup: In a reaction flask, combine a benzaldehyde derivative (1 mmol), malononitrile (2 mmol), and 1-naphthylamine in water. Add a catalytic amount of a recyclable catalyst (e.g., SiO₂/Fe₃O₄@MWCNTs).

  • Reaction: Stir the reaction mixture at ambient temperature for a specified time until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The solid product is collected by filtration. The catalyst can be separated using a magnet. The crude product is then purified by recrystallization from a suitable solvent like ethanol.

Synthesis via Heteroaryl Ditriflates: A Modern Approach to Diversification

A recently developed and highly versatile method for the synthesis of substituted 1,6-naphthyridines involves the use of bench-stable and highly reactive 1,6-naphthyridine-5,7-ditriflate intermediates.[1] This approach allows for the rapid and regioselective introduction of a wide range of substituents at the C5 and C7 positions.

Synthetic Strategy via Heteroaryl Ditriflates

The synthesis begins with the formation of a 1,6-naphthyridine-5,7-dione, which is then converted to the corresponding ditriflate. The triflate groups serve as excellent leaving groups, enabling a variety of substitution and cross-coupling reactions.[1]

Ditriflate_Strategy cluster_synthesis Synthesis of Ditriflate cluster_diversification Diversification Dione 1,6-Naphthyridine- 5,7-dione Ditriflate 1,6-Naphthyridine- 5,7-ditriflate Dione->Ditriflate Tf2O, Base C5_Substituted C5-Substituted Intermediate Ditriflate->C5_Substituted Regioselective C5 Substitution (e.g., Amination) C5_C7_Disubstituted C5,C7-Disubstituted Product C5_Substituted->C5_C7_Disubstituted C7 Functionalization (e.g., Suzuki, Buchwald)

Figure 4: Synthetic strategy for the diversification of the 1,6-naphthyridine scaffold via heteroaryl ditriflates.

Experimental Protocol: Synthesis and Functionalization of a 1,6-Naphthyridine-5,7-ditriflate [1]

  • Synthesis of the 1,6-Naphthyridine-5,7-dione: A tandem nitrile hydration/cyclization procedure is employed to access the dione precursor under mild conditions.

  • Ditriflation: The 1,6-naphthyridine-5,7-dione is treated with triflic anhydride in the presence of a base to afford the corresponding 1,6-naphthyridine-5,7-ditriflate.

  • Regioselective C5 Substitution: The ditriflate is reacted with a nucleophile (e.g., an amine) to achieve regioselective substitution at the C5 position.

  • C7 Functionalization: The resulting C5-substituted-C7-triflate intermediate can then be subjected to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a second point of diversity at the C7 position.

Comparative Analysis of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical YieldsSubstrate ScopeAdvantagesDisadvantages
Friedländer Annulation 4-Aminonicotinaldehydes, active methylene compoundsAcids (e.g., p-TSA), bases (e.g., piperidine), metal catalysts (e.g., MnO₂)Moderate to excellentBroad, tolerates various functional groupsWell-established, versatile, convergentCan require harsh conditions, regioselectivity can be an issue with unsymmetrical ketones
Skraup-Doebner-von Miller 4-Aminopyridines, glycerol, α,β-unsaturated carbonylsStrong acids (e.g., H₂SO₄), oxidizing agents (e.g., nitrobenzene)Low to moderateGenerally limited to simple substratesUses readily available starting materialsOften harsh and exothermic reaction conditions, low yields, limited functional group tolerance
Cobalt-Catalyzed [2+2+2] Cyclization DialkynylnitrilesCobalt catalysts (e.g., CpCo(CO)₂)ModerateGood for the synthesis of tetrahydro-1,6-naphthyridinesAtom-economical, provides access to saturated derivativesRequires specialized starting materials, catalyst can be expensive
Palladium-Catalyzed Reactions Halogenated pyridines/quinolines, various coupling partnersPalladium catalysts (e.g., Pd(OAc)₂), ligands, basesGood to excellentBroad, excellent functional group toleranceHigh efficiency and selectivity, allows for late-stage functionalizationCatalyst cost and removal can be a concern
Multicomponent Reactions Aldehydes, malononitrile, amines/nucleophilesOften catalyst-free or uses simple catalysts (e.g., SiO₂/Fe₃O₄@MWCNTs)Good to excellentBroad, allows for rapid generation of diverse librariesHigh atom economy, operational simplicity, rapid access to complexityCan sometimes lead to complex product mixtures
Synthesis via Ditriflates 1,6-Naphthyridine-5,7-dionesTriflic anhydride, palladium catalysts for subsequent functionalizationGood to excellentVery broad, allows for extensive diversificationHighly versatile for late-stage functionalization, regioselectiveMulti-step synthesis of the ditriflate intermediate

Decision-Making Workflow for Synthetic Route Selection

Workflow decision decision start Start: Define Target 1,6-Naphthyridine decision_substitution decision_substitution start->decision_substitution What is the desired substitution pattern? end Select Synthetic Route decision_saturated decision_saturated decision_substitution->decision_saturated Highly substituted at C5 and C7 decision_substitution->decision_saturated Saturated core decision_classical decision_classical decision_substitution->decision_classical Simple or specific substitution route_ditriflate route_ditriflate decision_substitution->route_ditriflate Late-stage diversification is critical decision_saturated->decision_classical No route_cobalt route_cobalt decision_saturated->route_cobalt Yes route_friedlander route_friedlander decision_classical->route_friedlander Convergent synthesis with good functional group tolerance route_skraup route_skraup decision_classical->route_skraup Simple, unsubstituted core from basic starting materials route_mcr route_mcr decision_classical->route_mcr Rapid library synthesis route_cobalt->end route_friedlander->end route_skraup->end route_mcr->end route_ditriflate->end

Figure 5: A workflow to guide the selection of an appropriate synthetic route for a target 1,6-naphthyridine.

Conclusion

The synthesis of the 1,6-naphthyridine scaffold is a well-explored area of organic chemistry, with a rich history of classical methods and a vibrant landscape of modern, highly efficient strategies. The choice of the most appropriate synthetic route is a multifactorial decision that depends on the specific target molecule, the desired level of substitution and diversification, the availability of starting materials, and the required scale of the synthesis.

Classical methods like the Friedländer annulation and the Skraup-Doebner-von Miller synthesis remain valuable for the preparation of certain 1,6-naphthyridine derivatives. However, for the rapid generation of diverse libraries of highly functionalized compounds, modern approaches such as transition metal-catalyzed reactions, multicomponent reactions, and the versatile ditriflate strategy offer unparalleled advantages in terms of efficiency, selectivity, and substrate scope. This guide provides the foundational knowledge and practical insights to enable researchers to make informed decisions in their pursuit of novel 1,6-naphthyridine-based molecules with the potential for significant scientific and therapeutic impact.

References

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters, 8(5), 1069-1079. [Link]

  • Bemis, J. E., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2022). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][19][22]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][22][23]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. The Journal of Organic Chemistry, 87(15), 10188-10200. [Link]

  • Grotjahn, D. B., et al. (2007). Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. Organic Letters, 9(3), 393-396. [Link]

  • Al-Ghorbani, M., et al. (2023). One‐Pot Multicomponent Synthesis of Substituted 1,6‐Naphthyridine Derivatives Employing 4‐Aminocumarin. ChemistrySelect, 8(31), e202301809. [Link]

  • Grotjahn, D. B., et al. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(3), 393-396. [Link]

  • Al-Mousawi, S. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(16), 4992. [Link]

  • Rani, P., & Srivastava, V. K. (2019). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 06(03), 5769-5778. [Link]

  • Das, B., et al. (2011). An expeditious and efficient synthesis of highly functionalized[22][23]-naphthyridines under catalyst-free conditions in aqueous medium. Organic Letters, 13(17), 4664-4667. [Link]

  • Friedländer synthesis. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Kumar, A., et al. (2018). Palladium (Pd)-catalyzed one-pot stepwise synthesis of sulfur-/nitrogen-substituted benzo[b][22][23]-naphthyridines. Organic & Biomolecular Chemistry, 16(43), 8345-8355. [Link]

  • Grotjahn, D. B., et al. (2016). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. figshare. [Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3610-3641. [Link]

  • Doebner–Miller reaction. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • San, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(43), 28734-28744. [Link]

  • Wang, H., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(32), 22345-22350. [Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3610-3641. [Link]

  • Fieser, L. F., & Fieser, M. (1946). Palladium on barium sulfate catalyst (5% Pd). Organic Syntheses, 26, 12. [Link]

  • Mondal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18991-19001. [Link]

  • Mondal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18991-19001. [Link]

  • San, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(43), 28734-28744. [Link]

  • El-Faham, A., & El-Sayed, R. (2014). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Pyridine and Its Derivatives: Synthesis, Chemistry and Applications. IntechOpen. [Link]

  • Kumar, A., et al. (2018). Pd-Catalyzed One-Pot Stepwise Synthesis of Benzo[b][22][23]naphthyridines from 2-Chloroquinoline-3-carbonitriles Using Sulfur and Amines As Nucleophiles. The Journal of Organic Chemistry, 83(22), 13867-13878. [Link]

  • Queguiner, G., et al. (1990). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Synthetic Communications, 20(13), 2047-2056. [Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). 1,6‐Naphthyridine‐based natural products. [Figure]. In Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3610-3641. [Link]

  • Jida, M., & Deprez-Poulain, R. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(29), 3795-3798. [Link]

  • Friedlaender Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 268-274. [Link]

  • Grotjahn, D. B., et al. (2007). Synthesis of 5, 6, 7, 8-Tetrahydro-1, 6-Naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(3), 393-396. [Link]

  • Lowe, D. (2021, January 18). 1,6-Naphthyridine. American Chemical Society. [Link]

  • Nakao, Y., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development, 24(9), 1836-1845. [Link]

  • Ravichandran, S. (2012). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. Trade Science Inc.[Link]

  • Katritzky, A. R., et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(5), 2051-2054. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

  • Katritzky, A. R., et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. [Link]

  • Katritzky, A. R., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(5), 2051-2054. [Link]

  • Wang, H., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(32), 22345-22350. [Link]

  • Pal, A. K. (2018, July 17). What is the complete procedure for Doebner-von miller reaction? ResearchGate. [Link]

  • Al-Mousawi, S. M., et al. (2009). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Zeitschrift für Naturforschung B, 64(1), 89-94. [Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. [Figure]. In Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3610-3641. [Link]

Sources

Cytotoxicity comparison of different naphthyridine alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Cytotoxicity of Naphthyridine Alkaloids for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthyridine Scaffold in Oncology

Naphthyridines, a class of nitrogen-containing heterocyclic compounds, represent a privileged scaffold in medicinal chemistry.[1][2] Comprising a fused system of two pyridine rings, their isomeric forms have been isolated from a variety of natural sources, including terrestrial plants and marine organisms.[1][2] These alkaloids exhibit a remarkable breadth of biological activities, from antimicrobial to anti-inflammatory effects.[3][4] However, it is their potent anticancer activity that has captured significant attention in the field of oncology, leading to the investigation of several derivatives in clinical trials.[3][5]

This guide provides a comparative analysis of the cytotoxic profiles of various naphthyridine alkaloids, synthesizes key mechanistic insights, and presents standardized protocols for their evaluation. Our objective is to equip researchers with the foundational data and methodologies necessary to advance the exploration of this promising class of compounds in cancer drug discovery.

Core Mechanisms of Naphthyridine-Induced Cytotoxicity

The anticancer efficacy of naphthyridine alkaloids is primarily attributed to their ability to interfere with fundamental cellular processes required for the survival and proliferation of cancer cells. The planar aromatic structure of the naphthyridine core is crucial for its primary mechanisms of action: DNA intercalation and the inhibition of topoisomerase enzymes.[5][6]

DNA Intercalation

The flat, polycyclic nature of many naphthyridine alkaloids allows them to insert themselves between the planar base pairs of the DNA double helix.[6][7] This process, known as intercalation, physically unwinds the DNA helix, leading to significant structural distortions.[7][8] This disruption interferes with DNA replication and transcription, processes that are highly active in rapidly dividing cancer cells. The binding affinity and sequence preference can vary among different alkaloid derivatives, influencing their cytotoxic potency.[8][9]

Topoisomerase Inhibition

DNA topoisomerases (Topo I and Topo II) are vital enzymes that resolve topological challenges in DNA, such as supercoiling, which arise during replication, transcription, and repair.[10] Many naphthyridine alkaloids function as "topoisomerase poisons." They do not inhibit the enzyme's initial DNA cleavage activity but rather stabilize the transient covalent complex formed between the topoisomerase and the DNA strand.[11] This stabilization prevents the enzyme from re-ligating the cleaved DNA, resulting in the accumulation of permanent single- and double-strand breaks. These DNA lesions trigger a cascade of cellular responses that ultimately lead to programmed cell death (apoptosis).[11] Notably, compounds like cryptolepine and neocryptolepine have been identified as potent inhibitors of both human topoisomerase I and II.[6]

Signaling Pathway: From Topoisomerase Inhibition to Apoptosis

The accumulation of DNA double-strand breaks (DSBs) induced by topoisomerase inhibition activates a well-defined signaling cascade known as the DNA Damage Response (DDR).[12] Using cryptolepine as a representative naphthyridine alkaloid, this pathway illustrates the molecular journey from initial drug-target interaction to cellular demise.

Upon stabilization of the Topo II-DNA cleavable complex by a naphthyridine alkaloid, the resulting DSBs are recognized by sensor proteins. This triggers the activation of the master kinase ATM (Ataxia-Telangiectasia Mutated).[1][12] Activated ATM phosphorylates a host of downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a beacon to recruit DNA repair machinery, and the crucial tumor suppressor protein p53.[1]

Phosphorylation stabilizes and activates p53, allowing it to function as a transcription factor.[11] Activated p53 promotes the transcription of genes like CDKN1A, which encodes the cyclin-dependent kinase (CDK) inhibitor p21.[1] The p21 protein binds to and inhibits CDK complexes, leading to cell cycle arrest, typically at the S or G2/M phase, which prevents the cell from propagating damaged DNA.[5] Concurrently, the p53-mediated pathway can also initiate apoptosis by disrupting the balance of pro- and anti-apoptotic proteins in the Bcl-2 family, leading to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of the caspase cascade.[1][5]

Naphthyridine_Alkaloid_Apoptosis_Pathway cluster_0 Cellular Environment cluster_1 DNA Damage Response (DDR) cluster_2 Cell Cycle & Apoptosis Regulation Naphthyridine_Alkaloid Naphthyridine Alkaloid Topo_II_DNA Topoisomerase II-DNA Complex Naphthyridine_Alkaloid->Topo_II_DNA Inhibits & Stabilizes DSB DNA Double-Strand Breaks (DSBs) Topo_II_DNA->DSB Generates ATM_Activation ATM Kinase Activation DSB->ATM_Activation Activates p53_Activation p53 Activation & Stabilization ATM_Activation->p53_Activation Phosphorylates gH2AX γH2AX Formation ATM_Activation->gH2AX Phosphorylates H2AX p21_Expression p21 Upregulation p53_Activation->p21_Expression Induces Transcription Mitochondria Mitochondrial Dysfunction p53_Activation->Mitochondria Modulates Bcl-2 Family CDK_Inhibition CDK Inhibition p21_Expression->CDK_Inhibition Cell_Cycle_Arrest S/G2-M Phase Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Naphthyridine-induced DNA damage response pathway leading to apoptosis.

Comparative Cytotoxicity Data of Naphthyridine Alkaloids

The cytotoxic potency of naphthyridine alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table consolidates IC50 values from various studies, providing a comparative overview across different alkaloids and human cancer cell lines.

Alkaloid/DerivativeCancer Cell LineIC50 (µM)Reference
Neocryptolepine AGS (Gastric)>10[13]
HCT116 (Colorectal)>10
A549 (Lung)0.197
Cryptolepine P388 (Murine Leukemia)~0.25[6]
HL-60 (Human Leukemia)~0.7[6]
Synthetic Derivative 16 HeLa (Cervical)0.7[3][4][5]
HL-60 (Leukemia)0.1[3][4][5]
PC-3 (Prostate)5.1[3][4][5]
Synthetic Derivative 13 A549 (Lung)2.3[11]
Caki-2 (Renal)13.4[11]
Neocryptolepine Derivative 43 AGS (Gastric)0.043
Neocryptolepine Derivative 64 HCT116 (Colorectal)0.33
Sampangine A549 (Lung)0.57[1]
OVCAR-3 (Ovarian)0.60[1]

Note: IC50 values can vary based on experimental conditions (e.g., incubation time, assay method). The data presented is for comparative purposes.

Standardized Protocol for Cytotoxicity Assessment: The MTT Assay

To ensure reliable and reproducible cytotoxicity data, adherence to a standardized protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate start->seed incubate1 2. Incubate (24h, 37°C, 5% CO₂) seed->incubate1 treat 3. Treat Cells with serial dilutions of Naphthyridine Alkaloids incubate1->treat incubate2 4. Incubate (e.g., 48h or 72h) treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10µL of 5 mg/mL stock) incubate2->add_mtt incubate3 6. Incubate (4h, 37°C) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., 100µL DMSO or SDS-HCl) incubate3->solubilize incubate4 8. Incubate with Shaking (15 min, room temp) solubilize->incubate4 read 9. Measure Absorbance (570 nm) incubate4->read analyze 10. Analyze Data (Calculate % Viability and determine IC50) read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Step-by-Step Methodology

Causality Behind Choices: This protocol uses a 96-well plate format for high-throughput screening. The cell seeding density is optimized to ensure cells are in the logarithmic growth phase during treatment. The 4-hour MTT incubation is a standard duration sufficient for formazan development without causing cytotoxicity from the reagent itself.

  • Cell Seeding:

    • Harvest cancer cells from culture flasks during their logarithmic growth phase using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

    • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL (this may need optimization depending on the cell line's doubling time).

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well). Include wells for 'no-cell' blanks and 'vehicle-only' controls.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the naphthyridine alkaloid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration (or vehicle control).

    • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Subtract the average absorbance of the 'no-cell' blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells (% Viability = [Absorbance_Treated / Absorbance_Control] x 100).

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Analysis of the comparative cytotoxicity data reveals key structure-activity relationships that guide the rational design of novel, more potent naphthyridine derivatives.

  • Substitutions on the Naphthyridine Core: The position and nature of substituents significantly impact cytotoxicity. For instance, studies have shown that methyl substitutions at the C-6 or C-7 positions of the naphthyridine ring generally result in higher activity than substitutions at the C-5 position.[3][5]

  • Aryl Groups: The introduction of an aryl group, such as a naphthyl ring, at the C-2 position has been shown to substantially increase cytotoxic potency.[5][11] The electronic properties of these appended rings are critical; contour map analyses from 3D-QSAR studies suggest that specific electrostatic and hydrogen bond donor/acceptor patterns are crucial for potent activity.[3][5]

  • Side Chains: For indoloquinoline alkaloids like neocryptolepine, the addition of specific side chains can dramatically enhance cytotoxicity. For example, attaching an 11-(3-aminopropylamino) side chain has been shown to yield compounds with potent activity against breast cancer cells.

Conclusion

Naphthyridine alkaloids continue to be a fertile ground for the discovery of novel anticancer agents. Their proven ability to target fundamental cancer cell vulnerabilities—namely DNA integrity and replication via intercalation and topoisomerase inhibition—validates their therapeutic potential. The comparative data presented herein highlights the significant variations in potency that can be achieved through chemical modification, underscoring the importance of SAR-guided drug design. By employing standardized and robust evaluation protocols, such as the MTT assay, researchers can generate reliable and comparable data, accelerating the journey of these promising compounds from the laboratory to clinical application.

References

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link][3][4][5]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Neocryptolepine Derivatives as Potential Anti-Gastric Cancer Agents. ResearchGate. [Link]

  • Kim, Y. J., Kim, E. A., Chung, M. L., & Im, C. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. The Korean Journal of Physiology & Pharmacology, 13(6), 463–469. [Link][11]

  • Pal, H. C., & Katiyar, S. K. (2016). Cryptolepine, a Plant Alkaloid, Inhibits the Growth of Non-Melanoma Skin Cancer Cells through Inhibition of Topoisomerase and Induction of DNA Damage. Molecules, 21(12), 1758. [Link]

  • Barg, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(21), 6593. [Link]

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology. [Link]

  • Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. [Link]

  • Ma, Y., et al. (2024). Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. Acta Materia Medica. [Link]

  • Kim, Y. J., et al. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. The Korean Journal of Physiology & Pharmacology. [Link]

  • Cushman, M., et al. (2012). Dibenzo[c,h][5][13]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. National Institutes of Health. [Link]

  • Roos, W. P., et al. (2022). Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death. International Journal of Molecular Sciences, 23(11), 6205. [Link]

  • Ge, C., et al. (2015). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. [Link]

  • Singh, P., & Murahari, M. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Ma, Y., et al. (2024). Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. ResearchGate. [Link]

  • Singh, P., & Murahari, M. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. onlinelibrary.wiley.com. [Link]

  • Barg, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

  • Maiti, M., & Kumar, G. S. (2007). Biophysical aspects and biological implications of the interaction of benzophenanthridine alkaloids with DNA. Biophysical Chemistry, 125(2-3), 217–245. [Link]

  • Marco, J. L. (2006). Design and Synthesis of Novel Topoisomerase I Inhibitors. 1,5-Naphthyridine Derivatives with Antiproliferative Activity. ADDI. [Link]

  • Dassonneville, L., et al. (2000). Cytotoxicity and cell cycle effects of the plant alkaloids cryptolepine and neocryptolepine: relation to drug-induced apoptosis. European Journal of Pharmacology, 409(1), 9–18. [Link]

  • Kumar, A., et al. (2012). Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. Pharmacognosy Reviews, 6(11), 34–42. [Link]

  • Bailly, C., et al. (1996). Sequence-selective intercalation of antitumour bis-naphthalimides into DNA. Evidence for an approach via the major groove. Journal of Molecular Biology, 261(3), 431–448. [Link]

  • Wikipedia. (n.d.). Intercalation (biochemistry). Retrieved from [Link]

  • Basak, A., & Kumar, G. S. (2014). The benzophenanthridine alkaloid chelerythrine binds to DNA by intercalation: photophysical aspects and thermodynamic results of iminium versus alkanolamine interaction. Biochimica et Biophysica Acta, 1840(3), 1147–1158. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloro-1,6-naphthyridine, a chemical intermediate prevalent in pharmaceutical research and development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety and environmental stewardship.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

Understanding the potential hazards of 2-Chloro-1,6-naphthyridine is foundational to its safe handling and disposal. Based on data from similar chlorinated pyridines and naphthyridines, this compound should be presumed to exhibit the following hazardous properties:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[4]

These hazards necessitate a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE). The core principle is to minimize all potential routes of exposure—inhalation, dermal contact, ingestion, and environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. Before handling 2-Chloro-1,6-naphthyridine in any capacity, from experimental use to disposal, all personnel must be equipped with the following:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[1][3]Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after.[1][3]Prevents dermal absorption, a significant route of exposure for many chlorinated organic compounds.
Body Protection A lab coat or chemical-resistant apron/suit.[1][3]Minimizes the risk of skin contact from spills or splashes.
Respiratory Protection To be used in a well-ventilated area, such as a chemical fume hood.[3][4] If a hood is not available, a NIOSH-approved respirator is required.Prevents the inhalation of dust or vapors, which can cause respiratory tract irritation.

Spill Management: Immediate and Methodical Response

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and prevent environmental contamination.

Spill Cleanup Methodology
  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don Appropriate PPE: Before addressing the spill, equip yourself with the full PPE ensemble detailed in the table above.[3]

  • Contain the Spill:

    • For solid spills , carefully sweep the material to avoid generating dust.[3]

    • For liquid spills , use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[3]

  • Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.[3]

  • Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleaning Materials: All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.[3]

Proper Disposal Procedures: A Step-by-Step Guide

The disposal of 2-Chloro-1,6-naphthyridine and its associated waste must be conducted in strict accordance with institutional policies and local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[5][6]

Waste Segregation and Collection

Proper segregation at the point of generation is critical to a safe and efficient waste management program.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all 2-Chloro-1,6-naphthyridine waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[5][6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Chloro-1,6-naphthyridine". All constituents of a waste mixture should be listed.[7]

  • Container Management: Keep the waste container closed except when adding waste.[6] Do not fill the container beyond 90% of its capacity to allow for expansion.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Chloro-1,6-naphthyridine waste.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Generate 2-Chloro-1,6-naphthyridine Waste B Place in a designated, sealed, and compatible hazardous waste container. A->B C Is the waste container properly labeled as 'Hazardous Waste' with chemical name? B->C C->B No D Store the container in a designated, secure, and well-ventilated secondary containment area. C->D Yes E Check for leaks or degradation of the container. D->E F Arrange for pickup by a licensed hazardous waste disposal contractor. E->F G Complete all necessary waste manifests and documentation. F->G H Waste is transported for incineration or other approved treatment. G->H

Caption: Disposal workflow for 2-Chloro-1,6-naphthyridine.

Final Disposal Method

Due to its chlorinated nature, the preferred method for the ultimate disposal of 2-Chloro-1,6-naphthyridine is incineration at a licensed hazardous waste facility.[4] This high-temperature process is designed to destroy the organic molecule, minimizing the potential for environmental persistence. Landfilling is generally not a suitable option for chlorinated organic compounds.

Regulatory Compliance

Adherence to all applicable regulations is mandatory. In the United States, the primary regulatory bodies governing hazardous waste are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for the proper management of hazardous waste. Chlorinated organic compounds are often subject to specific land disposal restrictions.[8]

  • OSHA (Occupational Safety and Health Administration): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform employees of the hazards of chemicals in the workplace.[9] The Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) also applies.

It is the responsibility of the waste generator to ensure that all disposal activities are compliant with federal, state, and local regulations.[10]

References

  • Proper Disposal of 2-Amino-5-chloro-1,8-naphthyridine. Benchchem.
  • SAFETY DATA SHEET - 2-Chloropyridine. Fisher Scientific.
  • Safety Data Sheet - 8-Chloro-3-methoxy-1,5-naphthyridine. Aaronchem.
  • SAFETY DATA SHEET - 2-Chloro-6-fluoropyridine. TCI Chemicals.
  • SAFETY DATA SHEET - N-Phenyl-2-naphthylamine. Sigma-Aldrich.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Safety Data Sheet - 7-chloro-2,3,4-trimethyl-1,8-naphthyridine. Fluorochem.
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. EPA NEPAL.
  • Controlling Occupational Exposure to Hazardous Drugs. OSHA.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,6-naphthyridine
Reactant of Route 2
2-Chloro-1,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.